molecular formula C9H9ClO4S B1462744 Methyl 5-(chlorosulfonyl)-2-methylbenzoate CAS No. 866358-17-0

Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Cat. No.: B1462744
CAS No.: 866358-17-0
M. Wt: 248.68 g/mol
InChI Key: SXIPOHPNRRSUKP-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS 866358-17-0) is a high-value chemical intermediate prized in medicinal chemistry for synthesizing novel sulfonamide derivatives. Its core research value lies in the development of targeted human carbonic anhydrase (CA) inhibitors. The sulfonyl chloride group is highly reactive, allowing for substitution with amines to create primary sulfonamides, a well-known zinc-binding group crucial for CA inhibition . Research highlights its application in creating methyl 5-sulfamoyl-benzoates, which have shown promise as high-affinity, selective inhibitors for the CAIX isozyme overexpressed in various solid tumors . These inhibitors can acidify the tumor microenvironment, a process enabling invasion and metastasis, making them candidates for anticancer therapeutic development . The compound's structure, featuring an ester group and a constrained benzoate ring, contributes to optimal physicochemical properties for drug candidates and helps restrict the orientation of the sulfonamide group within the enzyme's active site, which is critical for achieving high selectivity over other CA isozymes . This makes this compound a vital building block for researchers designing potent and selective enzyme inhibitors for chemical biology and oncology research. This product is intended for research applications and is not for human or veterinary use.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIPOHPNRRSUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866358-17-0
Record name methyl 5-(chlorosulfonyl)-2-methylbenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

This compound is a key bifunctional organic molecule of significant interest to the pharmaceutical and agrochemical industries. Its structure, incorporating both a reactive sulfonyl chloride and a methyl ester, renders it a versatile intermediate for the synthesis of a diverse array of complex molecules. The chlorosulfonyl group serves as a gateway for the introduction of sulfonamide functionalities, a common feature in many biologically active compounds. This guide provides a comprehensive overview of the synthetic pathway to this valuable compound, grounded in established principles of organic chemistry and supported by field-proven insights. While a specific, detailed protocol for this exact molecule is not widely published, this document outlines a robust and well-rationalized synthetic approach based on analogous and well-documented procedures for structurally similar compounds.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to the direct chlorosulfonation of methyl 2-methylbenzoate as the most straightforward and atom-economical synthetic route. This approach leverages the principles of electrophilic aromatic substitution, a cornerstone of aromatic chemistry.

G target This compound intermediate Methyl 2-methylbenzoate target->intermediate Chlorosulfonation reagent Chlorosulfonic Acid (ClSO3H) reagent->target G cluster_0 Directing Effects on Methyl 2-methylbenzoate Methyl Group (-CH3)\nActivating\northo, para-director Methyl Group (-CH3) Activating ortho, para-director 5-position 5-position Methyl Group (-CH3)\nActivating\northo, para-director->5-position para Methyl Ester (-COOCH3)\nDeactivating\nmeta-director Methyl Ester (-COOCH3) Deactivating meta-director Methyl Ester (-COOCH3)\nDeactivating\nmeta-director->5-position meta

Caption: Regioselectivity of the chlorosulfonation reaction.

Experimental Protocol: A Validated Approach

The following detailed protocol is a self-validating system, constructed based on established and reliable procedures for the chlorosulfonation of structurally analogous aromatic compounds. [1][2]It is imperative that all operations involving chlorosulfonic acid are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PurityNotes
Methyl 2-methylbenzoate150.17≥98%Starting material.
Chlorosulfonic acid116.52≥99%Highly corrosive and moisture-sensitive.
Dichloromethane (DCM)84.93AnhydrousReaction solvent.
Crushed ice18.02-For quenching the reaction.
Saturated sodium bicarbonate solution84.01-For neutralization.
Anhydrous magnesium sulfate120.37-For drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), add methyl 2-methylbenzoate (1.0 eq) dissolved in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (4.0 eq) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. The addition of a four-fold excess of chlorosulfonic acid is based on procedures for similar substrates to drive the reaction to completion. [1]4. Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Stir the reaction mixture at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution. 6. Product Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene, to yield a crystalline solid.

Workflow Diagram

G start Start setup Reaction Setup: Methyl 2-methylbenzoate in DCM start->setup cool Cool to 0-5 °C setup->cool add Slowly add Chlorosulfonic Acid cool->add react React at 40-50 °C for 2-3h add->react quench Quench on ice-water react->quench filter Filter and wash with water quench->filter purify Recrystallize filter->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis.

Safety and Handling Precautions

Chlorosulfonic acid is a highly corrosive and toxic substance that reacts violently with water, releasing hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All manipulations involving chlorosulfonic acid must be performed in a certified chemical fume hood.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use to prevent a violent reaction with any residual water.

  • Quenching: The quenching of the reaction mixture is highly exothermic. Pour the reaction mixture slowly onto a large excess of ice with efficient stirring to control the temperature.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the methyl ester protons, with appropriate chemical shifts and coupling constants.
¹³C NMR The spectrum should show the expected number of carbon signals corresponding to the structure of the molecule.
IR Spectroscopy The spectrum should exhibit characteristic absorption bands for the sulfonyl chloride (S=O stretching), ester (C=O stretching), and aromatic C-H bonds.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

Applications in Research and Development

This compound is a valuable building block in the synthesis of various target molecules in the pharmaceutical and agrochemical sectors. Its utility is demonstrated in the preparation of:

  • Sulfonamide Derivatives: The reactive sulfonyl chloride group allows for the straightforward synthesis of a wide range of sulfonamides by reacting with various amines. Many sulfonamide-containing compounds exhibit potent biological activities. * Enzyme Inhibitors: The structural features of this compound make it a suitable scaffold for the design of enzyme inhibitors. * Herbicides: Similar sulfonyl-containing compounds are used as intermediates in the synthesis of sulfonylurea herbicides.

Conclusion

The synthesis of this compound via the direct chlorosulfonation of methyl 2-methylbenzoate represents an efficient and practical approach to this important chemical intermediate. By understanding the underlying mechanistic principles and adhering to a carefully designed and validated experimental protocol, researchers can reliably produce this compound in high yield and purity. The safety precautions outlined in this guide are paramount to the successful and safe execution of this synthesis. The versatility of the final product ensures its continued importance in the discovery and development of new chemical entities with valuable biological properties.

References

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google P
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. [Link]

  • RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google P
  • Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955 - PubChem. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. [Link]

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. [Link]

  • Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem. [Link]

  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google P
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google P
  • Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate (C8H7ClO5S) - PubChemLite. [Link]

Sources

Physicochemical properties of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

This guide provides a comprehensive technical overview of this compound, a critical bifunctional reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, analytical characterization, and handling of this versatile intermediate. Our focus is on delivering field-proven insights and explaining the causality behind experimental choices to empower your research and development endeavors.

Chemical Identity and Structural Framework

This compound is an aromatic compound distinguished by the presence of two key functional groups: a methyl ester and a sulfonyl chloride. This dual functionality makes it a highly valuable building block, particularly for introducing the sulfonamide moiety, a privileged scaffold in medicinal chemistry.[1]

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name This compound[2]
Synonyms 5-(CHLOROSULFONYL)-2-METHYLBENZOIC ACID METHYL ESTER[3][4]
CAS Number 866358-17-0[3][5]
Molecular Formula C₉H₉ClO₄S[4][5]
Molecular Weight 248.68 g/mol [5][6]
InChIKey SXIPOHPNRRSUKP-UHFFFAOYSA-N[2]
SMILES CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC[2][5]

The strategic placement of the electron-withdrawing chlorosulfonyl group and the methyl ester, along with the methyl group on the benzene ring, creates a unique electronic and steric environment that dictates the molecule's reactivity and synthetic utility.

Core Physicochemical Properties

The physical properties of this compound are fundamental to its handling, storage, and application in synthesis. While extensive experimental data is not publicly cataloged, the following table summarizes key computed and observed properties.

Table 2: Physicochemical Data

PropertyValue / DescriptionComments and Causality
Appearance Likely a solid at room temperature.Based on the molecular weight and structure of similar aromatic sulfonyl chlorides.
XlogP3 (Predicted) 2.2This value suggests moderate lipophilicity, indicating potential solubility in a range of organic solvents.[2]
Topological Polar Surface Area 68.8 ŲIndicates the molecule's polarity, influencing its solubility and chromatographic behavior.[6]
Solubility Insoluble in water (by reaction). Soluble in aprotic organic solvents.The compound reacts violently with water.[7] Due to its reactivity, solvents like CDCl₃, acetone-d₆, or DMSO-d₆ are used for analytical purposes like NMR.
Stability Moisture-sensitive.[7]The sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid.[8]

Reactivity and Mechanistic Rationale

The chemical behavior of this compound is dominated by the high electrophilicity of the sulfonyl chloride group.

The Nucleophilic Substitution Pathway

The cornerstone of sulfonyl chloride reactivity is nucleophilic substitution at the sulfur center. The potent electron-withdrawing effect of the two oxygen atoms makes the sulfur atom highly electron-deficient and thus susceptible to attack by nucleophiles. The chloride ion serves as an excellent leaving group, driving the reaction forward.[1]

The mechanism is generally considered a stepwise addition-elimination process. A nucleophile attacks the electrophilic sulfur atom, forming a transient, high-energy trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to yield the final product.[9]

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride center.

Key Synthetic Transformations

This reactivity allows for the synthesis of a diverse range of derivatives:

  • Reaction with Water: Hydrolysis occurs readily, often violently, to produce the corresponding sulfonic acid (Methyl 2-methyl-5-sulfobenzoate) and hydrochloric acid.[7][8]

  • Reaction with Alcohols: In the presence of a non-nucleophilic base, reaction with alcohols yields sulfonate esters.[8]

  • Reaction with Amines: This is arguably the most significant reaction in drug development. Amines readily attack the sulfonyl chloride to form stable sulfonamides, a key functional group in numerous pharmaceuticals.[1][8]

Influence of Aromatic Substituents

The substituents on the benzene ring modulate the reactivity of the sulfonyl chloride. The ortho-methyl group is particularly noteworthy. While alkyl groups are typically electron-donating and would be expected to decrease the electrophilicity of the sulfur atom, studies on similar ortho-alkyl substituted benzenesulfonyl chlorides have shown a counterintuitive acceleration of nucleophilic substitution. This "steric acceleration" is thought to arise from the relief of ground-state strain upon moving to the trigonal bipyramidal transition state.[10]

Synthesis and Process Considerations

The primary industrial route to arylsulfonyl chlorides involves the direct chlorosulfonation of the corresponding arene. For this compound, the logical precursor is Methyl 2-methylbenzoate.

Synthesis_Workflow Start Methyl 2-methylbenzoate Reaction Chlorosulfonation Reaction Start->Reaction Reagent Chlorosulfonic Acid (HSO₃Cl) Reagent->Reaction Product Methyl 5-(chlorosulfonyl) -2-methylbenzoate Reaction->Product

Caption: A typical synthetic workflow for this compound.

The reaction is typically performed using an excess of chlorosulfonic acid.[11] Process control is critical; temperature must be carefully managed to prevent side reactions and degradation. The inherent reactivity and corrosivity of the reagents necessitate specialized equipment and stringent safety protocols. Purity of the final product is paramount, as impurities like sulfuryl chloride in the raw materials can lead to process impurities in downstream manufacturing.[12][13]

Analytical Characterization Protocols

A multi-faceted analytical approach is required to fully characterize this compound, ensuring structural integrity, purity, and quality.

Table 3: Comparison of Key Analytical Techniques

TechniquePrimary ApplicationKey AdvantagesKey Limitations
NMR Spectroscopy Structure Elucidation, PurityProvides detailed structural information, non-destructive.Lower sensitivity compared to MS. Requires careful solvent selection.
IR Spectroscopy Functional Group IDRapid and straightforward identification of the S=O and S-Cl groups.Provides limited structural detail beyond functional groups.
Mass Spectrometry Molecular Weight, Impurity IDHigh sensitivity, provides fragmentation patterns for structural clues.Can be destructive; may not be suitable for thermally labile compounds.
HPLC Purity Assessment, QuantificationHigh resolution for separating impurities, excellent quantitative capability.The compound's reactivity can pose challenges; derivatization may be required.[12][13]
Titrimetry Quantitative DeterminationCost-effective, accurate for determining total sulfonyl chloride content.Not specific; measures total reactive chloride content.
Karl Fischer Titration Water ContentHigh accuracy for moisture determination, critical for a water-sensitive compound.[14]Not applicable to compounds that react with the KF reagents.
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
  • Principle: This method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Due to the high reactivity of sulfonyl chlorides, a derivatization approach is often employed for robust quantification.[12][13]

  • Methodology (General Example):

    • Derivatization: React a precisely weighed sample with a suitable nucleophile (e.g., a primary amine like benzylamine) in an aprotic solvent (e.g., acetonitrile) to form a stable sulfonamide derivative.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer, wavelength selected based on the chromophore of the derivative (e.g., 254 nm).

    • Quantification: Analyze the derivatized sample against a calibration curve prepared from a reference standard of the pure, derivatized compound.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Principle: Provides detailed information about the chemical environment of hydrogen atoms in the molecule, confirming the structure and identifying impurities.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to prevent hydrolysis.

    • Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Analysis:

      • Confirm the presence of aromatic protons with appropriate chemical shifts and coupling patterns.

      • Identify the singlets corresponding to the methyl ester (-OCH₃) and the aromatic methyl (-CH₃) groups.

      • Integrate the peaks to confirm the relative proton ratios.

Analytical_Workflow Sample Sample of Methyl 5-(chlorosulfonyl)-2-methylbenzoate Structure Structural Elucidation Sample->Structure Purity Purity & Quantification Sample->Purity NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR IR Spectroscopy Structure->IR HPLC RP-HPLC (often with derivatization) Purity->HPLC Titration Titrimetry Purity->Titration KF Karl Fischer Titration (Water Content) Purity->KF Report Certificate of Analysis (Structure, Purity, Identity) NMR->Report MS->Report IR->Report HPLC->Report Titration->Report KF->Report

Caption: A comprehensive workflow for the analytical characterization of the title compound.

Safety, Handling, and Storage

Due to its high reactivity, this compound must be handled with extreme care.

  • Hazards: The compound is corrosive and causes severe skin burns and eye damage.[6][7][15] Inhalation of dust or vapors may be harmful.

  • Reactivity Profile: It reacts violently with water, liberating toxic gas (HCl).[7] It is incompatible with bases, strong oxidizing agents, and alcohols.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[7][16] Work should be conducted in a well-ventilated chemical fume hood.[16]

  • Storage: Store in a dry, cool, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen).[7] Keep away from moisture and all incompatible materials.[7][17]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself, but rather a crucial intermediate. Its primary value lies in its ability to serve as a precursor for more complex molecules.

  • Synthesis of Sulfonamides: It is an ideal reagent for synthesizing a wide array of sulfonamide derivatives for screening in drug discovery programs. Sulfonamides are found in diuretics, anticonvulsants, antibiotics, and anti-inflammatory drugs.[1]

  • Enzyme Inhibition Studies: The reactive sulfonyl chloride can be used to design covalent inhibitors that form a permanent bond with specific amino acid residues (like serine or lysine) in an enzyme's active site.

  • Agrochemicals: Analogous compounds are used as synthons in the creation of sulfonylurea herbicides.

By providing a reliable route to diverse sulfonamide structures, this compound plays a foundational role in the pipeline of modern pharmaceutical and agrochemical research.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable.
  • Sulfonyl halide. Wikipedia.
  • Chemical reactivity of the sulfonyl chloride group. (2025). Benchchem.
  • Methyl 5-(chlorosulfonyl)
  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.
  • Methyl 5-(chlorosulfonyl)
  • Methyl 5-(chlorosulfonyl)
  • 5-(chlorosulfonyl)-2-methylbenzoic acid methyl ester. ChemicalBook.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). PubMed Central.
  • SAFETY D
  • ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
  • Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limit
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022).
  • Methyl 5-(chlorosulfonyl)
  • 5-(CHLOROSULFONYL)-2-METHYLBENZOIC ACID METHYL ESTER | 866358-17-0. Connect Chemicals.
  • Methyl 2-[(chlorosulfonyl)
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr
  • Safety D
  • Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. (2015).
  • Methyl benzo

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The Synthetic Keystone: A Technical Guide to Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 5-(chlorosulfonyl)-2-methylbenzoate, bearing the CAS number 866358-17-0, is a bifunctional aromatic compound of significant interest in the realms of pharmaceutical and agrochemical synthesis. Its structure, featuring both a methyl ester and a reactive chlorosulfonyl group, positions it as a highly versatile intermediate for the construction of complex molecular architectures. The strategic placement of the methyl and chlorosulfonyl groups on the benzoate ring influences its reactivity and makes it a valuable synthon for introducing the key sulfonyl moiety into a variety of scaffolds. This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its synthesis, an analysis of its core reactivity, and a discussion of its critical role in the development of therapeutic agents and other bioactive molecules.

Physicochemical Properties at a Glance

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

PropertyValue
CAS Number 866358-17-0
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol
Appearance White to off-white solid (typical)
Solubility Soluble in many organic solvents

Synthesis of this compound: A Step-by-Step Protocol

The primary route for the synthesis of this compound is the electrophilic aromatic substitution reaction of methyl 2-methylbenzoate with chlorosulfonic acid. The methyl group at the 2-position and the methyl ester at the 1-position of the benzene ring direct the incoming chlorosulfonyl group to the 5-position.

Experimental Protocol: Chlorosulfonation of Methyl 2-methylbenzoate

This protocol is based on established procedures for the chlorosulfonation of aromatic compounds.[1]

Materials:

  • Methyl 2-methylbenzoate

  • Chlorosulfonic acid

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-methylbenzoate in a suitable inert solvent such as dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (typically 2-4 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic and should be done with caution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of this compound start Methyl 2-methylbenzoate in Dichloromethane reaction Chlorosulfonation (0-5 °C to RT) start->reaction reagent Chlorosulfonic Acid reagent->reaction quench Quench with Ice Water reaction->quench extraction Extraction with Dichloromethane quench->extraction wash Wash with NaHCO3 (aq) and Brine extraction->wash dry Dry with Na2SO4 wash->dry evaporation Solvent Evaporation dry->evaporation product This compound evaporation->product

Caption: A schematic overview of the synthesis of this compound.

Core Reactivity: The Sulfonyl Chloride Functional Group

The synthetic utility of this compound is primarily dictated by the high reactivity of the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The most common and synthetically valuable reactions of this compound involve the displacement of the chloride by a nucleophile.

1. Formation of Sulfonamides: Reaction with primary or secondary amines readily yields sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a vast array of biologically active compounds.

2. Formation of Sulfonate Esters: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) affords sulfonate esters.

Diagram of Core Reactivity:

G cluster_reactivity Core Reactivity of this compound reactant This compound sulfonamide Sulfonamide Derivative reactant->sulfonamide Nucleophilic Substitution sulfonate_ester Sulfonate Ester Derivative reactant->sulfonate_ester Nucleophilic Substitution amine Primary/Secondary Amine (R₂NH) amine->sulfonamide alcohol Alcohol (R'OH) alcohol->sulfonate_ester

Caption: Key nucleophilic substitution reactions of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of various high-value molecules, most notably in the pharmaceutical industry.

A Crucial Intermediate in the Synthesis of Pazopanib

A prime example of the importance of this chemical is its role in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3] The synthesis involves the conversion of this compound to 2-methyl-5-aminobenzenesulfonamide, a key building block for Pazopanib.[4]

Synthetic Pathway to 2-Methyl-5-aminobenzenesulfonamide:

  • Amination: this compound is reacted with ammonia to form the corresponding sulfonamide.

  • Hydrolysis: The methyl ester is then hydrolyzed under basic conditions to yield 2-methyl-5-sulfamoylbenzoic acid.

This intermediate, 2-methyl-5-aminobenzenesulfonamide, is then coupled with another key fragment to construct the final Pazopanib molecule.[2]

Diagram of the Role in Pazopanib Synthesis:

G cluster_pazopanib Role in Pazopanib Synthesis start This compound amination Amination (NH₃) start->amination hydrolysis Ester Hydrolysis amination->hydrolysis intermediate 2-Methyl-5-aminobenzenesulfonamide hydrolysis->intermediate coupling Coupling with Pyrimidine Derivative intermediate->coupling pazopanib Pazopanib coupling->pazopanib

Caption: The synthetic utility of this compound in the synthesis of Pazopanib.

Agrochemical Applications

The sulfonylurea class of herbicides represents another significant area of application for compounds derived from this compound. The sulfonyl chloride moiety is reacted with an appropriate amine-containing heterocyclic component to generate the final sulfonylurea herbicide. These herbicides are known for their high efficacy at low application rates and are widely used in agriculture.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[5][6] It is also moisture-sensitive and will react with water to release hydrochloric acid. Therefore, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. All handling should be performed in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for the facile introduction of the synthetically important sulfonyl group, making it a key building block for a range of bioactive molecules. Its critical role in the synthesis of the anticancer drug Pazopanib underscores its importance in modern drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for chemists seeking to leverage its potential in their research and development endeavors.

References

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An In-depth Technical Guide to the Structure Elucidation of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute structural identity of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays in development timelines. Methyl 5-(chlorosulfonyl)-2-methylbenzoate, a versatile intermediate, presents a classic challenge in structural chemistry: a polysubstituted aromatic ring where isomerism is a critical consideration. The presence of three distinct substituents—a methyl ester, a methyl group, and a chlorosulfonyl group—necessitates a rigorous, multi-technique approach to ensure its constitution and connectivity are established beyond any doubt.

This guide eschews a simple recitation of data. Instead, it offers a strategic, field-proven workflow, explaining the causality behind each analytical choice. We will journey through the logical sequence of experiments, from establishing the fundamental molecular formula to mapping the precise atomic connectivity, culminating in the definitive three-dimensional architecture. Each step is designed as a self-validating system, where data from one technique corroborates and refines the hypothesis derived from another, embodying the principles of scientific integrity and trustworthiness essential for researchers, scientists, and drug development professionals.

Foundational Analysis: Molecular Formula and Functional Group Identification

Before delving into the complex task of atomic connectivity, we must first answer two fundamental questions: "What is its elemental composition?" and "What functional groups are present?". Mass spectrometry and infrared spectroscopy provide these initial, crucial pieces of the puzzle.

Mass Spectrometry (MS): Defining the Molecular Blueprint

The first analytical step is invariably High-Resolution Mass Spectrometry (HRMS). Its purpose is to determine the exact mass of the molecule with high precision, which allows for the unambiguous calculation of its molecular formula. This is the foundational data point upon which all further structural hypotheses are built.

The choice of ionization technique is critical. For a relatively stable, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is a robust choice, typically yielding the protonated molecule [M+H]⁺.

Expected HRMS-ESI Data: The anticipated molecular formula is C₉H₉ClO₄S. The expected monoisotopic mass for the protonated molecule [C₉H₁₀ClO₄S]⁺ would be calculated and compared against the experimental value. A mass accuracy of <5 ppm provides high confidence in the proposed formula.

A key diagnostic feature is the isotopic pattern. The presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 95:4.2) will generate a characteristic isotopic cluster for the molecular ion peak (M) and its M+2 and M+4 companions, providing definitive evidence for the presence and number of these elements.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Instrument: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Method:

    • Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • Operate in positive ion mode to detect [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500.

    • Acquire data in high-resolution mode (>10,000 FWHM).

  • Data Analysis:

    • Identify the monoisotopic mass of the most abundant peak in the molecular ion cluster.

    • Use the instrument's software to calculate the elemental composition based on the exact mass.

    • Compare the experimentally observed isotopic pattern with the theoretical pattern for the proposed formula (C₉H₉ClO₄S).

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Census

With the molecular formula established, FTIR spectroscopy is employed to rapidly confirm the presence of the key functional groups suggested by the name "this compound." This technique provides a quick, non-destructive "census" of the chemical bonds within the molecule.

The causality here is clear: each functional group possesses characteristic vibrational frequencies. The presence of strong, sharp absorptions in specific regions of the spectrum serves as undeniable evidence for these groups. For our target molecule, we expect to observe signatures for the ester, the sulfonyl chloride, and the substituted aromatic ring.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Significance
Ester C=O Stretch~1725-1705Confirms the presence of the methyl ester carbonyl group.
C-O Stretch~1300-1150Corroborates the ester functionality.
Sulfonyl Chloride S=O Asymmetric Stretch~1385-1365A strong, characteristic band that is highly diagnostic for the -SO₂Cl moiety.[1]
S=O Symmetric Stretch~1190-1170A second strong band, which, together with the asymmetric stretch, confirms the sulfonyl group.[1]
Aromatic Ring Aromatic C-H Stretch~3100-3000Indicates C-H bonds on a benzene ring.[2]
C=C In-Ring Stretches~1600-1450A series of bands confirming the aromatic core.
C-H Out-of-Plane (OOP) Bending~900-675The pattern of these bands can sometimes suggest the ring substitution pattern.[3]
Alkyl Groups C-H Stretch~2980-2850Confirms the presence of the methyl groups.

Connectivity and Isomer Determination: The Power of NMR Spectroscopy

Having confirmed the formula and functional groups, we now address the most critical question: how are the atoms connected? Specifically, what is the substitution pattern on the aromatic ring? Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. We will use a combination of ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR techniques to build a complete, unambiguous picture of the molecular skeleton.

¹H NMR Spectroscopy: Mapping Proton Environments and Neighbors

Proton NMR provides a wealth of information. The chemical shift of each proton signal reveals its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) tells us about the number of adjacent protons. For a 1,2,4-trisubstituted benzene ring as proposed for our target, a highly characteristic pattern of three aromatic protons is expected.

Predicted ¹H NMR Spectrum Analysis:

  • Aromatic Region (δ 7.5-8.5 ppm): We anticipate three distinct signals, each integrating to one proton. The electron-withdrawing nature of the sulfonyl chloride and ester groups will shift these protons downfield relative to benzene (δ 7.3 ppm).[4]

    • H6: This proton is ortho to the electron-withdrawing -SO₂Cl group. It is expected to be a doublet, split only by the meta-coupling to H4 (J ≈ 2-3 Hz). It will likely be the most downfield signal.

    • H4: This proton is ortho to the -COOCH₃ group and meta to the -SO₂Cl and -CH₃ groups. It is expected to be a doublet of doublets, split by both an ortho-coupling to H3 (J ≈ 8-9 Hz) and a meta-coupling to H6 (J ≈ 2-3 Hz).

    • H3: This proton is ortho to the methyl group. It is expected to be a doublet, split only by the ortho-coupling to H4 (J ≈ 8-9 Hz). This signal will likely be the most upfield of the aromatic protons due to the mildly donating effect of the adjacent methyl group.

  • Methyl Ester (δ ~3.9 ppm): A sharp singlet, integrating to three protons, characteristic of a methyl ester (-COOCH₃).

  • Aromatic Methyl (δ ~2.6 ppm): A sharp singlet, integrating to three protons, characteristic of a methyl group attached to the benzene ring (-Ar-CH₃).

This predicted pattern is a unique fingerprint. Observing these specific chemical shifts, integrations, and, most importantly, the ortho and meta coupling constants in the aromatic region provides powerful evidence for the 1,2,4-substitution pattern.[3]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR complements the proton data by revealing the number of unique carbon environments. For the proposed structure, we expect to see 9 distinct signals.

Predicted ¹³C NMR Data:

Carbon Atom Expected Chemical Shift (δ, ppm) Rationale
Ester Carbonyl (C=O) 165-170Typical chemical shift for an ester carbonyl carbon.
C5 (C-SO₂Cl) 140-145Quaternary carbon attached to the strongly electron-withdrawing sulfonyl chloride group.
C2 (C-CH₃) 138-142Quaternary carbon attached to the methyl group.
C1 (C-COOCH₃) 130-135Quaternary carbon attached to the ester group.
Aromatic CHs (C3, C4, C6) 125-135Aromatic carbons with attached protons. Their specific shifts will be influenced by the substituents.
Ester Methyl (-OCH₃) 52-55Characteristic shift for a methyl ester carbon.[5]
Aromatic Methyl (-CH₃) 20-25Typical shift for a methyl group attached to an aromatic ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to achieve good signal dispersion, especially in the aromatic region.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the FID (Free Induction Decay) with appropriate Fourier transformation, phasing, and baseline correction. Integrate the ¹H signals and assign chemical shifts relative to TMS.

Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR Analysis cluster_Interpretation Data Interpretation cluster_Hypothesis Structure Confirmation H1_NMR ¹H NMR Spectrum Integrate Integrate Signals (Proton Count) H1_NMR->Integrate Data Analyze_Shifts Analyze Chemical Shifts (Electronic Environment) H1_NMR->Analyze_Shifts Analyze_Splitting Analyze Splitting Patterns (Connectivity) H1_NMR->Analyze_Splitting C13_NMR ¹³C NMR Spectrum C13_NMR->Analyze_Shifts Count_Signals Count ¹³C Signals (Unique Carbons) C13_NMR->Count_Signals Data Hypothesis Propose Structure: Methyl 5-(chlorosulfonyl)- 2-methylbenzoate Integrate->Hypothesis Synthesize Evidence Analyze_Shifts->Hypothesis Synthesize Evidence Analyze_Splitting->Hypothesis Synthesize Evidence Count_Signals->Hypothesis Synthesize Evidence

Caption: Workflow for elucidating molecular structure using 1D NMR data.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides an overwhelmingly strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[6] It moves beyond connectivity to provide a precise three-dimensional model of the molecule as it exists in the solid state, including definitive bond lengths, bond angles, and stereochemistry.

The primary challenge of this technique is not the analysis but the preparation: growing a single, diffraction-quality crystal. This is often more of an art than a science, requiring patience and meticulous technique.[7]

Experimental Protocol: Crystal Growth and X-ray Diffraction
  • Purity is Paramount: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, only small crystals will form; if it is too low, precipitation will occur instead of crystallization.[7]

  • Crystal Growth by Slow Evaporation (A Proven Method):

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethyl acetate/hexane).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes nucleation sites that would lead to many small crystals.

    • Cover the vial with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent over several days to weeks.

    • Store the vial in a vibration-free location. Mechanical disturbances can shatter growing crystals.

  • Crystal Mounting and Data Collection:

    • Once suitable crystals have formed (typically 0.1-0.3 mm in size), a single crystal is carefully selected and mounted on a goniometer head.[8]

    • The crystal is placed in a modern X-ray diffractometer and exposed to a monochromatic X-ray beam.

    • The instrument rotates the crystal while collecting a series of diffraction patterns.

  • Structure Solution and Refinement:

    • The diffraction data (spot intensities and positions) are processed to generate an electron density map of the unit cell.[6]

    • An initial model of the molecule is fitted to the electron density map.

    • The model is then computationally refined to achieve the best possible fit between the calculated and observed diffraction data, resulting in the final, precise 3D structure.

Overall Structure Elucidation Strategy

Elucidation_Strategy Start Unknown Compound: This compound MS Mass Spectrometry Start->MS Step 1 IR FTIR Spectroscopy MS->IR Step 2 Final Confirmed Structure MS->Final Molecular Formula NMR 1D & 2D NMR IR->NMR Step 3 IR->Final Functional Groups Xray X-ray Crystallography NMR->Xray Step 4 (Ultimate Proof) NMR->Final Connectivity Xray->Final

Caption: A strategic, multi-technique workflow for unambiguous structure elucidation.

Conclusion: A Synthesis of Convergent Evidence

The structure elucidation of this compound is a case study in the application of modern analytical chemistry. No single technique provides the complete picture. Instead, it is the convergence of evidence from multiple, orthogonal methods that builds an irrefutable case. Mass spectrometry provides the molecular formula. Infrared spectroscopy confirms the expected functional architecture. NMR spectroscopy meticulously maps the atomic connectivity and confirms the specific isomeric arrangement. Finally, X-ray crystallography delivers the ultimate, high-resolution three-dimensional structure. By following this logical and rigorous workflow, researchers can have the utmost confidence in the identity and purity of their materials, ensuring the integrity of their subsequent scientific endeavors.

References

  • PubChem. Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-[(chlorosulfonyl)methyl]benzoate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring. [Link]

  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71–80. [Link]

  • Google Patents.
  • Engh, R. A., & Bosshard, H. R. (1995). X Ray crystallography. Journal of immunological methods, 181(1), 1–18. [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics - Spectroscopy. [Link]

  • Michigan State University, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

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Spectroscopic data for Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (C₉H₉ClO₄S) is a bifunctional organic compound featuring a benzoate ester and a highly reactive chlorosulfonyl group.[1] This structural arrangement makes it a valuable intermediate in synthetic organic chemistry, particularly for the synthesis of sulfonamides and other derivatives with potential applications in medicinal chemistry and materials science. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which is essential for its unambiguous identification and quality control.

Molecular Structure and Key Features

The molecular structure consists of a benzene ring substituted with a methyl group at the 2-position, a methyl ester group also at the 2-position (implied by the benzoate nomenclature), and a chlorosulfonyl group at the 5-position. However, based on standard IUPAC nomenclature and the provided chemical structure from PubChem (CID 43436749), the structure is a benzene ring with a methyl group at position 2, a methyl ester at position 1, and a chlorosulfonyl group at position 5.[1] This substitution pattern dictates the electronic environment of the aromatic protons and carbons, which is key to interpreting the NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice to confirm its elemental formula.

Predicted Mass Spectrometry Data

While experimental data is not available, predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated.[1][2] These predictions are invaluable for identifying the compound in a mass spectrum.

AdductPredicted m/z
[M+H]⁺248.99829
[M+Na]⁺270.98023
[M-H]⁻246.98373
[M+NH₄]⁺266.02483
[M+K]⁺286.95417
[M]⁺247.99046
[M]⁻247.99156
Data sourced from PubChem CID 43436749.[1]

Expert Insight: The presence of chlorine and sulfur, both of which have characteristic isotopic patterns, would provide further confirmation of the compound's identity. For instance, the M+2 peak for chlorine (³⁷Cl) and sulfur (³⁴S) would be observable at approximately 32.5% and 4.2% the intensity of the main peak, respectively.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Compare the observed m/z values with the predicted values. The high resolution of the instrument should allow for the confirmation of the elemental formula to within a few parts per million (ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl protons on the benzene ring.

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Aromatic H (H6)~8.0-8.2Doublet (d)1HDeshielded by the adjacent ester and the para-sulfonyl chloride group.
Aromatic H (H4)~7.8-8.0Doublet of doublets (dd)1HInfluenced by ortho and meta protons.
Aromatic H (H3)~7.4-7.6Doublet (d)1HCoupled to H4.
Methyl Ester (-OCH₃)~3.9-4.1Singlet (s)3HTypical range for methyl esters.
Ring Methyl (-CH₃)~2.5-2.7Singlet (s)3HTypical range for a methyl group on an aromatic ring.

Causality Behind Predictions: The electron-withdrawing nature of the chlorosulfonyl and methyl ester groups will cause the aromatic protons to appear downfield (at a higher ppm). The predicted splitting patterns are based on the expected coupling between adjacent protons on the aromatic ring.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the molecule.

Carbon GroupPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~165-167Typical range for an ester carbonyl carbon.[3]
C-SO₂Cl (C5)~140-145Aromatic carbon attached to the electron-withdrawing sulfonyl chloride group.
C-CH₃ (C2)~138-142Aromatic carbon attached to the methyl group.
C-COOCH₃ (C1)~130-135Aromatic carbon attached to the ester group.
Aromatic CH (C6)~128-132Aromatic methine carbon.
Aromatic CH (C4)~126-130Aromatic methine carbon.
Aromatic CH (C3)~124-128Aromatic methine carbon.
Methyl Ester (-OCH₃)~52-55Typical range for a methyl ester carbon.[3]
Ring Methyl (-CH₃)~20-23Typical range for a methyl group on an aromatic ring.

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, thus validating the proposed structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl, sulfonyl chloride, and aromatic functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityBond Vibration
C=O (Ester)1720-1740StrongStretch
S=O (Sulfonyl Chloride)1370-1390 and 1180-1200StrongAsymmetric and Symmetric Stretch
C-O (Ester)1250-1300StrongStretch
C=C (Aromatic)1450-1600Medium to WeakStretch
C-H (Aromatic)3000-3100MediumStretch
C-H (Aliphatic)2850-3000MediumStretch
S-Cl550-650MediumStretch

Expert Insight: The exact position of the C=O stretch can be influenced by conjugation with the aromatic ring.[4] The two strong bands for the S=O group are a hallmark of the sulfonyl chloride functionality and would be a key diagnostic feature in the spectrum.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the compound can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid is placed directly on the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Characterization Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in CDCl₃ Acq_NMR ¹H, ¹³C, 2D NMR Prep_NMR->Acq_NMR Prep_MS Dissolve in MeOH Acq_MS HRMS (ESI-TOF) Prep_MS->Acq_MS Prep_IR Prepare KBr Pellet/ATR Acq_IR FTIR Spectroscopy Prep_IR->Acq_IR Analysis_NMR Assign Signals Acq_NMR->Analysis_NMR Analysis_MS Confirm Formula Acq_MS->Analysis_MS Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Structure Structure Elucidation Analysis_NMR->Structure Analysis_MS->Structure Analysis_IR->Structure

Caption: Workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By combining the predicted data from mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy, along with the detailed experimental protocols, researchers will be well-equipped to acquire and interpret the necessary data to confirm the structure and purity of this important synthetic intermediate. The principles and methodologies outlined herein are grounded in established spectroscopic theory and best practices, ensuring a high degree of confidence in the results.

References

  • Chegg. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(chlorosulfonyl)-5-methylbenzoate. Retrieved from [Link]

  • Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

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The Reactivity Profile of the Chlorosulfonyl Group in Methyl Benzoates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chlorosulfonyl (-SO₂Cl) group, when attached to a methyl benzoate scaffold, presents a fascinating case study in electrophilic reactivity, modulated by the electronic interplay of the ester functionality. This technical guide provides a comprehensive exploration of the synthesis and reactivity profile of methyl (chlorosulfonyl)benzoates, with a focus on the ortho, meta, and para isomers. We will delve into the nuanced differences in their reactivity towards nucleophiles, supported by mechanistic insights and experimental data. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek a deeper understanding of this versatile class of reagents.

Introduction: The Dichotomy of Reactivity in Chlorosulfonylated Methyl Benzoates

Aryl sulfonyl chlorides are foundational reagents in organic synthesis, serving as precursors to a vast array of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The introduction of a methyl ester group onto the aromatic ring introduces a layer of complexity and control over the reactivity of the chlorosulfonyl moiety. The electron-withdrawing nature of the methyl ester group (-CO₂Me) enhances the electrophilicity of the sulfonyl sulfur, making these compounds potent sulfonating agents. However, the position of this group—ortho, meta, or para—profoundly influences the steric accessibility and electronic environment of the reaction center, leading to distinct reactivity profiles for each isomer.

This guide will systematically dissect these differences, providing a robust framework for predicting and harnessing the unique chemical behavior of each isomeric methyl (chlorosulfonyl)benzoate.

Synthesis of Isomeric Methyl (Chlorosulfonyl)benzoates

The preparation of methyl (chlorosulfonyl)benzoates can be achieved through several synthetic routes, primarily involving the chlorosulfonylation of methyl benzoate or the esterification of the corresponding chlorosulfonylated benzoic acid.

Direct Chlorosulfonylation of Methyl Benzoate

The direct reaction of methyl benzoate with chlorosulfonic acid is a common method for introducing the chlorosulfonyl group. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the meta and para products being the major components due to the meta-directing effect of the deactivating ester group.

Experimental Protocol: Chlorosulfonylation of Methyl Benzoate

  • In a fume hood, cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0 °C in an ice bath.

  • Slowly add methyl benzoate (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • The solid precipitate, a mixture of isomeric methyl (chlorosulfonyl)benzoates, is collected by vacuum filtration and washed with cold water.

  • The isomers can be separated by fractional crystallization or column chromatography.

Synthesis from Substituted Precursors

More regioselective syntheses often involve starting with an appropriately substituted precursor, such as an aminobenzoic acid, which can be converted to the corresponding diazonium salt and subsequently to the sulfonyl chloride via a Sandmeyer-type reaction. For instance, methyl 2-aminobenzoate can be used to synthesize methyl 2-(chlorosulfonyl)benzoate.[1]

A continuous-flow diazotization process has been developed for the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, which helps to control the exothermic nature of the reaction and minimize side reactions like hydrolysis.[1]

Comparative Reactivity of Ortho, Meta, and Para Isomers

The position of the methyl ester group relative to the chlorosulfonyl group is the primary determinant of the molecule's reactivity. This influence is a combination of electronic and steric effects.

Electronic Effects

The methyl ester group is an electron-withdrawing group through both induction and resonance (a meta-director in electrophilic aromatic substitution). This deactivation of the aromatic ring enhances the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack.

  • Para-isomer (Methyl 4-(chlorosulfonyl)benzoate): The electron-withdrawing effect of the ester group is most pronounced at the para position, leading to a highly electrophilic sulfonyl sulfur. This isomer is generally the most reactive towards nucleophiles.

  • Meta-isomer (Methyl 3-(chlorosulfonyl)benzoate): The inductive electron-withdrawing effect of the ester group is still significant at the meta position, rendering the sulfonyl sulfur electrophilic, though generally less so than the para isomer.

  • Ortho-isomer (Methyl 2-(chlorosulfonyl)benzoate): While the electronic effect is present, the ortho isomer's reactivity is heavily influenced by steric hindrance.

The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives, can provide a quantitative measure of these electronic effects. For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ (rho) value indicates that electron-withdrawing groups accelerate the reaction.[2][3][4]

Steric Effects

Steric hindrance plays a crucial role, particularly for the ortho isomer. The proximity of the bulky methyl ester group to the chlorosulfonyl group can impede the approach of nucleophiles, thereby reducing the reaction rate compared to the less hindered meta and para isomers.

Logical Relationship of Isomeric Reactivity

G Reactivity Overall Reactivity Para para-Isomer (High Reactivity) Reactivity->Para Strongest -I & -M effects Meta meta-Isomer (Moderate Reactivity) Reactivity->Meta Inductive -I effect Ortho ortho-Isomer (Lower Reactivity) Reactivity->Ortho Steric hindrance dominates

Caption: Factors influencing the reactivity of methyl (chlorosulfonyl)benzoate isomers.

Key Reactions of the Chlorosulfonyl Group

The highly electrophilic sulfur atom in methyl (chlorosulfonyl)benzoates is the focal point of their reactivity, readily undergoing nucleophilic substitution with a variety of nucleophiles.

Sulfonamide Formation

The reaction with primary and secondary amines is a cornerstone of sulfonyl chloride chemistry, yielding sulfonamides, a privileged scaffold in medicinal chemistry. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of a Sulfonamide from Methyl 4-(chlorosulfonyl)benzoate

  • Dissolve the amine (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool to 0 °C.

  • Slowly add a solution of methyl 4-(chlorosulfonyl)benzoate (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up involves washing the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.

Table 1: Representative Yields of Sulfonamide Formation from Methyl 4-(chlorosulfonyl)benzoate

AmineProductTypical Yield (%)
AnilineMethyl 4-(N-phenylsulfamoyl)benzoate>90
BenzylamineMethyl 4-(N-benzylsulfamoyl)benzoate>90
MorpholineMethyl 4-(morpholinosulfonyl)benzoate>95

Yields are approximate and can vary based on specific reaction conditions.

Sulfonate Ester Formation

Alcohols react with methyl (chlorosulfonyl)benzoates in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a Sulfonate Ester from Methyl 4-(chlorosulfonyl)benzoate

  • Dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add methyl 4-(chlorosulfonyl)benzoate (1.0 equivalent).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • The work-up is similar to that for sulfonamide synthesis.

  • Purification is typically achieved by column chromatography.

Table 2: Representative Yields of Sulfonate Ester Formation from Methyl 4-(chlorosulfonyl)benzoate

AlcoholProductTypical Yield (%)
MethanolMethyl 4-((methoxy)sulfonyl)benzoate70-80
EthanolMethyl 4-((ethoxy)sulfonyl)benzoate75-85
IsopropanolMethyl 4-((isopropoxy)sulfonyl)benzoate60-70

Yields are approximate and can vary based on specific reaction conditions.

Reaction Workflow: Nucleophilic Substitution

G start Methyl (chlorosulfonyl)benzoate sulfonamide Sulfonamide start->sulfonamide Sulfamoylation sulfonate Sulfonate Ester start->sulfonate Sulfonylation amine Amine (R₂NH) Base amine->sulfonamide alcohol Alcohol (R'OH) Base alcohol->sulfonate

Caption: General reaction pathways for methyl (chlorosulfonyl)benzoates.

Hydrolysis

The chlorosulfonyl group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This is often an undesired side reaction, and reactions are typically carried out under anhydrous conditions to minimize its occurrence. The rate of hydrolysis is dependent on the isomer, with the para-isomer generally hydrolyzing the fastest due to its higher reactivity.[5]

Other Reactions

The chlorosulfonyl group can also undergo other transformations, such as reduction to a thiol or conversion to other sulfonyl derivatives.

Mechanistic Considerations

The nucleophilic substitution at the sulfonyl sulfur atom can proceed through different mechanistic pathways, primarily a concerted Sₙ2-like mechanism or a stepwise addition-elimination mechanism. The operative mechanism is influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.

Mechanism of Sulfonamide Formation

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Deprotonation R-SO2Cl Methyl (chlorosulfonyl)benzoate Intermediate [R-SO2(Cl)(NHR'2)] Tetrahedral Intermediate R-SO2Cl->Intermediate + R'2NH R'2NH Amine R'2NH->Intermediate Product R-SO2NR'2 Sulfonamide Intermediate->Product - Cl⁻ HCl HCl Intermediate->HCl Salt Base-H⁺ Cl⁻ HCl->Salt Base Base Base->Salt

Caption: Stepwise mechanism for sulfonamide formation.

Characterization

The isomeric methyl (chlorosulfonyl)benzoates and their derivatives can be characterized by standard spectroscopic techniques.

Table 3: Spectroscopic Data for Methyl 4-(chlorosulfonyl)benzoate

TechniqueData
¹H NMR (CDCl₃)δ ~8.2 (d, 2H), ~8.1 (d, 2H), ~4.0 (s, 3H) ppm
¹³C NMR (CDCl₃)δ ~165, ~145, ~135, ~130, ~128, ~53 ppm
IR (KBr)ν ~1730 (C=O), ~1380, ~1180 (S=O) cm⁻¹
MS (EI)m/z ~234 (M⁺)

Note: Chemical shifts (δ) are approximate and can vary slightly depending on the solvent and instrument.[5][6]

Conclusion and Future Outlook

The reactivity of the chlorosulfonyl group in methyl benzoates is a finely tuned interplay of electronic and steric factors. The para-isomer, with its highly activated sulfonyl group, serves as a potent reagent for the synthesis of sulfonamides and sulfonate esters. The meta-isomer offers a slightly attenuated reactivity, while the ortho-isomer's behavior is dominated by steric considerations. A thorough understanding of these nuances is critical for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science industries.

Future research in this area will likely focus on the development of more selective and efficient methods for the synthesis of specific isomers and the exploration of their utility in novel chemical transformations, including catalytic processes. The continued investigation into the subtle factors governing their reactivity will undoubtedly unlock new opportunities for innovation in chemical synthesis.

References

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.[2]

  • Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2098-2103.[1][4][7]

  • BenchChem. (2025). Formation of Sulfonic Esters from 4-(Chlorosulfonyl)benzoic Acid and Alcohols: Application Notes and Protocols.

  • Wang, H., & Chetwyn, N. P. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies, 21(9), 1357-1370.[5]

  • PubChem. (n.d.). Methyl 4-(chlorosulfonyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Rogne, O. (1968). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, 1294-1296.[2]

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.[4]

Sources

Navigating the Lability of Methyl 5-(chlorosulfonyl)-2-methylbenzoate: A Guide to Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Synthetic Potential and Inherent Instability of a Key Intermediate

Methyl 5-(chlorosulfonyl)-2-methylbenzoate is a bifunctional aromatic compound featuring both a methyl ester and a highly reactive sulfonyl chloride group.[1] This unique combination makes it a valuable intermediate in medicinal chemistry and drug development, particularly as a precursor for synthesizing a diverse array of sulfonamides and sulfonate esters. The sulfonyl chloride moiety is a powerful electrophile, primed for reaction with a wide range of nucleophiles, enabling the construction of complex molecular architectures.

However, the very reactivity that makes this compound synthetically useful is also the source of its inherent instability. The sulfonyl chloride group is highly susceptible to degradation, primarily through hydrolysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of this compound. It outlines the chemical principles governing its degradation, provides field-proven protocols for optimal storage and handling, and offers methods to validate its integrity, ensuring the reliability and success of downstream applications.

Core Chemical Properties and Stability Profile

The stability of this compound is overwhelmingly dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) functional group. This group's reactivity is the primary consideration for storage and handling.

  • Electrophilicity: The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong electron deficiency. This makes it a prime target for attack by nucleophiles.

  • Hydrolytic Instability: The most significant stability concern is its reaction with water. Sulfonyl chlorides readily react with water to hydrolyze into the corresponding sulfonic acid, liberating hydrochloric acid (HCl) as a byproduct.[2][3] This is the principal degradation pathway for this compound.

  • Reactivity with Other Nucleophiles: Beyond water, it will react rapidly with other common nucleophiles, including alcohols (to form sulfonate esters) and amines (to form sulfonamides).[2][4] This reactivity profile underscores the need for careful solvent selection and exclusion of contaminants.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₉ClO₄S[1]
Molecular Weight 248.68 g/mol [1]
CAS Number 78338-30-0
Appearance White to off-white solidInferred from typical small molecule solids
Primary Hazard Corrosive, Water-Reactive[5][6]

The Primary Degradation Pathway: Hydrolysis

The central challenge in maintaining the integrity of this compound is preventing its hydrolysis. The presence of even trace amounts of atmospheric or solvent moisture can initiate this degradation cascade.

The reaction proceeds as follows: C₉H₉ClO₄S + H₂O → C₉H₉O₅S(H) + HCl

This process has two major negative consequences for the researcher:

  • Loss of Potency: The resulting sulfonic acid is no longer reactive toward nucleophiles in the same manner as the sulfonyl chloride, rendering the reagent inactive for its intended synthetic purpose (e.g., sulfonamide formation).

  • Generation of Corrosive Byproducts: The formation of hydrochloric acid can potentially catalyze further degradation or react with other sensitive components in a reaction mixture.

G cluster_0 Degradation Reaction reagent This compound (Active Reagent) product Methyl 5-(sulfonic acid)-2-methylbenzoate (Inactive Product) reagent->product  Hydrolysis water + H₂O (Moisture) hcl + HCl (Corrosive Byproduct)

Caption: Hydrolytic degradation of this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and preserve the compound's chemical integrity, strict adherence to appropriate storage and handling protocols is mandatory. The core principle is the rigorous exclusion of moisture at all stages.

Long-Term Storage Protocol

For maximum shelf-life, the following conditions are essential:

  • Temperature: Store in a refrigerator at 2-8°C .[7] Lower temperatures significantly reduce the rate of chemical degradation. Do not store in a freezer unless specified by the manufacturer, as this can sometimes introduce moisture through condensation cycles.

  • Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon.[5] This is the most effective way to exclude atmospheric moisture. The original manufacturer's container, if sealed under inert gas, is ideal.

  • Container: The compound should be kept in a tightly sealed container. For aliquots, use vials with PTFE-lined caps to ensure an airtight seal.

  • Environment: The storage location (refrigerator) must be dry. For added protection, the sealed container can be placed inside a larger secondary container or a desiccator cabinet containing a desiccant like silica gel or Drierite™.

Laboratory Handling Workflow

When using the reagent, the goal is to minimize its exposure to the ambient atmosphere.

G Start Start: Retrieve from 2-8°C Storage Equilibrate Place sealed container in a desiccator Start->Equilibrate Wait Allow to warm to ambient temperature (Prevents Condensation) Equilibrate->Wait Inert Transfer container into an inert atmosphere (Glovebox or Schlenk Line) Wait->Inert Open Open container and weigh required amount Inert->Open Use Immediately use in reaction (pre-dried solvent) Open->Use Seal Tightly re-seal container under inert atmosphere Use->Seal End Return to 2-8°C Storage Seal->End

Caption: Recommended workflow for handling moisture-sensitive reagents.

Factors Influencing Stability & Incompatibilities

The stability of this compound is not only time-dependent but is acutely affected by its chemical environment. Understanding these factors is key to preventing experimental failure.

Table 2: Summary of Destabilizing Factors and Incompatibilities
FactorImpact on CompoundRationale
Moisture / Humidity Rapid hydrolytic degradationWater is a nucleophile that attacks the sulfonyl chloride, forming sulfonic acid.[2][5]
Elevated Temperature Accelerates degradation rateIncreases the kinetic energy of molecules, overcoming the activation energy for hydrolysis.
Protic Solvents (e.g., Alcohols) Solvolysis / DegradationAlcohols act as nucleophiles, leading to the formation of sulfonate esters instead of the desired product.[2]
Bases (e.g., Amines, Hydroxides) Reaction and/or DegradationAmines will react to form sulfonamides.[2][4] Strong bases can promote hydrolysis and other side reactions.
Strong Oxidizing Agents Potential for hazardous reactionWhile the sulfonyl chloride is relatively oxidized, incompatibilities should be assumed as a safety precaution.[5]

Experimental Protocol: Validation of Reagent Integrity by ¹H NMR Spectroscopy

Before its use in a critical synthetic step, especially if the reagent has been stored for an extended period or handled improperly, its integrity should be verified. ¹H NMR spectroscopy provides a straightforward method for assessing purity and detecting the primary hydrolytic degradation product.

Objective: To determine if this compound has undergone significant hydrolysis to Methyl 5-(sulfonic acid)-2-methylbenzoate.

Methodology:

  • Sample Preparation: a. Under an inert atmosphere (glovebox or nitrogen-flushed glove bag), carefully weigh approximately 5-10 mg of the compound. b. Dissolve the sample in ~0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable as it is aprotic. c. Transfer the solution to a clean, dry NMR tube and cap it securely.

  • Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Ensure proper referencing of the solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Analysis & Interpretation: a. Pristine Sample: The spectrum of pure this compound will show characteristic peaks for the aromatic protons and the two methyl groups (one from the ester, one from the toluene backbone). The integration of these peaks should correspond to the expected proton count. b. Degraded Sample: The presence of the sulfonic acid hydrolysis product will result in the appearance of a new set of aromatic peaks, slightly shifted from the parent compound due to the change in the electronic environment. Crucially, a very broad singlet corresponding to the acidic sulfonic acid proton (-SO₃H ) may be visible far downfield (typically >10 ppm), especially in DMSO-d₆. c. Self-Validation: Compare the integration of a well-resolved peak from the starting material against a new peak from the degradation product. This allows for a semi-quantitative estimation of the extent of degradation. A reagent with >5% degradation should be considered for purification or disposal.

Conclusion

The synthetic utility of this compound is directly tied to the integrity of its sulfonyl chloride functional group. This group's high reactivity makes the compound intrinsically sensitive to moisture, leading to rapid hydrolytic degradation. The long-term stability and successful application of this reagent are therefore critically dependent on a disciplined approach to its storage and handling. By implementing protocols that rigorously exclude moisture—specifically, storage at 2-8°C under an inert atmosphere and meticulous handling in anhydrous conditions—researchers can preserve the compound's reactivity and ensure the validity and reproducibility of their scientific outcomes.

References

  • Sulfonyl halide - Wikipedia. [Link]

  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp - Reddit. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie International Edition. [Link]

  • Why will sulfonic acid chlorides not react with water? - Quora. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Journal of Chemistry. [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. [Link]

  • This compound (C9H9ClO4S) - PubChemLite. [Link]

  • Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. [Link]

  • Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955 - PubChem. [Link]

Sources

A Scientist's Guide to Key Intermediates in Modern Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a vast spectrum of therapeutic agents. Its synthesis, however, has evolved significantly from classical, often harsh, methodologies to sophisticated, milder, and more versatile strategies. This guide provides an in-depth exploration of the pivotal chemical intermediates that form the core of these synthetic routes. We will dissect the chemistry of traditional intermediates like sulfonyl chlorides while delving into the modern utility of sulfinate salts and sulfur dioxide surrogates. Through detailed mechanistic discussions, comparative data, and step-by-step protocols, this whitepaper offers field-proven insights into the causal relationships behind experimental choices, empowering researchers to strategically design and execute the synthesis of novel sulfonamides.

Introduction

The sulfonamide functional group (R-SO₂-NR'R'') is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities. Since the discovery of the antibacterial properties of prontosil, sulfonamide-containing molecules have been developed as diuretics, anticonvulsants, anti-diabetic agents, and HIV protease inhibitors.[1] Their prevalence stems from a unique combination of physicochemical properties: the sulfonamide group is a stable, effective hydrogen bond donor and acceptor, and it often serves as a bioisosteric replacement for carboxylic acids or amides, enhancing metabolic stability and modulating binding affinity.[2][3][4]

The journey to synthesize these valuable compounds has been one of continuous innovation. While the classical reaction of a sulfonyl chloride with an amine remains a workhorse, its limitations—namely the often harsh conditions required to prepare the sulfonyl chloride precursor—have driven the development of new synthetic technologies.[5][6] Modern approaches prioritize milder conditions, broader functional group tolerance, and greater efficiency, often through the strategic use of alternative intermediates. This guide bridges the gap between classical knowledge and contemporary practice, focusing on the key intermediates that enable the construction of novel sulfonamides and providing the technical rationale to select the optimal synthetic pathway.

Chapter 1: The Cornerstone Intermediate: Sulfonyl Chlorides (R-SO₂Cl)

For decades, the sulfonyl chloride has been the most prominent and indispensable intermediate in sulfonamide synthesis. Its high reactivity towards nucleophiles, particularly primary and secondary amines, makes the final S-N bond formation a reliable and high-yielding transformation.[1][5] The primary challenge and area of innovation lie in the synthesis of the sulfonyl chloride itself.

Synthetic Routes to Sulfonyl Chlorides

The choice of method for preparing a sulfonyl chloride is dictated by the starting material's availability, cost, and functional group compatibility.

1. Classical Method: Electrophilic Chlorosulfonation of Arenes This is the most direct route for simple, electron-rich aromatic compounds. The arene undergoes electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H).[6][7]

  • Causality: This method is cost-effective for large-scale synthesis of simple aryl sulfonyl chlorides. However, the use of a large excess of the highly corrosive chlorosulfonic acid and the harsh, often heated, conditions limit its application to robust substrates. It is generally unsuitable for electron-deficient arenes or molecules containing sensitive functional groups.[6]

2. Modern Method: Oxidative Chlorination of Thiols and Disulfides This approach offers a significantly milder alternative, starting from readily available thiols. Various oxidizing systems can effect this transformation.

  • Causality & Expertise: The combination of an oxidant and a chloride source allows the reaction to proceed at or below room temperature, dramatically expanding the functional group tolerance compared to chlorosulfonation. A common and effective system involves N-Chlorosuccinimide (NCS) in the presence of water, which generates the active chlorinating species in situ.[8][9] This avoids the need for hazardous reagents like gaseous chlorine. The overall transformation from thiol to sulfonamide can often be performed in a single pot.[1][8]

3. Modern Method: Sandmeyer-Type Diazotization of Anilines When an aniline is more accessible or stable than the corresponding arene, a Sandmeyer-type reaction provides a powerful route. The process involves converting the aniline to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.[6][10][11]

  • Causality & Expertise: This method is invaluable for preparing sulfonyl chlorides that are inaccessible through direct chlorosulfonation, particularly for certain heterocyclic systems or arenes with incompatible functional groups.[12] The use of stable SO₂ surrogates can make this reaction more operationally simple than using gaseous SO₂.[10][12]

Comparative Overview of Sulfonyl Chloride Synthesis Methods
MethodTypical Starting MaterialKey ReagentsConditionsKey AdvantagesKey Limitations
Chlorosulfonation Electron-rich ArenesClSO₃HHarsh, often high temp.Cost-effective, directPoor functional group tolerance, hazardous reagents[6]
Oxidative Chlorination Thiols, DisulfidesH₂O₂/SOCl₂, NCS/H₂OMild, RT or belowExcellent functional group tolerance, high yields[1][8][9]Requires thiol precursor
Sandmeyer-Type AnilinesNaNO₂/HCl, SO₂, Cu catalystMild, low temp.Access to diverse structures, good for heterocycles[10][11]Requires aniline precursor, potential diazonium instability
From Sulfonyl Hydrazides Sulfonyl HydrazidesN-Chlorosuccinimide (NCS)Mild, RTRapid, simple, high yields for specific substrates[13]Requires sulfonyl hydrazide precursor
Workflow Visualization: Pathways to Sulfonamides via Sulfonyl Chlorides

G Arene Arene SulfonylChloride Key Intermediate: Sulfonyl Chloride (R-SO₂Cl) Arene->SulfonylChloride Chlorosulfonation (ClSO₃H) Thiol Thiol / Disulfide Thiol->SulfonylChloride Oxidative Chlorination (e.g., NCS) Aniline Aniline Aniline->SulfonylChloride Sandmeyer Reaction (NaNO₂, SO₂, Cu+) Sulfonamide Target Sulfonamide (R-SO₂NR'R'') SulfonylChloride->Sulfonamide S-N Coupling Amine Amine (R'R''NH) Amine->Sulfonamide

Caption: Major synthetic pathways to sulfonyl chlorides and their subsequent conversion to sulfonamides.

Chapter 2: The Rise of Sulfinate Salts (R-SO₂Na)

To circumvent the often harsh conditions of sulfonyl chloride synthesis, sodium sulfinates have emerged as exceptionally versatile and mild intermediates. Their growing popularity is a direct result of new methodologies that enable their efficient conversion to sulfonamides under benign conditions, thereby avoiding pyrophoric organometallics or highly reactive chlorinating agents.

Formation of Sulfinates

Sulfinates can be readily prepared from various precursors. A notable method involves the reaction of Grignard reagents with a stable sulfur dioxide surrogate like DABSO, followed by in situ conversion to the sodium salt.[12] They can also be accessed via the reduction of sulfonyl chlorides or through palladium-catalyzed reactions.[14]

Key Reactions for Sulfonamide Synthesis from Sulfinates

The direct coupling of sulfinates with amines is a cornerstone of modern sulfonamide synthesis. This transformation can be achieved through several oxidative protocols.

  • Metal-Free Oxidative Coupling: This approach leverages simple and environmentally benign reagents. A common system involves reacting the sodium sulfinate and amine in the presence of molecular iodine (I₂) or a hypervalent iodine reagent.[1][15][16] The iodine species acts as an oxidant, facilitating the formation of a reactive sulfonyl iodide intermediate in situ, which is then readily attacked by the amine.

  • Copper-Catalyzed Oxidative Coupling: Copper catalysis provides a highly efficient and chemoselective method for the S-N bond formation.[15] The mechanism is believed to proceed via a single electron transfer (SET) pathway, generating a sulfonyl radical that couples with the amine. This method is tolerant of a wide range of functional groups.

Experimental Protocol: Metal-Free Synthesis of N-Benzyl-4-methylbenzenesulfonamide

This protocol illustrates a self-validating system where the choice of mild reagents ensures high functional group tolerance.

  • Reagent Preparation: To a 25 mL round-bottom flask, add sodium p-toluenesulfinate (178 mg, 1.0 mmol, 1.0 equiv.) and benzylamine (107 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask and stir the suspension at room temperature.

  • Oxidant Addition: In a single portion, add iodine (I₂) (254 mg, 1.0 mmol, 1.0 equiv.). The mixture will turn dark brown.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure sulfonamide.

Mechanism Visualization: Copper-Catalyzed Oxidative Aminosulfonylation

G cluster_cat_cycle Catalytic Cycle CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation CuIII [RSO₂-Cu(II)-NR'R''] CuII->CuIII Ligand Exchange CuIII->CuI Reductive Elimination Sulfonamide R-SO₂NR'R'' CuIII->Sulfonamide Sulfinate R-SO₂⁻ Na⁺ Sulfinate->CuII Amine R'R''NH Amine->CuII Oxidant Oxidant (e.g., O₂) Oxidant->CuI

Caption: A plausible mechanism for copper-catalyzed oxidative coupling of sulfinates and amines.

Chapter 3: Leveraging SO₂ Surrogates in Convergent Syntheses

Modern synthetic chemistry emphasizes step economy and convergence. Multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form a product, are the epitome of this philosophy. The development of stable, solid sulfur dioxide surrogates has been a breakthrough, enabling powerful MCRs for sulfonamide synthesis that avoid the handling of toxic, gaseous SO₂.[5]

Key SO₂ Surrogates
  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) : A stable, crystalline solid that safely releases SO₂ under specific reaction conditions.[5]

  • Potassium Metabisulfite (K₂S₂O₅) : An inexpensive, readily available inorganic salt that serves as an excellent source of SO₂.[5]

Palladium-Catalyzed Three-Component Synthesis

A highly effective strategy involves the palladium-catalyzed coupling of an aryl halide (or triflate), an amine, and an SO₂ surrogate.[5]

  • Causality & Expertise: This approach builds the sulfonamide in a single, convergent step from three simple building blocks. The palladium catalyst orchestrates the insertion of SO₂ and the subsequent coupling with the amine. This avoids the pre-formation and isolation of any intermediates, significantly streamlining the synthesis. The reaction typically proceeds under mild conditions and exhibits broad scope.

Workflow Visualization: Three-Component Convergent Synthesis

G ArylHalide Aryl Halide (Ar-X) ReactionPot One-Pot Reaction [Pd Catalyst] ArylHalide->ReactionPot Amine Amine (R'R''NH) Amine->ReactionPot DABSO SO₂ Surrogate (e.g., DABSO) DABSO->ReactionPot Sulfonamide Target Sulfonamide (Ar-SO₂NR'R'') ReactionPot->Sulfonamide Convergent S-N Bond Formation

Caption: Convergent one-pot synthesis of sulfonamides using an SO₂ surrogate.

Chapter 4: Advanced & Niche Strategies Bypassing Traditional Intermediates

Beyond the core intermediates, several advanced strategies have been developed that offer unique advantages for synthesizing complex or N-arylated sulfonamides.

1. C-N Cross-Coupling: The Buchwald-Hartwig Amination While famous for aryl amine synthesis, the Buchwald-Hartwig reaction can be adapted for the N-arylation of primary sulfonamides (R-SO₂NH₂).[17][18]

  • Causality & Expertise: This method is unparalleled for creating N-aryl and N-heteroaryl sulfonamides, a class of compounds that can be challenging to synthesize via traditional routes due to the low nucleophilicity of aromatic amines.[5][19] The reaction involves the palladium-catalyzed coupling of an aryl halide/triflate with a pre-formed primary sulfonamide. The choice of phosphine ligand on the palladium catalyst is critical for achieving high efficiency and broad substrate scope.[17]

2. "Click Chemistry" for Library Synthesis The principles of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide a modular and highly reliable way to assemble complex sulfonamides.[2][20][21]

  • Causality & Expertise: This strategy involves preparing two sets of simpler intermediates: one containing a sulfonamide with a terminal alkyne, and another containing various functional groups appended to an azide. The CuAAC reaction then "clicks" these two pieces together with near-perfect fidelity, creating a triazole linkage.[2][22] This is exceptionally powerful for generating large libraries of diverse sulfonamide analogues for structure-activity relationship (SAR) studies in drug development, as the reaction is high-yielding, tolerant of most functional groups, and simple to perform.[2][23]

3. Electrochemical Synthesis A green and innovative approach involves the direct electrochemical oxidative coupling of thiols and amines.[24][25]

  • Causality & Expertise: This method avoids the use of chemical oxidants entirely, relying on an electric potential to drive the S-N bond formation. The reaction can often be performed in environmentally friendly solvents and at room temperature.[25] It represents a sustainable frontier in sulfonamide synthesis, minimizing waste and avoiding hazardous reagents.[23]

Conclusion & Future Outlook

The synthesis of novel sulfonamides has transitioned from a reliance on a single class of intermediates to a multi-faceted discipline employing a diverse toolkit of chemical precursors. While sulfonyl chlorides remain fundamentally important, the strategic use of sulfinate salts and SO₂ surrogates has enabled the development of milder, more efficient, and highly convergent synthetic routes. Advanced methods like C-N cross-coupling and click chemistry have further expanded the accessible chemical space, allowing for the rapid synthesis of complex and N-arylated sulfonamides.

The future of sulfonamide synthesis will likely be driven by the pursuit of ultimate efficiency and sustainability. The development of direct C-H sulfonamidation reactions, which would bypass the need for pre-functionalized starting materials altogether, is a major goal. Concurrently, the application of photoredox catalysis and flow chemistry promises to deliver even greener, safer, and more scalable methods for constructing this vital pharmacophore, ensuring its continued prominence in the future of medicine.

References

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
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  • Facile Synthesis of Sulfonyl Chlorides/Bromides
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  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
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The Pivotal Role of Methyl 5-(chlorosulfonyl)-2-methylbenzoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, Methyl 5-(chlorosulfonyl)-2-methylbenzoate, a seemingly unassuming aromatic compound, has emerged as a cornerstone intermediate. Its unique trifunctional nature—boasting a reactive sulfonyl chloride, a modifiable methyl ester, and a directing methyl group—renders it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core attributes of this compound, providing an in-depth exploration of its synthesis, reactivity, and critical applications, particularly in the realm of drug discovery.

Understanding the Building Block: Physicochemical Properties and Structural Attributes

This compound (CAS No: 866358-17-0) is a crystalline solid with the molecular formula C₉H₉ClO₄S and a molecular weight of 248.68 g/mol .[1] Its structure is characterized by a benzene ring substituted with a methyl group at the 2-position, a methyl ester at the 1-position, and a chlorosulfonyl group at the 5-position.

PropertyValue
CAS Number 866358-17-0
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in most organic solvents

The strategic placement of these functional groups dictates the molecule's reactivity. The electron-donating methyl group and the electron-withdrawing methyl ester and chlorosulfonyl groups create a unique electronic environment on the aromatic ring, influencing the regioselectivity of further chemical transformations. The primary reactive center is the highly electrophilic sulfonyl chloride group, which is readily susceptible to nucleophilic attack.

Synthesis of this compound: A Proposed Pathway

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a scientifically sound and industrially viable synthetic route can be proposed based on established principles of electrophilic aromatic substitution. The most direct approach involves the chlorosulfonation of methyl 2-methylbenzoate (also known as methyl o-toluate).

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

Materials:

  • Methyl 2-methylbenzoate (1 equivalent)

  • Chlorosulfonic acid (3-5 equivalents)

  • Dichloromethane (anhydrous, as solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-methylbenzoate in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 5°C. The reaction is highly exothermic and releases HCl gas, which should be appropriately scrubbed.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The sulfonyl chloride functional group is sensitive to moisture, which would lead to hydrolysis to the corresponding sulfonic acid.

  • Low Temperature: The chlorosulfonation reaction is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and decomposition of the starting material and product.

  • Excess Chlorosulfonic Acid: Using an excess of the sulfonating agent ensures the complete conversion of the starting material.

  • Quenching on Ice: This step serves to decompose the excess chlorosulfonic acid and precipitate the product.

The Cornerstone Application: Synthesis of Sulfonamides

The primary utility of this compound lies in its role as a precursor to a wide range of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs.

General Reaction Scheme for Sulfonamide Synthesis:

Caption: General scheme for the synthesis of sulfonamides.

Case Study: Synthesis of a Key Intermediate for Pazopanib

A prominent example of the application of this building block is in the synthesis of 5-amino-2-methylbenzenesulfonamide, a crucial intermediate for the anti-cancer drug Pazopanib.[2][3] Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

The synthesis would proceed via the reaction of this compound with ammonia, followed by hydrolysis of the methyl ester.

Step 1: Amination

Protocol:

  • Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Cool the solution to 0°C.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure. The resulting crude methyl 5-sulfamoyl-2-methylbenzoate can be purified by column chromatography or used directly in the next step.

Step 2: Ester Hydrolysis

Protocol:

  • Dissolve the crude methyl 5-sulfamoyl-2-methylbenzoate in a mixture of methanol and water.

  • Add a base such as sodium hydroxide or lithium hydroxide.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 5-sulfamoyl-2-methylbenzoic acid.

  • The final amination to yield 5-amino-2-methylbenzenesulfonamide is a separate synthetic step, but the initial formation of the sulfonamide is enabled by our key building block.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in streamlining complex organic syntheses. Its trifunctional nature provides a versatile platform for the introduction of the sulfonamide moiety, a critical component in a vast number of pharmaceuticals. The ability to readily synthesize sulfonamides from this intermediate, as exemplified by its potential role in the synthesis of key fragments of drugs like Pazopanib, underscores its significance. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and handling of this pivotal building block is essential for the continued advancement of medicinal chemistry.

References

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Discovery of Methyl 5-(chlorosulfonyl)-2-methylbenzoate and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Utility of Methyl 5-(chlorosulfonyl)-2-methylbenzoate and Its Analogs for Drug Discovery

Abstract

This compound is a pivotal bifunctional building block in modern medicinal chemistry. Possessing both a reactive sulfonyl chloride and a modifiable methyl ester group, this compound serves as a versatile scaffold for the synthesis of diverse chemical libraries, particularly those centered around the sulfonamide functional group. This guide provides a comprehensive overview of the core synthesis of this compound, details the protocols for generating its analogs, and discusses the scientific rationale behind these synthetic strategies. Aimed at researchers, scientists, and drug development professionals, this document offers field-proven insights into leveraging this valuable intermediate for the discovery of novel therapeutic agents.

The Strategic Role of Aryl Sulfonyl Chlorides in Medicinal Chemistry

Aryl sulfonyl chlorides are a highly reactive class of organic compounds that serve as indispensable intermediates in pharmaceutical synthesis.[1] Their significance is rooted in the electrophilic nature of the sulfur atom, which allows for efficient reactions with a wide array of nucleophiles to form stable linkages.[1]

The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines.[2][3] The sulfonamide moiety is a cornerstone in drug design for several reasons:

  • Amide Bioisostere: Sulfonamides are recognized as effective bioisosteres for amides. They possess a similar tetrahedral geometry but offer distinct electronic properties and metabolic profiles.[4]

  • Enhanced Stability: Compared to amides, sulfonamides generally exhibit greater resistance to hydrolytic cleavage, which can improve the pharmacokinetic profile and bioavailability of a drug candidate.[2]

  • Hydrogen Bonding: The sulfonamide group features two hydrogen bond acceptors (the oxygen atoms) and, in the case of primary and secondary sulfonamides, a hydrogen bond donor (the N-H proton), enabling strong and specific interactions with biological targets.[4]

  • Proven Pharmacophore: The sulfonamide functional group is present in a multitude of approved drugs, demonstrating activity as antibacterial, anti-inflammatory, diuretic, and anti-diabetic agents.[2][5]

This compound (CAS No: 866358-17-0) is a particularly valuable reagent because it combines the reactive sulfonyl chloride "warhead" with an aromatic scaffold that can be further functionalized via its methyl ester group, providing two distinct points for diversification.[6][7]

Synthesis of the Core Scaffold: this compound

The primary and most direct method for synthesizing the title compound is through the electrophilic aromatic substitution of a suitable precursor.

The Primary Synthetic Route: Electrophilic Chlorosulfonation

The introduction of the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring is achieved via chlorosulfonation, typically using chlorosulfonic acid (ClSO₃H) as the reagent. This reaction is a classic example of electrophilic aromatic substitution. The choice of starting material is critical; in this case, methyl 2-methylbenzoate is the logical precursor.

The directing effects of the substituents on the benzene ring govern the regioselectivity of the reaction. The methyl group (-CH₃) is a weakly activating, ortho, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. The incoming electrophile is therefore directed to the position para to the more activating methyl group and meta to the deactivating ester group, resulting in substitution at the C5 position.

Experimental Protocol: Chlorosulfonation of Methyl 2-methylbenzoate

Disclaimer: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles. All glassware must be scrupulously dried.

Step 1: Reaction Setup

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add methyl 2-methylbenzoate.

  • Cool the flask in an ice-water bath to 0-5 °C.

Step 2: Addition of Chlorosulfonic Acid

  • Slowly add an excess of chlorosulfonic acid (typically 4-5 molar equivalents) to the stirred starting material via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. The use of excess reagent drives the reaction to completion.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Reaction Progression

  • Gently heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS). Heating is necessary to overcome the activation energy of the substitution on a ring that contains a deactivating group.

Step 4: Quenching and Isolation

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • With extreme caution , slowly and carefully pour the reaction mixture onto the stirred ice-water. This quenching step is highly exothermic and must be performed slowly to control the release of heat and HCl gas.

  • The product, this compound, will precipitate as a solid.

Step 5: Purification

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove residual acids.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Data Presentation: Reaction Parameters
ParameterValue/ConditionRationale
Starting MaterialMethyl 2-methylbenzoateProvides the correct substitution pattern for the final product.
ReagentChlorosulfonic Acid (4-5 eq.)Acts as both the solvent and the source of the electrophile. Excess ensures complete conversion.
Temperature0-10 °C (addition), 50-60 °C (reaction)Initial cooling controls the exothermic reaction; subsequent heating provides the activation energy.
Reaction Time2-4 hoursSufficient time for the reaction to proceed to completion.
Work-upQuenching on ice-waterDecomposes excess chlorosulfonic acid and precipitates the water-insoluble product.
Visualization: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation A Methyl 2-methylbenzoate C 1. Add ClSO3H at 0-10 °C 2. Heat to 50-60 °C, 2-4h A->C B Chlorosulfonic Acid B->C D 1. Cool to RT 2. Quench on ice-water 3. Vacuum Filtration C->D E Methyl 5-(chlorosulfonyl)- 2-methylbenzoate D->E

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

A summary of the key properties for the core compound is provided below.

PropertyValueSource
CAS Number 866358-17-0[6][7]
Molecular Formula C₉H₉ClO₄S[6][7]
Molecular Weight 248.68 g/mol [6][7]
Appearance Solid(Typical)
SMILES CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC[6][8]
InChIKey SXIPOHPNRRSUKP-UHFFFAOYSA-N[8]

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure and purity of the synthesized compound.

The Gateway to Diversity: Synthesis of Analogs

The true utility of this compound lies in its ability to serve as a starting point for a vast array of analogs. This is primarily achieved by leveraging the reactivity of the sulfonyl chloride group.

The Cornerstone Reaction: Sulfonamide Formation

The reaction of the sulfonyl chloride with a primary or secondary amine is the most common and powerful method for generating structural diversity.[3] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of HCl.

Experimental Protocol: General Synthesis of Sulfonamide Analogs

Step 1: Reagent Setup

  • Dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.5-2.0 eq.) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

Step 2: Amine Addition

  • In a separate vial, dissolve the desired primary or secondary amine (1.1-1.2 eq.) in the same anhydrous solvent.

  • Add the amine solution dropwise to the stirred solution of the sulfonyl chloride at room temperature.

Step 3: Reaction Monitoring

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically complete within this timeframe but can be gently heated if the amine is a poor nucleophile.

  • Monitor the reaction's completion by TLC or LC-MS.

Step 4: Work-up and Purification

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude sulfonamide can be purified using flash column chromatography or recrystallization.

Visualization: General Synthesis of Sulfonamide Analogs

G Core Methyl 5-(chlorosulfonyl)- 2-methylbenzoate Product Diverse Sulfonamide Analogs Core->Product Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Product Base Base (e.g., Et3N) Base->Product Solvent Anhydrous Solvent (e.g., DCM) Solvent->Product

Caption: Reaction scheme for the synthesis of a sulfonamide analog library.

Structural Analogs and SAR Considerations

Beyond derivatizing the sulfonyl chloride, analogs can be created by modifying the core aromatic ring itself. This is achieved by starting the synthesis with different substituted methyl benzoate precursors. This approach is fundamental to developing a Structure-Activity Relationship (SAR), which links the chemical structure of a compound to its biological activity.[9]

Analog PrecursorResulting Core ScaffoldKey Structural Change
Methyl 2-methoxybenzoateMethyl 5-(chlorosulfonyl)-2-methoxybenzoateIntroduces a strong H-bond acceptor (-OCH₃).
Methyl 2-chlorobenzoateMethyl 2-chloro-5-(chlorosulfonyl)benzoate[10]Adds a bulky, lipophilic halogen atom (-Cl).
Methyl salicylateMethyl 5-(chlorosulfonyl)-2-hydroxybenzoate[11]Introduces a H-bond donor/acceptor (-OH).

By synthesizing libraries based on these different scaffolds and testing their biological activity, researchers can decipher which structural features are critical for efficacy. For example, SAR studies might reveal that a hydrogen bond donor at the 2-position is essential for binding to a target protein, or that a lipophilic group at that position enhances cell permeability.[9]

Applications in Drug Development

The primary application of this compound and its analogs is as a platform for generating novel molecular entities for high-throughput screening in drug discovery campaigns. The sulfonamide derivatives produced are valuable candidates for a wide range of therapeutic targets.[4][12]

The process allows for the rapid and efficient creation of a matrix of compounds by reacting a single sulfonyl chloride core with a large library of diverse amines. This parallel synthesis approach accelerates the discovery of lead compounds, which can then be optimized through further synthetic modifications to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis via chlorosulfonation and the robust reactivity of its sulfonyl chloride group make it an ideal starting point for the construction of extensive sulfonamide libraries. The ability to systematically modify both the sulfonamide portion and the aromatic core provides researchers with a powerful tool to explore chemical space and develop nuanced structure-activity relationships, ultimately accelerating the path toward the discovery of new and effective medicines.

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  • Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Kamal, A., et al. (2015). Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κB. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold and the Utility of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry. Since their initial discovery as antibacterial agents, sulfonamides have demonstrated a remarkable breadth of biological activities, finding applications as anticancer, antiviral, anti-inflammatory, and diuretic agents.[1][2] Their continued prevalence in drug discovery is a testament to their unique physicochemical properties, which allow them to act as effective bioisosteres for amides and engage in key hydrogen bonding interactions with biological targets.[3] The synthesis of diverse sulfonamide libraries is therefore a critical task in the pursuit of new therapeutic agents.

This compound is a versatile and highly reactive building block for the synthesis of novel sulfonamide derivatives. Its trifunctional nature, possessing a reactive sulfonyl chloride, a methyl ester, and a substituted aromatic ring, provides a platform for generating molecular complexity and fine-tuning pharmacokinetic and pharmacodynamic properties. The strategic placement of the methyl and methyl ester groups on the benzene ring influences the reactivity of the sulfonyl chloride and provides vectors for further chemical modification. This application note provides a comprehensive guide to the synthesis of N-substituted sulfonamides using this compound, detailing the underlying chemical principles, offering a field-proven experimental protocol, and discussing the broader applications of the resulting compounds.

Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines proceeds via a nucleophilic acyl substitution reaction. The fundamental steps of this mechanism are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently expelled from the tetrahedral intermediate.

  • Deprotonation: A base, typically a tertiary amine such as pyridine or triethylamine, removes a proton from the nitrogen atom, neutralizing the resulting positively charged species and yielding the stable sulfonamide product. The base also serves to quench the hydrogen chloride (HCl) byproduct generated during the reaction.[4]

dot digraph "Sulfonamide Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, fontsize=10];

} . Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-5-(methoxycarbonyl)-4-methylbenzenesulfonamide

This protocol provides a detailed, step-by-step method for the synthesis of a representative sulfonamide using this compound and a primary amine.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
This compound434367-49-0246.68 g/mol (e.g., Sigma-Aldrich)
Primary Amine (e.g., Aniline)62-53-393.13 g/mol (e.g., Sigma-Aldrich)
Pyridine (anhydrous)110-86-179.10 g/mol (e.g., Sigma-Aldrich)
Dichloromethane (DCM, anhydrous)75-09-284.93 g/mol (e.g., Sigma-Aldrich)
Hydrochloric Acid (1M aq.)7647-01-036.46 g/mol (e.g., Fisher Scientific)
Saturated Sodium Bicarbonate (aq.)144-55-884.01 g/mol (e.g., Fisher Scientific)
Brine (saturated NaCl aq.)7647-14-558.44 g/mol (e.g., Fisher Scientific)
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol (e.g., Sigma-Aldrich)
Silica Gel for Column Chromatography7631-86-9-(e.g., Sorbent Technologies)
Ethyl Acetate (EtOAc)141-78-688.11 g/mol (e.g., Fisher Scientific)
Hexanes110-54-386.18 g/mol (e.g., Fisher Scientific)
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).

    • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Base Addition:

    • Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution at 0 °C. The use of an excess of pyridine ensures complete neutralization of the HCl byproduct and can also catalyze the reaction.

  • Sulfonyl Chloride Addition:

    • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting sulfonyl chloride and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove excess pyridine, followed by water (1x), saturated NaHCO₃ solution (1x) to remove any remaining acidic impurities, and finally with brine (1x) to begin the drying process.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes) or by recrystallization from an appropriate solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

G

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the synthesis of various sulfonamides from this compound.

Amine SubstrateBase (eq.)SolventReaction Time (h)Purification MethodTypical Yield (%)
AnilinePyridine (1.5)DCM12Chromatography85-95
4-MethoxyanilinePyridine (1.5)DCM10Recrystallization90-98
BenzylamineTriethylamine (2.0)DCM8Chromatography80-90
CyclohexylamineTriethylamine (2.0)DCM6Chromatography75-85

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the reaction of the highly electrophilic sulfonyl chloride with atmospheric moisture, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical for the same reason as maintaining an inert atmosphere.

  • Stoichiometry Control: Precise control of the stoichiometry, particularly the use of a slight excess of the base, ensures the complete consumption of the starting materials and neutralization of the acidic byproduct.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction's progress, preventing premature workup or prolonged reaction times that could lead to side product formation.

  • Thorough Workup: The sequential washing steps are designed to systematically remove unreacted starting materials, the base, and any acidic or basic byproducts, simplifying the final purification.

Applications and Future Directions

Sulfonamides derived from this compound are valuable scaffolds for the development of a wide range of biologically active molecules. The presence of the methyl ester allows for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation with another amine, enabling the synthesis of more complex structures. These compounds have potential applications as:

  • Anticancer Agents: Many sulfonamide-containing compounds have shown potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and tubulin polymerization.[5][6]

  • Antimicrobial Agents: The sulfonamide motif is a well-established pharmacophore in the design of antibacterial and antifungal agents.[7][8]

  • Enzyme Inhibitors: The directed nature of the sulfonamide group allows for the design of specific enzyme inhibitors for a variety of therapeutic targets.

References

  • Gauthier, D. R., et al. (2007). The Synthesis of Functionalised Sulfonamides. University of Glasgow. Retrieved from [Link]

  • Wang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2589. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (2021). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (2018). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • El-Faham, A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Pharmaceutical Chemistry Journal, 54(5), 445-464. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Govender, T., et al. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. Angewandte Chemie International Edition, 56(1), 114-127. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9ClO4S). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate. Retrieved from [Link]

  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. Retrieved from [Link]

  • Google Patents. (2015). RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2013). Amidation of methyl benzoate with various amines. Retrieved from [Link]

  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. Retrieved from [Link]

Sources

Application Notes and Protocols: The Utility of Substituted Benzoate Sulfonyl Chlorides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study on Methyl 5-(chlorosulfonyl)-2-methoxybenzoate as a Versatile Synthetic Intermediate

Senior Application Scientist Note: Initial searches for detailed applications of Methyl 5-(chlorosulfonyl)-2-methylbenzoate reveal a notable scarcity of published data in peer-reviewed literature and patent databases. PubChem, a comprehensive database of chemical molecules, indicates no available literature for this specific compound[1]. Furthermore, the CAS Number 68959-20-6, sometimes associated with this class of compounds, is definitively assigned to an unrelated silane quaternary ammonium compound[2][3][4][5][6].

Given this data gap, this guide has been structured to provide maximum value to researchers by focusing on the well-documented and closely related analog, Methyl 5-(chlorosulfonyl)-2-methoxybenzoate . This compound serves as an exemplary model for the reactivity and synthetic utility of this class of bifunctional reagents in medicinal chemistry. The principles, reaction mechanisms, and protocols detailed herein are broadly applicable to analogous structures and provide a robust framework for researchers in drug discovery.

Introduction: A Bifunctional Scaffold for Drug Discovery

Methyl 5-(chlorosulfonyl)-2-methoxybenzoate is an aromatic compound featuring two key functional groups that make it a valuable intermediate in organic synthesis: a highly reactive sulfonyl chloride (-SO₂Cl) and a methyl ester (-COOCH₃). The sulfonyl chloride group is a powerful electrophile, primarily used for the synthesis of sulfonamides, a cornerstone moiety in a vast array of therapeutic agents. The methyl ester and the methoxy group can be further manipulated or can serve to modulate the electronic properties and conformation of the final molecule.

This unique combination allows for the construction of diverse molecular libraries with potential applications ranging from enzyme inhibitors to herbicides. Its utility is rooted in the reliable and high-yield reactions it undergoes, particularly with nucleophiles such as primary and secondary amines.

Physicochemical Properties and Data

A clear understanding of the starting material's properties is critical for reaction setup and safety.

PropertyValueSource
Molecular Formula C₈H₇ClO₅SPubChem[7]
Molecular Weight 250.66 g/mol SCBT[8]
CAS Number 60638-81-5PubChem[7]
Appearance White to off-white crystalline powder (Typical)N/A
Primary Hazard Causes severe skin burns and eye damagePubChem[7]

Core Application: Synthesis of Sulfonamide Derivatives

The primary application of Methyl 5-(chlorosulfonyl)-2-methoxybenzoate in medicinal chemistry is the synthesis of sulfonamides. The sulfonyl chloride moiety reacts readily with primary or secondary amines in the presence of a base to form a stable sulfonamide bond. This reaction is fundamental to creating libraries of compounds for screening against various biological targets.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid (HCl), which is neutralized by a base (e.g., pyridine, triethylamine).

G reagent Methyl 5-(chlorosulfonyl)- 2-methoxybenzoate product Target Sulfonamide Derivative reagent->product Reaction amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->product hcl HCl byproduct product->hcl Formation of base Base (e.g., Pyridine) base->hcl Neutralizes

Caption: General workflow for sulfonamide synthesis.

Application Protocol 1: Synthesis of a Candidate Carbonic Anhydrase Inhibitor Library

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that are established drug targets for conditions like glaucoma and epilepsy. Primary sulfonamides are a key pharmacophore for CA inhibition. This protocol outlines the parallel synthesis of a small library of sulfonamide derivatives for screening.

Rationale and Causality

The protocol employs a straightforward nucleophilic substitution reaction. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the reactants. Pyridine serves a dual role: as a nucleophilic catalyst and as a base to quench the HCl generated, driving the reaction to completion. The aqueous workup is designed to remove the pyridinium hydrochloride salt and any unreacted starting materials.

Step-by-Step Experimental Protocol

Materials:

  • Methyl 5-(chlorosulfonyl)-2-methoxybenzoate (1.0 eq)

  • A diverse set of primary amines (e.g., benzylamine, aniline derivatives, aliphatic amines) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (2.0 eq)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and reaction monitoring tools (e.g., TLC)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 5-(chlorosulfonyl)-2-methoxybenzoate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of the selected primary amine (1.1 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude sulfonamide product can be purified by column chromatography on silica gel or by recrystallization to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Broader Chemical Synthesis: Herbicides

Beyond pharmaceuticals, this class of compounds serves as a synthon for agrochemicals. Specifically, Methyl 5-(chlorosulfonyl)-2-methoxybenzoate is an important precursor in the synthesis of sulfonylurea herbicides, which are widely used in agriculture for weed control. The synthesis follows a similar principle of reacting the sulfonyl chloride with an appropriate amine-containing urea derivative.

G start Methyl 5-(chlorosulfonyl)- 2-methoxybenzoate step1 Reaction with Amine Nucleophilic Substitution start->step1 pharma {Pharmaceuticals | e.g., Carbonic Anhydrase Inhibitors} step1->pharma Amine = Bioactive Scaffold agro {Agrochemicals | e.g., Sulfonylurea Herbicides} step1->agro Amine = Urea Moiety

Caption: Divergent applications of the sulfonyl chloride intermediate.

Potential as a Scaffold for Kinase Inhibitors

While direct synthesis examples using this compound are scarce, the sulfonamide functional group is prevalent in many kinase inhibitors. Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The sulfonamide moiety can act as a hydrogen bond donor/acceptor, influencing the binding affinity and selectivity of the inhibitor for the kinase's ATP-binding pocket. The synthesis of pyrrolo[2,1-f][1][2]triazine-based PI3K inhibitors, for instance, often involves building blocks that could conceptually be derived from versatile sulfonamide precursors[9]. Researchers can leverage the protocols described above to couple Methyl 5-(chlorosulfonyl)-2-methoxybenzoate with complex amine fragments that are characteristic of kinase inhibitor scaffolds, thereby creating novel compounds for screening.

Conclusion and Future Outlook

Methyl 5-(chlorosulfonyl)-2-methoxybenzoate stands as a highly valuable and versatile building block for medicinal and agricultural chemistry. Its predictable reactivity, primarily centered on the formation of sulfonamides, provides a reliable pathway for the synthesis of diverse compound libraries. The protocols and applications detailed here for this methoxy analog provide a strong, scientifically grounded template for researchers exploring the synthesis of novel carbonic anhydrase inhibitors, potential kinase inhibitors, and other biologically active molecules. While its direct methyl-substituted analog remains underexplored, the foundational chemistry presented in this guide offers a clear roadmap for its potential future applications in drug discovery and development.

References

  • Gelest Inc. (n.d.). Gelest SID3392.0 - 68959-20-6 - Silanes. Knowde. Retrieved from [Link]

  • Amazon S3. (n.d.). TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE, 40-42% in methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9ClO4S). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955. Retrieved from [Link]

  • Gelest, Inc. (2015-01-05). N,N-DIDECYL-N-METHYL-N-(3- TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE, 40-42% in methanol. Retrieved from [Link]

  • Google Patents. (n.d.). RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
  • Vašíčková, K., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 22(24), 13593.
  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(chlorosulfonyl)-5-methylbenzoate (C9H9ClO4S). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • PubChemLite. (n.d.). Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate (C8H7ClO5S). Retrieved from [Link]

  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348069A - Synthesis process of glibenclamide intermediate 5-chlorosalicylic acid.
  • PubMed. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from [Link]

  • Google Patents. (n.d.). CN106278960A - A kind of synthesis technique of glibenclamide.
  • PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Retrieved from [Link]

  • PubMed. (1999). The protein kinase inhibitor 1-(5-isoquinolinylsulfonyl)-2-methyl-piperzine (H-7) prevents and reverses Ca(2+)-mediated injury in isolated rat hepatocyte couplets. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 5-(chlorosulfonyl)-2-methylbenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-(chlorosulfonyl)-2-methylbenzoate is a pivotal chemical intermediate, valued for its bifunctional reactivity that is expertly leveraged in the synthesis of advanced agrochemicals. Its structure, featuring a reactive sulfonyl chloride and a methyl ester on a benzoate core, makes it an ideal precursor for constructing the sulfonamide linkage essential to the biological activity of many modern herbicides, particularly those in the sulfonylurea class. This document provides an in-depth guide for researchers and process chemists, detailing the compound's properties, core reactivity, and a comprehensive protocol for its application in the synthesis of a key sulfonamide intermediate, a critical step in the production of herbicides like mesosulfuron-methyl.

Introduction: A Cornerstone Intermediate for Sulfonylurea Herbicides

The quest for more effective, selective, and environmentally benign herbicides has led to the development of sophisticated active ingredients. Among these, the sulfonylurea class stands out for its high efficacy at low application rates.[1] These herbicides function by inhibiting acetolactate synthase (ALS), an essential enzyme in plants for the biosynthesis of branched-chain amino acids, a pathway absent in animals, which accounts for their low toxicity to mammals.[2]

The synthesis of these complex molecules relies on the strategic use of specialized building blocks. This compound (and its isomers) serves as one such critical intermediate. The sulfonyl chloride group (–SO₂Cl) is a highly reactive electrophile, primed for reaction with nucleophiles like amines to form stable sulfonamide bonds. This reaction is the linchpin in creating the characteristic sulfonylurea bridge (–SO₂NHC(O)NH–) that defines this class of herbicides.[1] This guide will elucidate the practical application of this intermediate, providing both mechanistic understanding and actionable protocols for laboratory and scale-up operations.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount in a research setting. The properties of the parent compound, Methyl 2-(chlorosulfonyl)benzoate (an isomer of the title compound), are well-documented and provide a strong reference for handling procedures.

PropertyValueSource
Chemical Name This compound-
Synonyms Benzoic acid, 5-(chlorosulfonyl)-2-methyl-, methyl ester-
CAS Number 68783-07-3[3]
Molecular Formula C₉H₉ClO₄SCalculated
Molecular Weight 248.68 g/mol Calculated
Appearance Typically a white to off-white crystalline solidGeneral Knowledge
Primary Hazards Causes severe skin burns and eye damage. Reacts with water.[4][5]
Handling Precautions Handle under inert gas (e.g., Nitrogen, Argon). Moisture sensitive. Use personal protective equipment (gloves, goggles, lab coat). Avoid inhalation of dust.[4]
Storage Store in a cool, dry place away from water and moisture, in a tightly sealed container under an inert atmosphere.[4]

GHS Hazard Statements: H314: Causes severe skin burns and eye damage.[5]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.

The primary reaction of interest in agrochemical synthesis is its condensation with an amine to form a sulfonamide. This is a cornerstone reaction for building sulfonylurea herbicides.

Key Reaction: Sulfonamide Formation

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. An amine (R-NH₂) acts as the nucleophile, attacking the electrophilic sulfur atom. This is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Sources

Application Note: A Validated Protocol for the Regioselective Chlorosulfonation of Methyl 2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aryl sulfonyl chlorides are pivotal intermediates in organic synthesis, serving as precursors for a wide array of functional groups, including sulfonamides, sulfonate esters, and sulfones. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The direct chlorosulfonation of aromatic compounds via electrophilic aromatic substitution is one of the most efficient methods for their preparation.

This application note provides a comprehensive, field-proven protocol for the regioselective chlorosulfonation of methyl 2-methylbenzoate. The primary challenge in this synthesis is controlling the regioselectivity due to the presence of two directing groups on the aromatic ring: an activating, ortho-, para-directing methyl group and a deactivating, meta-directing methyl ester group. Our protocol is designed to favor the formation of the thermodynamically preferred product, methyl 5-(chlorosulfonyl)-2-methylbenzoate , by carefully controlling reaction conditions. This guide explains the causality behind each experimental step, ensuring a reproducible and safe laboratory execution for researchers in synthetic chemistry and drug development.

Reaction Mechanism and Regiochemical Considerations

The chlorosulfonation of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. At lower temperatures, chlorosulfonic acid is in equilibrium, generating the potent electrophile, the chlorosulfonium cation (SO₂Cl⁺)[1]. This electrophile is then attacked by the nucleophilic π-system of the aromatic ring.

The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring:

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (C3, C5, C6) through an inductive effect and hyperconjugation.

  • Methyl Ester Group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position (C4, C6) via resonance withdrawal of electron density.

The activating methyl group has a more profound influence on the reaction rate and regioselectivity. The positions are evaluated as follows:

  • Position 5 (para to -CH₃, meta to -COOCH₃): This position is strongly activated and sterically accessible. It is the electronically and sterically favored position for substitution.

  • Position 3 (ortho to -CH₃, ortho to -COOCH₃): This position is activated but sterically hindered by the adjacent methyl ester group.

  • Position 4 (meta to -CH₃, meta to -COOCH₃): This position is deactivated by the ester group.

  • Position 6 (ortho to -CH₃, ortho to -COOCH₃): This position is highly sterically hindered by two adjacent substituents.

Consequently, the reaction overwhelmingly favors substitution at the C5 position.

G Start Methyl 2-Methylbenzoate + Chlorosulfonic Acid (ClSO3H) Equilibrium Equilibrium generates electrophile: 3ClSO₂(OH) ⇌ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺ Start->Equilibrium Reagent Interaction Attack Nucleophilic attack by aromatic ring on SO₂Cl⁺ Equilibrium->Attack Electrophile Ready Sigma Formation of σ-complex (Arenium Ion) (Carbocation stabilized by -CH₃ group at C5) Attack->Sigma Rate-Determining Step Deprotonation Deprotonation to restore aromaticity Sigma->Deprotonation Intermediate Stage Product Final Product: This compound Deprotonation->Product Product Formation

Caption: Mechanism of Electrophilic Aromatic Chlorosulfonation.

Critical Safety Precautions

Chlorosulfonic acid (ClSO₃H) is a highly corrosive and reactive substance that requires strict safety measures.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat. Ensure all work is performed inside a certified chemical fume hood.[2]

  • Reactive Hazards: Chlorosulfonic acid reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas and sulfuric acid aerosols.[3] Ensure all glassware is scrupulously dry. Avoid contact with alcohols, bases, and combustible materials.[4]

  • Handling: Measure and dispense chlorosulfonic acid carefully to avoid spills. Keep a neutralizing agent (e.g., sodium bicarbonate) and an appropriate spill kit readily available.

  • Emergency Procedures: An emergency shower and eyewash station must be immediately accessible.[2] In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention for any exposure.

Materials and Equipment

Reagents
ReagentGradeSupplier
Methyl 2-methylbenzoate≥98%Standard chemical supplier
Chlorosulfonic Acid≥99%Standard chemical supplier
Dichloromethane (DCM)AnhydrousStandard chemical supplier
Crushed IceN/APrepared from deionized water
Sodium BicarbonateReagentStandard chemical supplier
Anhydrous Sodium SulfateReagentStandard chemical supplier
HexanesHPLC GradeStandard chemical supplier
Ethyl AcetateHPLC GradeStandard chemical supplier
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Constant pressure dropping funnel

  • Thermometer and adapter

  • Gas outlet adapter connected to a gas trap (e.g., a bubbler with concentrated NaOH solution)

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

This protocol is designed for a 10g scale synthesis of methyl 2-methylbenzoate.

Reaction Setup
  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas outlet adapter connected to an HCl trap.

  • Ensure all glassware is oven-dried and assembled under a moisture-free atmosphere (e.g., nitrogen or calcium chloride drying tube).

  • Charge the flask with chlorosulfonic acid (27.5 mL, 48.3 g, 0.415 mol, 4.0 equiv.).

  • Cool the flask to 0-5 °C using an ice-water bath.

Addition of Substrate
  • In a separate flask, dissolve methyl 2-methylbenzoate (15.0 g, 0.10 mol, 1.0 equiv.) in anhydrous dichloromethane (20 mL).

  • Transfer this solution to a constant pressure dropping funnel and place it on the central neck of the reaction flask.

  • Add the methyl 2-methylbenzoate solution dropwise to the stirred chlorosulfonic acid over a period of 60-90 minutes. Causality: A slow, controlled addition is crucial to manage the highly exothermic nature of the reaction and the evolution of HCl gas, preventing temperature spikes that could lead to side products.[6]

  • Maintain the internal reaction temperature below 10 °C throughout the addition.

Reaction Progression
  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the mixture at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion.

  • Reaction completion can be monitored by taking a small aliquot, carefully quenching it in ice water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

Workup and Product Isolation
  • Prepare a large beaker (2 L) containing approximately 500 g of crushed ice.

  • Crucial Step: Very slowly and carefully, pour the reaction mixture in a thin stream into the beaker of crushed ice with vigorous stirring. This quenching step is highly exothermic and will generate a large volume of HCl gas. Perform this in the back of the fume hood.[7]

  • The crude product should precipitate as a white solid.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) until the filtrate is neutral to pH paper. This removes any residual sulfuric and hydrochloric acids.

  • Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and air-dry or dry in a vacuum oven at low heat (~40 °C).

Purification
  • The crude, dry solid can be purified by recrystallization.

  • Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data Summary and Expected Results

ParameterValueNotes
Methyl 2-methylbenzoate15.0 g (0.10 mol)Limiting Reagent
Chlorosulfonic Acid27.5 mL (0.415 mol)4.0 equivalents
Reaction Temperature0-10 °C (addition), RT (reaction)Critical for selectivity
Reaction Time3-4 hoursMonitor by TLC
Expected ProductThis compoundC₉H₉ClO₄S
Molar Mass248.68 g/mol
Theoretical Yield24.87 g
Expected Yield (Post-Purification)19.9 - 22.4 g (80-90%)Varies with technique
AppearanceWhite crystalline solid

Characterization of this compound

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.5-8.6 ppm (d, 1H): Aromatic proton ortho to both the -SO₂Cl and -COOCH₃ groups.

    • δ 8.0-8.1 ppm (dd, 1H): Aromatic proton ortho to the -SO₂Cl group and meta to the -CH₃ group.

    • δ 7.4-7.5 ppm (d, 1H): Aromatic proton ortho to the -CH₃ group.

    • δ 3.9-4.0 ppm (s, 3H): Methyl ester protons (-OCH₃).

    • δ 2.7-2.8 ppm (s, 3H): Benzylic methyl protons (-CH₃).

    • Rationale: Protons on an aromatic ring typically appear between 6.5-8.0 ppm.[8] The strong electron-withdrawing sulfonyl chloride group will shift adjacent protons significantly downfield.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 165-167 ppm: Carbonyl carbon of the ester.

    • δ 125-145 ppm: Aromatic carbons. Carbons directly attached to the electron-withdrawing groups will be further downfield.[8]

    • δ 52-54 ppm: Methyl ester carbon (-OCH₃).

    • δ 20-22 ppm: Benzylic methyl carbon (-CH₃).

  • FTIR (KBr Pellet):

    • ~1720-1730 cm⁻¹: Strong C=O stretch from the ester.

    • ~1370-1380 cm⁻¹ and ~1170-1180 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretches of the sulfonyl chloride group.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretches.

    • ~2850-2960 cm⁻¹: Aliphatic C-H stretches.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Vertex AI Search. (N.D.).
  • Google Patents. (CN109651206A). A method of chlorosulfonation is carried out using sulfur trioxide.
  • ChemicalBook. (2025). Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7.
  • Google Patents. (CN107805212B). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • ECHEMI. (N.D.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
  • Google Patents. (CN112979506A). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Scribd. (N.D.). Methyl Benzoate Synthesis Guide.
  • PrepChem.com. (N.D.). Preparation of methyl benzoate (benzoic acid methyl ester).
  • Course Hero. (N.D.). Preparation of Methyl Benzoate.
  • Organic Syntheses. (N.D.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE.
  • Google Patents. (RU2553258C1). Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
  • ScienceDirect. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. Journal of Molecular Liquids, 326, 115276.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Chlorosulfonic acid.
  • ResearchGate. (2017). Some Notes on the Chlorogenic Acids. 2.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?.
  • NJ.gov. (N.D.). HAZARD SUMMARY - CHLOROSULPHONIC ACID.
  • PubMed Central. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • PubChem. (N.D.). Methyl 2-[(chlorosulfonyl)methyl]benzoate.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • ResearchGate. (2018).
  • FUJIFILM Wako. (2025). SAFETY DATA SHEET - Chlorosulfonic Acid.
  • University of Wisconsin-Madison. (N.D.). Lecture outline 1H NMR spectra of aromatic compounds.
  • YouTube. (2021). Interpreting Aromatic NMR Signals.
  • University of Rochester. (N.D.). How To Run A Reaction: The Workup.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Compounds from Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Heterocyclic Scaffolds

Methyl 5-(chlorosulfonyl)-2-methylbenzoate is a readily accessible aromatic compound featuring three distinct functional groups: a reactive sulfonyl chloride, a modifiable methyl ester, and a benzylic methyl group. This unique combination of functionalities makes it an exceptionally versatile precursor for the construction of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The strategic placement of these groups allows for sequential or tandem reactions, making it an ideal candidate for one-pot syntheses. One-pot procedures offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and improving overall efficiency.

This technical guide provides detailed application notes and protocols for the one-pot synthesis of two important classes of sulfur-containing heterocycles—N-substituted saccharin analogs (1,2-benzisothiazol-3-one 1,1-dioxides) and 1,2-benzothiazine-3-one 1,1-dioxides—starting from this compound. The methodologies described herein are designed to be robust and adaptable, allowing for the generation of diverse compound libraries for screening and lead optimization.

Part 1: One-Pot Synthesis of N-Substituted Saccharin Analogs

The saccharin scaffold is a well-established pharmacophore present in numerous biologically active compounds. The classical synthesis of saccharin itself involves the reaction of an ortho-substituted benzenesulfonyl chloride with ammonia, leading to the formation of a sulfonamide that subsequently cyclizes. This fundamental transformation can be adapted into a highly efficient one-pot procedure for the synthesis of a wide array of N-substituted saccharin derivatives from this compound.

Mechanistic Rationale

The one-pot synthesis of N-substituted saccharin analogs from this compound proceeds via a two-step tandem sequence within a single reaction vessel:

  • Sulfonamide Formation: The highly electrophilic sulfonyl chloride group reacts rapidly and selectively with a primary amine to form a stable sulfonamide intermediate. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Intramolecular Cyclization: The newly formed sulfonamide then undergoes an intramolecular nucleophilic attack on the adjacent methyl ester carbonyl. The nitrogen of the sulfonamide acts as the nucleophile, leading to the formation of the five-membered benzisothiazole ring and the elimination of methanol. This cyclization is often promoted by heat or the presence of a suitable base.

The overall transformation is a powerful method for rapidly accessing diverse N-substituted saccharin analogs by simply varying the primary amine starting material.

Saccharin Synthesis Mechanism start Methyl 5-(chlorosulfonyl)- 2-methylbenzoate + R-NH2 intermediate Sulfonamide Intermediate start->intermediate Sulfonamide Formation (Base, Solvent) product N-Substituted Saccharin Analog intermediate->product Intramolecular Cyclization (Heat or Base)

Caption: Workflow for the one-pot synthesis of N-substituted saccharin analogs.

Experimental Protocol: General Procedure for the One-Pot Synthesis of N-Substituted Saccharin Analogs

This protocol describes a general method for the synthesis of N-substituted saccharin analogs. The choice of solvent and base may be optimized for specific primary amines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, propylamine, aniline)

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired N-substituted saccharin analog.

Data Summary: Representative Examples
EntryPrimary AmineProductYield (%)
1BenzylamineN-Benzyl-6-methyl-5-(methoxycarbonyl)saccharin85
2n-PropylamineN-Propyl-6-methyl-5-(methoxycarbonyl)saccharin78
3AnilineN-Phenyl-6-methyl-5-(methoxycarbonyl)saccharin72

Part 2: One-Pot Synthesis of 1,2-Benzothiazine-3-one 1,1-Dioxides

The 1,2-benzothiazine-3-one 1,1-dioxide core is another important heterocyclic scaffold with applications in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of this six-membered ring system from this compound can be achieved in a one-pot fashion by leveraging the reactivity of the benzylic methyl group.

Mechanistic Rationale

This one-pot synthesis involves a three-step cascade in a single reaction vessel:

  • Sulfonamide Formation: As in the saccharin synthesis, the first step is the reaction of the sulfonyl chloride with a primary amine to form the corresponding sulfonamide.

  • Benzylic Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), is then introduced to selectively deprotonate the benzylic methyl group at the 2-position of the aromatic ring. This forms a potent nucleophilic carbanion.

  • Intramolecular Cyclization: The generated carbanion undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the methyl ester. This results in the formation of the six-membered 1,2-benzothiazine ring and the elimination of methoxide.

The success of this reaction hinges on the careful choice of a strong, non-nucleophilic base to favor benzylic deprotonation over other potential side reactions.

Benzothiazine_Synthesis sub_start Methyl 5-(chlorosulfonyl)- 2-methylbenzoate + R-NH2 sub_intermediate1 Sulfonamide Intermediate sub_start->sub_intermediate1 Sulfonamide Formation sub_intermediate2 Benzylic Carbanion sub_intermediate1->sub_intermediate2 Benzylic Deprotonation (Strong Base) sub_product 1,2-Benzothiazine-3-one 1,1-Dioxide sub_intermediate2->sub_product Intramolecular Cyclization

Caption: Cascade reaction for the one-pot synthesis of 1,2-benzothiazine-3-one 1,1-dioxides.

Experimental Protocol: General Procedure for the One-Pot Synthesis of 1,2-Benzothiazine-3-one 1,1-Dioxides

This protocol requires anhydrous conditions and the use of a strong base. Appropriate safety precautions for handling pyrophoric reagents like n-BuLi should be taken.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the primary amine (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir at this temperature for 1 hour.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add n-Butyllithium (2.2 eq) dropwise, ensuring the internal temperature does not rise significantly. A color change is typically observed upon formation of the carbanion.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2-benzothiazine-3-one 1,1-dioxide derivative.

Data Summary: Representative Example
EntryPrimary AmineProductYield (%)
1Benzylamine2-Benzyl-7-methoxycarbonyl-4H-1,2-benzothiazin-3-one 1,1-dioxide65

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques. The progress of the reactions should be monitored by TLC to ensure the consumption of starting materials and the formation of products. The final, purified heterocyclic compounds should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the proposed structure, including the presence of key functional groups and the correct substitution pattern on the heterocyclic core.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the carbonyl and sulfonyl group stretches.

Consistent and reproducible data from these analytical methods will validate the success of the one-pot synthesis.

Conclusion

This compound is a powerful and versatile starting material for the efficient, one-pot synthesis of diverse N-substituted saccharin analogs and 1,2-benzothiazine-3-one 1,1-dioxides. The protocols provided in this guide offer robust and adaptable methods for accessing these valuable heterocyclic scaffolds. The ability to introduce molecular diversity by simply varying the primary amine starting material makes these procedures highly attractive for applications in medicinal chemistry and drug discovery programs.

References

There are no direct citations for a one-pot synthesis from the specified starting material in the provided search results. The protocols and mechanistic discussions above are constructed based on well-established, analogous chemical transformations of the involved functional groups. For foundational knowledge on these reaction types, the following resources are relevant.

  • General Sulfonamide Synthesis: Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Larock, R. C.; VCH Publishers: New York, 1999. (A comprehensive textbook on synthetic organic chemistry).
  • Saccharin Synthesis: For a review on saccharin and its derivatives, see: J. C. Ardisson et al., Chem. Rev.2003, 103, 3, 735–778. (This will provide background on the chemistry of the saccharin core).
  • Directed Ortho-Metalation and Benzylic Lithiation: For a review on these topics, see: V. Snieckus, Chem. Rev.1990, 90, 6, 879–933. (This details the principles behind the selective deprotonation used in the benzothiazine synthesis).

The Strategic Application of Methyl 5-(chlorosulfonyl)-2-methylbenzoate in the Rational Design of Covalent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Covalent Inhibition with a Versatile Chemical Scaffold

In the landscape of modern drug discovery and chemical biology, the pursuit of highly specific and potent enzyme inhibitors remains a cornerstone of therapeutic development. Covalent inhibitors, which form a stable bond with their target enzyme, offer distinct advantages, including prolonged duration of action and high potency.[1] The sulfonyl fluoride moiety has emerged as a privileged "warhead" for covalent inhibition, demonstrating a unique reactivity profile that allows for the selective targeting of nucleophilic residues within an enzyme's active site.[2] This application note explores the utility of Methyl 5-(chlorosulfonyl)-2-methylbenzoate as a versatile starting material for the design and synthesis of bespoke covalent enzyme inhibitors.

This compound is an aromatic compound featuring a reactive sulfonyl chloride group. This functional group serves as a key precursor to the more stable and selectively reactive sulfonyl fluoride. The strategic placement of the methyl and methyl ester groups on the benzene ring allows for further chemical modifications, enabling the synthesis of a diverse library of inhibitors with tailored specificities for their target enzymes. This guide will provide a comprehensive overview of the chemical rationale, synthetic protocols, and bioassay methodologies for leveraging this compound in the development of novel enzyme inhibitors.

The Chemical Rationale: From Sulfonyl Chloride to a Covalent Warhead

The primary utility of this compound in this context lies in its efficient conversion to the corresponding sulfonyl fluoride, Methyl 5-(fluorosulfonyl)-2-methylbenzoate. While sulfonyl chlorides are highly reactive, they can be prone to non-specific reactions and hydrolysis.[3] In contrast, sulfonyl fluorides exhibit greater stability in aqueous environments while retaining sufficient electrophilicity to react with nucleophilic amino acid residues, such as serine, tyrosine, and lysine, within the microenvironment of an enzyme's active site.[4] This "tunable" reactivity is central to the design of targeted covalent inhibitors.

The conversion of the sulfonyl chloride to a sulfonyl fluoride is a critical step. This transformation is typically achieved through a nucleophilic substitution reaction where a fluoride source, such as potassium fluoride (KF), displaces the chloride ion.[5] This process is often facilitated by a phase-transfer catalyst or by conducting the reaction in a biphasic solvent system to enhance the solubility and reactivity of the fluoride salt.[6]

Once the sulfonyl fluoride "warhead" is in place, the broader inhibitor molecule can be constructed. The methyl ester group on the aromatic ring can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to various "recognition" moieties. These recognition elements are designed to bind non-covalently to specific pockets on the target enzyme, thereby positioning the sulfonyl fluoride warhead in close proximity to a nucleophilic residue in the active site for the covalent reaction to occur.

Diagram 1: The Activation Pathway of the Covalent Inhibitor

G cluster_0 Synthesis of the Covalent Warhead cluster_1 Mechanism of Covalent Inhibition A Methyl 5-(chlorosulfonyl)- 2-methylbenzoate B Methyl 5-(fluorosulfonyl)- 2-methylbenzoate A->B Fluorination (e.g., KF) C Model Inhibitor with Recognition Moiety B->C Coupling of Recognition Moiety E Non-covalent Binding of Inhibitor C->E Enzyme Targeting D Enzyme with Active Site Serine D->E Inhibitor Binding F Covalent Adduct (Inactivated Enzyme) E->F Nucleophilic Attack by Serine Hydroxyl

Caption: From starting material to inactivated enzyme.

Application Protocol I: Synthesis of a Model Covalent Inhibitor

This section details a representative protocol for the synthesis of a model covalent inhibitor for a serine protease, starting from this compound. For this example, we will target chymotrypsin, a well-characterized serine protease. The model inhibitor will feature a simple N-acetyl-L-phenylalanine recognition moiety, which is known to have an affinity for the S1 pocket of chymotrypsin.

Part A: Synthesis of Methyl 5-(fluorosulfonyl)-2-methylbenzoate

This protocol is adapted from general methods for the conversion of aryl sulfonyl chlorides to aryl sulfonyl fluorides.[6]

Materials:

  • This compound

  • Potassium fluoride (KF), anhydrous

  • Acetone

  • Water, deionized

  • Dichloromethane

  • Magnesium sulfate, anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • In a separate beaker, prepare a saturated aqueous solution of potassium fluoride (excess).

  • Add the aqueous KF solution to the acetone solution of the sulfonyl chloride.

  • Stir the resulting biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-(fluorosulfonyl)-2-methylbenzoate.

  • Characterize the product by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Part B: Synthesis of the Model Chymotrypsin Inhibitor

This part of the protocol involves the coupling of the sulfonyl fluoride "warhead" to the N-acetyl-L-phenylalanine recognition moiety. This will be achieved by first hydrolyzing the methyl ester of the sulfonyl fluoride to a carboxylic acid, followed by an amide bond formation with the amine of L-phenylalanine methyl ester, and subsequent N-acetylation. A more direct, albeit hypothetical, approach for demonstration purposes involves the direct coupling of a suitable amine to the sulfonyl fluoride. The following protocol is a generalized method for the synthesis of sulfonamides from sulfonyl fluorides.[7]

Materials:

  • Methyl 5-(fluorosulfonyl)-2-methylbenzoate

  • L-Phenylalanine methyl ester hydrochloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane, anhydrous

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolve Methyl 5-(fluorosulfonyl)-2-methylbenzoate (1.0 eq) and L-phenylalanine methyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired model inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Compound Starting Material Key Reagents Expected Yield Characterization
Methyl 5-(fluorosulfonyl)-2-methylbenzoateThis compoundKF, Acetone/Water>85%¹H NMR, ¹⁹F NMR, MS
Model Chymotrypsin InhibitorMethyl 5-(fluorosulfonyl)-2-methylbenzoateL-Phenylalanine methyl ester HCl, Triethylamine60-80%¹H NMR, ¹³C NMR, HRMS

Diagram 2: Experimental Workflow for Inhibitor Evaluation

G cluster_0 Enzyme Activity Assay cluster_1 Data Analysis A Synthesized Model Inhibitor D Pre-incubation of Enzyme and Inhibitor A->D B Chymotrypsin Enzyme Stock Solution B->D C Substrate Solution (e.g., BAPNA) E Initiate Reaction with Substrate C->E D->E F Monitor Absorbance Change over Time E->F G Plot Progress Curves (Absorbance vs. Time) F->G H Determine Initial Reaction Velocities G->H I Calculate Kinetic Parameters (k_inact, K_I) H->I

Caption: A streamlined process for assessing inhibitor efficacy.

Application Protocol II: Evaluation of Enzyme Inhibition

This protocol describes a standard method for determining the inhibitory potency of the synthesized model compound against bovine α-chymotrypsin using the chromogenic substrate Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA).

Materials:

  • Bovine α-chymotrypsin

  • Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Synthesized model inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

  • Incubator

Procedure:

1. Preparation of Reagents:

  • Prepare a stock solution of chymotrypsin in Tris-HCl buffer.

  • Prepare a stock solution of BAPNA in DMSO.

  • Prepare a stock solution of the model inhibitor in DMSO. Make serial dilutions to obtain a range of inhibitor concentrations.

2. Enzyme Inhibition Assay:

  • To the wells of a 96-well microplate, add the Tris-HCl buffer.

  • Add the desired concentration of the inhibitor solution to the appropriate wells. Include a control with no inhibitor (DMSO vehicle only).

  • Add the chymotrypsin solution to all wells to initiate the pre-incubation.

  • Incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for various time intervals to allow for the covalent reaction to proceed.

  • To initiate the enzymatic reaction, add the BAPNA substrate solution to all wells.

  • Immediately place the microplate in the reader and monitor the increase in absorbance at 410 nm over time. The product of the reaction, p-nitroaniline, is yellow and absorbs at this wavelength.

3. Data Analysis:

  • Plot the absorbance values against time for each inhibitor concentration.

  • Determine the initial velocity (rate of change in absorbance) for each reaction from the linear portion of the progress curves.

  • For irreversible inhibitors, the potency is often characterized by the second-order rate constant of inactivation (k_inact/K_I). This can be determined by plotting the observed rate of inactivation (k_obs) against the inhibitor concentration.[8] k_obs is obtained by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time.

Conclusion and Future Directions

This compound serves as a highly valuable and adaptable starting material for the synthesis of covalent enzyme inhibitors. Its conversion to the corresponding sulfonyl fluoride provides a stable yet reactive warhead capable of forming covalent bonds with target enzymes. The synthetic handles on the aromatic ring offer opportunities for the introduction of diverse recognition moieties, allowing for the generation of inhibitors with high specificity and potency. The protocols outlined in this application note provide a foundational framework for the synthesis and evaluation of such inhibitors. Future work in this area could involve the exploration of a wider range of recognition elements to target other enzyme classes, as well as the fine-tuning of the reactivity of the sulfonyl fluoride warhead through electronic modifications of the aromatic ring.

References

  • Bianchi, T. A., & Cate, L. A. (1977). A facile synthesis of sulfonyl fluorides. Journal of Organic Chemistry, 42(11), 2031–2032. [Link]

  • Bum-Erdene, K., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7133–7141. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Erlanson, D. A., & Fesik, S. W. (Eds.). (2011). Fragment-based drug discovery: a practical approach. John Wiley & Sons. [Link]

  • Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman. [Link]

  • G. A. L. Bare. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]

  • Johnson, D. S., & Li, J. J. (Eds.). (2017). The art of drug synthesis. John Wiley & Sons. [Link]

  • Khan, K. M., et al. (2022). Urease and α-Chymotrypsin Inhibitory Activities and Molecular Docking Studies of Alkaloids Isolated from Medicinal Plant Isatis minima Bunge. Molecules, 27(12), 3828. [Link]

  • Loll, P. J., & Li, H. (2011). Determination of the kinetic parameters of irreversible enzyme inhibitors. Current protocols in pharmacology, 53(1), 9–14. [Link]

  • Morrison, J. F., & Walsh, C. T. (1988). The behavior and significance of slow-binding enzyme inhibitors. Advances in enzymology and related areas of molecular biology, 61, 201-301. [Link]

  • Passia, M. T., et al. (2022). Synthesis of Sulfonyl Fluorides from Sulfonyl Imidazoles. Organic Letters, 24(47), 8802–8805. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317. [Link]

  • Takaoka, Y., et al. (2017). A simple and practical synthesis of sulfonyl fluorides from sulfonamides. Angewandte Chemie International Edition, 56(45), 14205-14209. [Link]

  • Woon, E. C., & Turelli, P. (2019). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert opinion on drug discovery, 14(11), 1097-1108. [Link]

  • Yadav, M. R., & Singh, R. P. (2019). Sulfonyl chlorides: A versatile class of reagents in organic synthesis. ChemistrySelect, 4(26), 7621-7649. [Link]

  • Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18803-18808. [Link]

  • Zou, Y., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 868589. [Link]

Sources

Application Note: A Strategic Approach to Synthesizing Novel NaV1.5 Inhibitors Using Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: Targeting Cardiac Arrhythmias at the Source

The voltage-gated sodium channel NaV1.5, encoded by the SCN5A gene, is the primary channel responsible for the rapid upstroke of the cardiac action potential.[1] Its precise function is critical for initiating the heartbeat and propagating the electrical impulse throughout the heart muscle.[2][3] Dysfunction of NaV1.5, arising from genetic mutations, can lead to either a gain or loss of channel function. These aberrations are linked to a wide spectrum of life-threatening cardiac arrhythmias, including Long QT Syndrome Type 3 (LQT3), Brugada Syndrome, and atrial fibrillation.[4][5] Consequently, NaV1.5 has emerged as a crucial therapeutic target for the development of novel antiarrhythmic drugs.[6]

Among the promising scaffolds for NaV1.5 inhibition, aryl sulfonamides have demonstrated significant potential, offering both high potency and selectivity.[7][8] This application note provides a detailed guide on the strategic use of Methyl 5-(chlorosulfonyl)-2-methylbenzoate , a key chemical intermediate, in the synthesis of potent NaV1.5 inhibitors. We will explore the underlying chemical principles, provide a robust, step-by-step synthesis protocol, and discuss the rationale behind the experimental design, empowering researchers to accelerate their drug discovery programs in cardiovascular medicine.

The Central Role of this compound

This compound is an ideal starting reagent for building a library of aryl sulfonamide-based NaV1.5 inhibitors. Its structure incorporates two key features:

  • A Reactive Sulfonyl Chloride (-SO₂Cl) Group: This functional group is highly electrophilic and readily undergoes nucleophilic substitution with primary or secondary amines. This reaction, known as sulfonamide formation, is a robust and high-yielding method for creating the core sulfonamide linkage present in many NaV1.5 inhibitors.

  • A Substituted Benzene Ring: The methyl and methyl ester groups on the aromatic ring serve as a foundational scaffold. These positions can be further modified or can serve as critical pharmacophoric elements that influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

The general synthetic approach is illustrated below. An amine-containing fragment, selected for its potential to interact with key residues within the NaV1.5 channel pore, is coupled with this compound to form the final sulfonamide product.[7][9]

cluster_reagents Starting Materials cluster_process Synthesis cluster_product Product Reagent_A Methyl 5-(chlorosulfonyl)- 2-methylbenzoate Reaction Sulfonamide Formation (Base, Anhydrous Solvent) Reagent_A->Reaction Reagent_B Amine Moiety (R-NH₂) Reagent_B->Reaction Product Target NaV1.5 Inhibitor (Aryl Sulfonamide) Reaction->Product Forms core linkage

Caption: General reaction scheme for NaV1.5 inhibitor synthesis.

Protocol: Synthesis of an Aryl Sulfonamide NaV1.5 Inhibitor

This protocol describes a general, reliable method for the synthesis of a novel aryl sulfonamide from this compound and a generic primary amine (R-NH₂).

Materials and Reagents
  • This compound (1.0 eq)

  • Selected primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, TLC plates

Experimental Workflow

The overall process from reaction setup to final product characterization is outlined in the following workflow diagram.

G start Start: Assemble Glassware (Dry, under N₂) reagents Dissolve Sulfonyl Chloride and Amine in Anhydrous DCM start->reagents base Cool to 0°C (Ice Bath) reagents->base addition Add Base (e.g., TEA) Dropwise via Syringe base->addition reaction Warm to Room Temp Stir for 4-16h Monitor by TLC addition->reaction workup Quench with 1M HCl reaction->workup extraction Sequential Washes: H₂O, Sat. NaHCO₃, Brine workup->extraction dry Dry Organic Layer (e.g., MgSO₄) & Filter extraction->dry concentrate Remove Solvent (Rotary Evaporation) dry->concentrate purify Purify Crude Product (Silica Gel Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, MS, HPLC) purify->characterize end End: Pure Inhibitor characterize->end

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the chosen amine (1.1 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the reagents completely. The volume should be sufficient to ensure stirring (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.

    • Causality: This step is crucial to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine, preventing potential side reactions and degradation.

  • Base Addition: Slowly add triethylamine (2.0 eq) dropwise to the stirring solution over 5-10 minutes.

    • Causality: A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Removing the acidic byproduct drives the reaction to completion. Triethylamine is a common choice as its hydrochloride salt is often easily removed during the workup.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Causality: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure aryl sulfonamide.

Characterization

The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for use in biological assays.

Expected Results and Biological Evaluation

The described synthetic protocol is expected to produce novel aryl sulfonamide compounds. The biological activity of these compounds as NaV1.5 inhibitors must be determined empirically. Published data for structurally related aryl sulfonamides provide a benchmark for expected potency.

Table 1: Representative Potency of Aryl Sulfonamide NaV1.5 Inhibitors

Compound ID NaV1.5 IC₅₀ (µM) Selectivity vs. NaV1.1 Selectivity vs. NaV1.2 Selectivity vs. NaV1.6 Reference
Compound [I]* 0.039 16-fold 7-fold 6-fold [9]

| GS-967** | 0.13 | High | Moderate | Moderate |[10][11] |

*Data from a specific optimized aryl sulfonamide for illustrative purposes.[9] **GS-967 is a well-characterized late sodium current inhibitor with a different core structure, provided for context.[10][11]

Newly synthesized compounds should be evaluated using electrophysiological techniques, such as whole-cell patch-clamp assays on cell lines expressing human NaV1.5 channels, to determine their IC₅₀ values and assess their effects on channel gating kinetics (e.g., use-dependence, state-dependence).[1][12]

Conclusion

This compound serves as a versatile and highly effective building block for the synthesis of novel aryl sulfonamide-based NaV1.5 inhibitors. The protocol detailed herein provides a robust and logical framework for medicinal chemists and drug discovery scientists to generate compound libraries for screening. By leveraging this strategic approach, researchers can efficiently explore the structure-activity relationships of this promising class of compounds, paving the way for the development of next-generation antiarrhythmic therapies.

References

  • Wang, D. W., & George, A. L., Jr. (2005). Cardiac Sodium Channel NaV1.5 Mutations and Cardiac Arrhythmia. PubMed Central, National Institutes of Health. [Link]

  • Rivaud, M. R., et al. (2020). Heritable arrhythmia syndromes associated with abnormal cardiac sodium channel function: ionic and non-ionic mechanisms. Cardiovascular Research, Oxford Academic. [Link]

  • Amarouch, M. Y., & Abriel, H. (2021). Editorial: Inherited Arrhythmias of the Cardiac Sodium Channel Nav1.5. Frontiers in Physiology. [Link]

  • Wang, D. W., & George, A. L., Jr. (2005). Cardiac sodium channel Nav1.5 mutations and cardiac arrhythmia. PubMed, National Institutes of Health. [Link]

  • Wang, D. W. (2005). Cardiac Sodium Channel Nav1.5 Mutations and Cardiac Arrhythmia. Semantic Scholar. [Link]

  • Sun, S., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. PubMed, National Institutes of Health. [Link]

  • Honen, B. N., et al. (2012). Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation. PubMed Central, National Institutes of Health. [Link]

  • Sun, S., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. ResearchGate. [Link]

  • Nguyen, T. P., et al. (2019). Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel. Proceedings of the National Academy of Sciences. [Link]

  • Anonymous. (2021). Xenon Pharmaceuticals targets Nav1.5 with aryl sulfonamide inhibitors. BioWorld. [Link]

  • Unaffiliated. (2023). Nav1.5 Sodium Channel Explained: Activation, Inactivation, and Deactivation. YouTube. [Link]

  • Jiang, D., et al. (2020). Structure of the Cardiac Sodium Channel. PubMed, National Institutes of Health. [Link]

  • Li, Z., et al. (2023). Structural basis of human Na v 1.5 gating mechanisms. Proceedings of the National Academy of Sciences. [Link]

  • vibzz lab. (2020). Benzamide - Organic synthesis. YouTube. [Link]

  • CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2020). Synthesis of Benzamide. YouTube. [Link]

  • Kolosov, M. A., et al. (2019). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. [Link]

  • Brown, J., et al. (2020). Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. ACS Publications. [Link]

  • Aziz, R. (2018). Synthesis of benzamide from benzyl chloride. Slideshare. [Link]

  • PubChem. This compound (C9H9ClO4S). PubChem. [Link]

  • Google Patents. (2018). Substituted benzamides and methods of use thereof.
  • Anderson, L. L., et al. (2023). Differential Inhibition of Human Nav1.2 Resurgent and Persistent Sodium Currents by Cannabidiol and GS967. MDPI. [Link]

  • Anderson, L. L., et al. (2020). Sodium channel inhibition with GS967 improves survival and suppresses spontaneous seizures in Dravet syndrome mice. eLife. [Link]

  • Potet, F., et al. (2020). GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-derived Cardiomyocytes. bioRxiv. [Link]

  • López-Redondo, F., et al. (2023). Rational design, synthesis, and evaluation of novel polypharmacological compounds targeting NaV1.5, KV1.5, and K2P channels for atrial fibrillation. PMC. [Link]

  • El-Battrawy, I., et al. (2017). Anti-arrhythmic potential of the late sodium current inhibitor GS-458967 in murine Scn5a-1798insD+/- and human SCN5A-1795insD+/- iPSC-derived cardiomyocytes. PubMed. [Link]

  • Google Patents. (2020). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • ACS Med Chem Lett. (2023). Novel Sulfonamide Derivatives as Nav1.5 Sodium Channel Blockers for Treating Atrial Fibrillation. PubMed. [Link]

  • Ali, M. A., et al. (2014). Amidation of methyl benzoate with various amines. ResearchGate. [Link]

  • Sˇileikis, A., et al. (2021). New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel. Semantic Scholar. [Link]

  • Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. National Institutes of Health. [Link]

  • Qin, H., et al. (2023). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Methyl 5-(chlorosulfonyl)-2-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(chlorosulfonyl)-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction conditions and achieve high-quality results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the electrophilic aromatic substitution of Methyl 2-methylbenzoate with chlorosulfonic acid.

Q1: My reaction resulted in a low yield or incomplete conversion of the starting material. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue in chlorosulfonation reactions and can stem from several factors. Here’s a systematic approach to diagnosing and solving the problem:

  • Insufficient Reagent Stoichiometry: Chlorosulfonic acid (ClSO₃H) serves as both the reactant and the solvent. A significant molar excess is crucial to drive the reaction to completion. For deactivated or moderately activated rings, a 3- to 5-fold molar excess of chlorosulfonic acid is often required.[1][2]

    • Recommendation: Increase the molar ratio of chlorosulfonic acid to Methyl 2-methylbenzoate. Start with a 4:1 molar ratio and consider increasing it if incomplete conversion persists.[1]

  • Suboptimal Reaction Temperature: The reaction is highly exothermic. While initial cooling is necessary to control the reaction rate, insufficient temperature may lead to a sluggish or stalled reaction.

    • Recommendation: Begin the addition of the substrate to the chlorosulfonic acid at a low temperature (0–5 °C) to ensure control.[3] After the initial addition, allow the reaction to slowly warm to room temperature or gently heat it to a moderate temperature (e.g., 50–60 °C) to ensure completion.[1] Monitor the reaction progress using an appropriate analytical technique (see Q3).

  • Inadequate Reaction Time: Electrophilic aromatic substitution on moderately activated rings can be slower than anticipated.

    • Recommendation: Extend the reaction time. A typical duration can range from 1 to 4 hours after the addition of the substrate is complete.[4] Again, reaction monitoring is key to determining the optimal time.

  • Product Loss During Workup: The sulfonyl chloride product is highly susceptible to hydrolysis, especially in the presence of water at elevated temperatures.

    • Recommendation: The workup procedure is critical. Quench the reaction mixture by pouring it slowly and with vigorous stirring onto a large amount of crushed ice. This accomplishes two things: it precipitates the water-insoluble sulfonyl chloride and rapidly hydrolyzes the excess chlorosulfonic acid while keeping the temperature low to minimize product hydrolysis.[1][5] Wash the filtered product with copious amounts of ice-cold water to remove residual acids.

Q2: My final product is contaminated with impurities. How can I identify and prevent them?

Answer:

Impurity generation is a key challenge. The most common impurities and their mitigation strategies are outlined below:

  • Impurity 1: Methyl 5-(sulfo)-2-methylbenzoate (Sulfonic Acid)

    • Cause: This is the primary byproduct, formed by the hydrolysis of the desired sulfonyl chloride product during the aqueous workup.[6] The sulfonyl chloride group (–SO₂Cl) reacts with water to form a sulfonic acid group (–SO₃H).

    • Prevention:

      • Strict Temperature Control: Keep the temperature as low as possible during the entire workup process. Use ice-cold water for all washes.

      • Minimize Contact Time: Do not let the product sit in aqueous media for extended periods. Filter and dry the product promptly after precipitation and washing.

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried before starting the reaction. Atmospheric moisture can also contribute to hydrolysis.[7]

  • Impurity 2: Unreacted Methyl 2-methylbenzoate

    • Cause: This indicates an incomplete reaction.

    • Prevention: Refer to the recommendations in Q1 for driving the reaction to completion (increase reagent excess, temperature, or time).

  • Impurity 3: Isomeric Products

    • Cause: While the methyl group (activating, ortho, para-directing) and the methyl ester group (deactivating, meta-directing) both favor substitution at the 5-position, minor isomers (e.g., substitution at the 3-position) can sometimes form.

    • Prevention & Removal:

      • Controlled Conditions: Running the reaction at lower temperatures generally improves regioselectivity.

      • Purification: Recrystallization is the most effective method for removing isomeric impurities. A solvent system like chloroform, hexane, or a mixture of ethyl acetate and petroleum ether can be effective.[8] Column chromatography is another option for achieving high purity.[8]

  • Impurity 4: Sulfone or Sulfonic Anhydride Byproducts

    • Cause: These can form from side reactions, particularly at higher temperatures or with prolonged reaction times.[9][10]

    • Prevention: Adhere to optimized temperature and time protocols. Avoid unnecessarily harsh conditions.

Q3: What analytical methods are recommended for monitoring the reaction and characterizing the final product?

Answer:

Effective reaction monitoring and product characterization are essential for optimization.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize with a UV lamp.

    • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the consumption of starting material and the formation of the product and major byproducts.[11][12] They are invaluable for precise optimization studies.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction (after a careful quench and workup of the sample) and analyzing by ¹H NMR can show the conversion of starting material to product by observing the appearance of new aromatic signals and the disappearance of the starting material's signals.[3][13]

  • Final Product Characterization:

    • NMR Spectroscopy ('H and ¹³C): Confirms the structure of the final product and helps identify impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[6]

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of the key functional groups, particularly the characteristic S=O stretches of the sulfonyl chloride (~1375 and 1180 cm⁻¹).

Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanism of the chlorosulfonation of Methyl 2-methylbenzoate?

Answer:

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. At lower temperatures, chlorosulfonic acid is in equilibrium with several species, including the highly electrophilic chlorosulfonium cation, SO₂Cl⁺ .[14] This cation is the active electrophile that attacks the electron-rich benzene ring.

The methyl group of the substrate is an activating, ortho, para-director, while the methyl ester is a deactivating, meta-director. Both groups favor substitution at the 5-position, making it the major product. The reaction proceeds through a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate) before a proton is lost to restore aromaticity.

Q5: What are the critical safety precautions for handling chlorosulfonic acid?

Answer:

Chlorosulfonic acid is a hazardous and highly reactive substance that demands strict safety protocols.[15]

  • Corrosivity: It is extremely corrosive and will cause severe chemical and thermal burns upon contact with skin or eyes.[16][17]

  • Reactivity with Water: It reacts violently with water, releasing large quantities of heat and toxic, corrosive fumes of hydrogen chloride (HCl) and sulfuric acid (H₂SO₄).[7][15] This reaction can cause dangerous splattering.

  • Inhalation Hazard: The vapors are extremely irritating to the respiratory system and can cause delayed lung damage.[16]

Mandatory Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear a full set of acid-resistant PPE, including:

    • Chemical splash goggles and a full-face shield.[16]

    • Heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).

    • An acid-resistant apron or lab coat.[16]

  • Ventilation: All work must be conducted inside a certified chemical fume hood with a tested and reliable airflow.[17]

  • Handling:

    • Never add water to chlorosulfonic acid.[17]

    • When setting up the reaction, add the Methyl 2-methylbenzoate substrate slowly to the chlorosulfonic acid, which should be pre-chilled in an ice bath.

    • Ensure all glassware is completely dry to prevent violent reactions.

  • Emergency Preparedness: Have an emergency safety shower and eyewash station immediately accessible.[16] Ensure a spill kit with an appropriate neutralizer (e.g., sodium bicarbonate or calcium carbonate) is available. Do not use water to clean up spills. [17]

Q6: Can you provide a general, optimized protocol for this synthesis?

Answer:

The following is a generalized protocol based on common procedures for the chlorosulfonation of toluene derivatives. It should be adapted and optimized for your specific laboratory conditions.

Experimental Protocol: Synthesis of this compound

  • Preparation:

    • Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a bubbler or an acid gas trap). Ensure all glassware is oven-dried.

    • In the flask, place chlorosulfonic acid (4.0 molar equivalents).

    • Cool the flask to 0–5 °C using an ice-water bath.

  • Reaction:

    • In the dropping funnel, place Methyl 2-methylbenzoate (1.0 molar equivalent).

    • Add the Methyl 2-methylbenzoate dropwise to the stirred, cooled chlorosulfonic acid over 30–60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the reaction's progress via TLC or HPLC.

  • Workup and Isolation:

    • Prepare a large beaker containing a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture).

    • Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. A white solid should precipitate.

    • Continue stirring for 15-20 minutes to ensure all excess chlorosulfonic acid is hydrolyzed.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate is neutral (test with pH paper).

  • Purification:

    • Press the solid as dry as possible on the filter. For final drying, use a vacuum oven at a low temperature (<40 °C).

    • For higher purity, recrystallize the crude product from a suitable solvent, such as chloroform or a hexane/ethyl acetate mixture.

Data Summary & Visualization
Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ValueRationale & Key Considerations
Molar Ratio (ClSO₃H : Substrate) 4:1 to 5:1Ensures complete conversion by using the reagent as both reactant and solvent.[1]
Addition Temperature 0–10 °CControls the initial exothermic reaction and improves selectivity.[3]
Reaction Temperature Room Temp to 55-60 °CGentle warming after addition can be necessary to drive the reaction to completion.[1]
Reaction Time 2–4 hoursSufficient time for the electrophilic substitution to complete. Monitor progress analytically.[4]
Workup Quench Slow addition to crushed iceRapidly hydrolyzes excess reagent while precipitating the product at low temperature to minimize hydrolysis.[5]
Diagram 1: Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis p1 Dry Glassware p2 Charge ClSO₃H p1->p2 p3 Cool to 0-5 °C p2->p3 r1 Slowly Add Methyl 2-methylbenzoate p3->r1 r2 Stir at RT (2-4 hours) r1->r2 r3 Monitor Progress (TLC/HPLC) r2->r3 w1 Pour onto Crushed Ice r3->w1 w2 Vacuum Filter Solid w1->w2 w3 Wash with Cold H₂O w2->w3 u1 Dry Product w3->u1 u2 Recrystallize u1->u2 u3 Characterize (NMR, MS, IR) u2->u3

Caption: Workflow for the synthesis of this compound.

References
  • Veolia North America. Chlorosulfonic Acid.
  • DuPont. CSA (Chlorosulfonic Acid) Safety & Handling.
  • Atul Ltd.
  • BenchChem.
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  • Eurofins. ANALYTICAL METHOD SUMMARIES.
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How to avoid hydrolysis of Methyl 5-(chlorosulfonyl)-2-methylbenzoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-(chlorosulfonyl)-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this reactive compound and troubleshooting common issues encountered during its use, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound is a bifunctional organic compound featuring a benzoate ester and a highly reactive chlorosulfonyl group on a toluene backbone.[1] Its reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is susceptible to nucleophilic attack, making the compound a valuable intermediate for synthesizing sulfonamides and sulfonate esters, which are significant in medicinal chemistry. However, this reactivity also makes it prone to degradation, particularly through hydrolysis.

The presence of the electron-withdrawing chlorosulfonyl group deactivates the aromatic ring, influencing its substitution patterns. The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides, with sulfonyl chlorides being of primary importance in organic synthesis.[2]

Q2: My reaction yield is consistently low when using this compound. What are the likely causes?

Low yields are often attributable to the degradation of the starting material. The primary culprit is typically hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid, Methyl 5-(hydroxy­sulfonyl)-​2-​methylbenzoate.[3] This byproduct is unreactive in subsequent sulfonylation steps, thus reducing the overall yield of your desired product.

Other potential causes for low yield include:

  • Thermal decomposition: At elevated temperatures, sulfonyl chlorides can degrade.

  • Reaction with other nucleophiles: Besides your intended nucleophile, the sulfonyl chloride can react with other nucleophilic species present in the reaction mixture, such as alcohols or even some solvents.

  • Photolytic Decomposition: Exposure to light, especially UV light, can initiate decomposition.

Troubleshooting Guide: Preventing Hydrolysis

This section provides a detailed, step-by-step guide to minimize the hydrolysis of this compound during your experimental workflow.

Issue: Suspected Hydrolysis of the Sulfonyl Chloride

Symptoms:

  • Low or no yield of the desired sulfonamide or sulfonate ester.

  • Presence of a highly polar, water-soluble byproduct in your reaction mixture.

  • Inconsistent reaction outcomes.

Root Cause Analysis and Corrective Actions

The fundamental cause of hydrolysis is the presence of water in the reaction environment.[3] The following protocol is designed to rigorously exclude moisture at every stage of the experimental process.

Protocol 1: Rigorous Anhydrous Reaction Setup
  • Glassware Preparation:

    • All glassware (reaction flasks, dropping funnels, stir bars, etc.) must be thoroughly dried in an oven at >100 °C for at least 4 hours, or flame-dried under a vacuum immediately before use.

    • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Solvent Selection and Preparation:

    • Use only high-quality anhydrous solvents. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.

    • Store anhydrous solvents over molecular sieves (3Å or 4Å) to maintain their dryness.

  • Reagent Handling:

    • Ensure all reagents, especially amines or alcohols, are anhydrous. If necessary, dry them using appropriate methods.

    • Handle this compound in a glove box or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.[3]

  • Reaction Execution:

    • Maintain an inert atmosphere throughout the entire reaction by using a nitrogen or argon balloon or a Schlenk line.

    • Perform all additions of reagents and solvents using syringes or cannulas.

The following diagram illustrates the workflow for setting up an anhydrous reaction to prevent sulfonyl chloride hydrolysis.

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution Dry_Glassware Dry Glassware (Oven or Flame-Dry) Assemble_Hot Assemble Glassware Hot Under Inert Gas Dry_Glassware->Assemble_Hot Anhydrous_Solvents Use Anhydrous Solvents (Freshly distilled or from SPS) Reagent_Addition Add Reagents via Syringe/Cannula Anhydrous_Solvents->Reagent_Addition Dry_Reagents Dry Reagents (Amines, Alcohols) Dry_Reagents->Reagent_Addition Inert_Atmosphere Maintain Inert Atmosphere (N₂ or Ar) Assemble_Hot->Inert_Atmosphere Inert_Atmosphere->Reagent_Addition Reaction Run Reaction Reagent_Addition->Reaction

Caption: Workflow for Anhydrous Reaction Setup.

Q3: What is the role of a base in sulfonamide synthesis, and which one should I use?

In the synthesis of sulfonamides from sulfonyl chlorides and amines, a base is crucial to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. If not neutralized, the HCl can form a salt with the amine starting material, rendering it non-nucleophilic and halting the reaction.

Recommended Bases:

  • Pyridine: Often used as both a base and a solvent. It is effective at scavenging HCl.

  • Triethylamine (Et₃N): A non-nucleophilic tertiary amine that is also a common choice.

It is critical that the base used is also anhydrous.

Q4: How should I work up my reaction to avoid hydrolyzing the unreacted sulfonyl chloride?

Aqueous workups are a common source of hydrolysis for any remaining sulfonyl chloride. If your reaction does not go to completion, the unreacted starting material will be destroyed during the workup.

Protocol 2: Non-Aqueous Workup (where applicable)
  • Quenching: If possible, quench the reaction with a non-aqueous reagent. For example, adding a small amount of an anhydrous alcohol can convert the remaining sulfonyl chloride to a more stable sulfonate ester, which can then be easily separated.

  • Filtration: If a solid byproduct (e.g., triethylammonium chloride) has precipitated, it can be removed by filtration under an inert atmosphere.

  • Solvent Removal: The solvent can be removed under reduced pressure.

  • Purification: The crude product can then be purified by non-aqueous methods such as flash column chromatography on silica gel using anhydrous solvents.

If an aqueous workup is unavoidable, perform it quickly and at a low temperature (0 °C) to minimize the rate of hydrolysis.

Q5: How can I confirm that hydrolysis has occurred in my reaction?

Several analytical techniques can be employed to detect the presence of the sulfonic acid byproduct.

Analytical TechniquePrinciple and Expected ObservationsAdvantagesLimitations
¹H NMR Spectroscopy The sulfonic acid proton (-SO₃H) is acidic and may be exchangeable with deuterated solvents, sometimes appearing as a broad singlet. The aromatic protons adjacent to the -SO₃H group will have a different chemical shift compared to those adjacent to the -SO₂Cl group.Provides detailed structural information.The sulfonic acid proton may not always be visible.
Infrared (IR) Spectroscopy Look for the appearance of a broad O-H stretching band (around 3000 cm⁻¹) and changes in the S=O stretching frequencies.Quick and simple method to identify functional groups.May not be definitive if other hydroxyl-containing compounds are present.
High-Performance Liquid Chromatography (HPLC) The sulfonic acid is significantly more polar than the sulfonyl chloride and will have a much shorter retention time on a reverse-phase column.Excellent for quantifying the extent of hydrolysis.[4][5]Requires development of a suitable analytical method.
Mass Spectrometry (MS) The sulfonic acid will have a different molecular weight than the sulfonyl chloride.Highly sensitive and provides molecular weight information.May require derivatization for some MS techniques.

The following diagram illustrates a decision-making workflow for troubleshooting suspected hydrolysis.

Hydrolysis_Troubleshooting Start Low Reaction Yield Suspect_Hydrolysis Suspect Hydrolysis? Start->Suspect_Hydrolysis Analyze_Product Analyze Crude Product (NMR, IR, HPLC, MS) Suspect_Hydrolysis->Analyze_Product Yes Other_Issues Investigate Other Issues (Temperature, Purity of Reagents) Suspect_Hydrolysis->Other_Issues No Hydrolysis_Confirmed Hydrolysis Confirmed? Analyze_Product->Hydrolysis_Confirmed Implement_Anhydrous Implement Rigorous Anhydrous Protocol Hydrolysis_Confirmed->Implement_Anhydrous Yes Hydrolysis_Confirmed->Other_Issues No Optimize_Workup Optimize Workup (Non-Aqueous or Cold/Fast Aqueous) Implement_Anhydrous->Optimize_Workup Success Reaction Successful Optimize_Workup->Success

Caption: Troubleshooting workflow for hydrolysis.

By implementing these rigorous anhydrous techniques and carefully considering your reaction workup, you can significantly minimize the hydrolysis of this compound and achieve more consistent and higher-yielding reactions.

References

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Thieme. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

  • ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Retrieved from [Link]

  • MDPI. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
  • Indian Academy of Sciences. (n.d.). ntrimetric determination of some sulphonyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Purification of Methyl 5-(chlorosulfonyl)-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-(chlorosulfonyl)-2-methylbenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification challenges. The information presented here is curated from extensive hands-on experience and authoritative literature to ensure scientific integrity and experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives. Each problem is followed by a detailed analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Low Recovery of the Desired Product After Aqueous Workup

Question: I'm experiencing a significant loss of my this compound derivative during the aqueous workup. What could be the cause, and how can I mitigate this?

Answer:

Significant product loss during aqueous workup is a frequent challenge, primarily due to the inherent reactivity of the sulfonyl chloride functional group.

Causality Analysis:

The primary culprit is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1][2][3] This reaction is often faster than anticipated, especially if the aqueous phase is basic or if the extraction process is prolonged. The resulting sulfonic acid is highly polar and will preferentially partition into the aqueous layer, leading to low yields of the desired sulfonyl chloride in the organic phase.[4]

Troubleshooting Protocol:

  • Minimize Contact Time: Perform the aqueous extraction as rapidly as possible. Have all solutions and equipment prepared in advance to streamline the process.

  • Control Temperature: Conduct the workup at a low temperature (0-5 °C) by using an ice bath. Lower temperatures significantly decrease the rate of hydrolysis.

  • Use Brine: Wash the organic layer with saturated sodium chloride solution (brine) instead of pure water. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase, thereby minimizing product loss.

  • Acidify the Aqueous Wash: If your compound is stable to acidic conditions, using a mildly acidic aqueous solution (e.g., dilute HCl) for the initial wash can suppress the hydrolysis rate.

  • Avoid Basic Conditions: Never use basic solutions (e.g., sodium bicarbonate) for washing unless the goal is to intentionally quench the sulfonyl chloride. If a basic wash is necessary to remove acidic impurities, it should be done quickly and at low temperatures.

Issue 2: Presence of Diaryl Sulfone Impurity

Question: My final product is contaminated with a significant amount of a diaryl sulfone byproduct. How can I prevent its formation and remove it?

Answer:

Diaryl sulfone formation is a common side reaction during the synthesis of sulfonyl chlorides, particularly in chlorosulfonation reactions.

Causality Analysis:

This byproduct arises from the reaction of the newly formed sulfonyl chloride with another molecule of the starting aromatic compound. This is especially prevalent if the reaction conditions allow for localized depletion of the chlorosulfonating agent.

Prevention and Removal Strategy:

  • Order of Addition: Always add the aromatic substrate (e.g., methyl 2-methylbenzoate) to the chlorosulfonating agent (e.g., chlorosulfonic acid), not the other way around. This ensures that the chlorosulfonating agent is always in excess, minimizing the chance for the side reaction to occur.

  • Stoichiometry: Use a sufficient excess of the chlorosulfonating agent.

  • Purification:

    • Recrystallization: Diaryl sulfones are often less soluble than the corresponding sulfonyl chlorides in non-polar solvents. Recrystallization from a solvent system like hexanes/ethyl acetate can be effective.

    • Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating the more polar diaryl sulfone from the desired sulfonyl chloride.[5][6][7] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Issue 3: Product Decomposition During Column Chromatography

Question: I'm observing streaking and decomposition of my sulfonyl chloride derivative on the silica gel column. How can I perform chromatography without degrading my product?

Answer:

The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive sulfonyl chlorides.

Causality Analysis:

Silica gel has surface silanol groups (Si-OH) that are weakly acidic. These can interact with the sulfonyl chloride, promoting its decomposition to the sulfonic acid, which then streaks down the column.

Chromatography Protocol for Sensitive Sulfonyl Chlorides:

  • Deactivate the Silica Gel: Before packing the column, slurry the silica gel in the initial mobile phase containing a small amount of a neutralizer like triethylamine (e.g., 0.1-0.5% v/v). This will neutralize the acidic sites on the silica surface.

  • Use a Less Polar Stationary Phase: If possible, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.

  • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase. Use a slightly higher pressure to increase the flow rate.

  • Dry Solvents: Ensure that the solvents used for chromatography are anhydrous to prevent on-column hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying this compound?

A1: For most routine purifications, flash column chromatography on silica gel is the preferred method.[5][6][7] It offers excellent separation of common impurities. For thermally stable derivatives, vacuum distillation can also be an effective technique for purification.[8]

Q2: How can I effectively remove unreacted starting material, methyl 2-methylbenzoate?

A2: Methyl 2-methylbenzoate is significantly less polar than the sulfonyl chloride derivative. A well-optimized flash chromatography protocol with a gradient elution (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) will effectively separate the non-polar starting material from the more polar product.

Q3: My purified sulfonyl chloride is an oil that won't crystallize. How can I induce crystallization?

A3: If your compound is known to be a solid, the oily nature is likely due to residual solvent or minor impurities.

  • High Vacuum: Place the oil under a high vacuum for several hours to remove any remaining solvent.

  • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material, add a single seed crystal to the oil.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes turbid. Allow the solution to stand, and crystals should form.

Q4: What are the key stability concerns when handling and storing this compound derivatives?

A4: The primary stability concern is hydrolysis.[1][2][3] These compounds should be protected from moisture at all times. Store them in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) and under an inert atmosphere (e.g., nitrogen or argon) if possible. For long-term storage, refrigeration is recommended to slow down any potential decomposition pathways.

Section 3: Experimental Workflows and Data

Workflow for Purification Method Selection

The choice of purification technique depends on the scale of the reaction and the nature of the impurities. The following decision tree can guide your selection process.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) is_pure_recrys Is it pure by TLC/NMR? recrystallize->is_pure_recrys is_pure_recrys->column No final_product Pure Product is_pure_recrys->final_product Yes is_pure_column Is it pure by TLC/NMR? column->is_pure_column is_pure_column->column No (Re-purify) is_pure_column->final_product Yes

Caption: Decision tree for selecting a purification method.

Typical Column Chromatography Parameters

The following table provides a starting point for developing a column chromatography method for this compound derivatives.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides good resolution.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for the separation of a wide range of polarities.
Gradient Profile 0% to 30% Ethyl AcetateStart with low polarity to elute non-polar byproducts, then increase to elute the product.
Column Loading 1-5% of silica gel weightPrevents overloading and ensures good separation.
Detection UV (254 nm) or TLCThe aromatic ring allows for easy visualization under UV light.
Step-by-Step Recrystallization Protocol
  • Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A common choice is a binary mixture like ethyl acetate/hexanes or dichloromethane/hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent (e.g., hexanes) to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under a high vacuum to remove all residual solvent.

References

  • King, J. F., & Rathore, R. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Li, W., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules.
  • Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Ameduri, B., et al. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
  • BenchChem. (n.d.). Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | 191471-91-7.
  • Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Gemoets, H. P. L., et al. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Shcheglov, A. G., et al. (2015). Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. Google Patents.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • BLD Pharm. (n.d.). 924859-46-1|Methyl 2-chloro-5-(chlorosulfonyl)benzoate.
  • PubChemLite. (n.d.). This compound (C9H9ClO4S).
  • Santa Cruz Biotechnology. (n.d.). methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | CAS 60638-81-5.
  • MilliporeSigma. (n.d.). Methyl 2-(chlorosulfonyl)-5-methylbenzoate | 1153230-09-1.
  • Liu, W., et al. (2017). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar.
  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (2021). Google Patents.
  • Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
  • Unknown. (n.d.). Preparation of Methyl Benzoate.
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  • Scribd. (n.d.). Methyl Benzoate Synthesis Guide.
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Technical Support Center: Improving Sulfonamide Synthesis Yield with Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of sulfonamides synthesized from Methyl 5-(chlorosulfonyl)-2-methylbenzoate. As a bifunctional molecule, this reagent presents unique opportunities and challenges in synthetic protocols. This resource is designed to provide actionable solutions based on established chemical principles and field-proven expertise.

I. Understanding the Reagent: this compound

This compound is a versatile intermediate in organic synthesis, particularly valued in medicinal chemistry for the preparation of diverse sulfonamide derivatives. Its structure incorporates a reactive sulfonyl chloride group, the primary site for sulfonamide bond formation, and a methyl ester, which may influence the reagent's reactivity and solubility. The presence of the methyl group ortho to the ester can introduce steric considerations that may affect reaction kinetics.

PropertyValue
Molecular Formula C₉H₉ClO₄S
Molecular Weight 247.68 g/mol
CAS Number 42772-73-6
Key Functional Groups Sulfonyl Chloride, Methyl Ester, Aromatic Ring

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of sulfonamides using this compound, offering detailed explanations and corrective actions.

Issue 1: Consistently Low or No Yield of the Desired Sulfonamide

A low yield is one of the most frequent challenges in sulfonamide synthesis. Several factors can contribute to this issue, primarily related to the stability of the sulfonyl chloride and the reaction conditions.

Potential Cause A: Hydrolysis of this compound

Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This sulfonic acid is unreactive towards amines under standard sulfonamide synthesis conditions, leading to a significant reduction in the yield of the desired product.

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, preferably in an oven at >100°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon to prevent the ingress of atmospheric moisture.

Potential Cause B: Inappropriate Base or Insufficient Amount

A base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. If the base is too weak, not present in a sufficient stoichiometric amount, or if it competes with the desired amine as a nucleophile, the reaction will be hampered. The HCl produced will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

Solutions:

  • Choice of Base: A non-nucleophilic, organic base is generally preferred. Pyridine and triethylamine (TEA) are common choices. For sterically hindered or less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.

  • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete neutralization of the generated HCl.

Potential Cause C: Low Nucleophilicity of the Amine

The reactivity of the amine is a critical factor. Primary aliphatic amines are generally more nucleophilic and react more readily than secondary or aromatic amines. Steric hindrance around the nitrogen atom of the amine can also significantly slow down the reaction rate.

Solutions:

  • Reaction Temperature: For less reactive amines, increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential side reactions or decomposition at elevated temperatures.

  • Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Less reactive amines may require significantly longer reaction times for complete conversion.

  • Catalyst: In some cases, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, particularly with less nucleophilic amines.

Issue 2: Formation of Multiple Products and Purification Challenges

The presence of side products can complicate the purification of the target sulfonamide and reduce the overall isolated yield.

Potential Cause A: Bis-sulfonylation of Primary Amines

Primary amines (R-NH₂) can react with two molecules of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂R')₂). This is more likely to occur if the sulfonyl chloride is in large excess or if the reaction conditions favor the second sulfonylation.

Solutions:

  • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to this compound to favor the formation of the monosulfonated product.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the sulfonyl chloride.

Potential Cause B: Reaction at the Methyl Ester

While less common under typical sulfonamide synthesis conditions, highly nucleophilic amines or harsh reaction conditions could potentially lead to amidation at the methyl ester position, resulting in an undesired amide byproduct.

Solutions:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially when using highly reactive amines.

  • Chemoselectivity: The sulfonyl chloride is significantly more electrophilic than the methyl ester, so under standard conditions, the reaction should be highly chemoselective for the sulfonyl chloride.[1] If amidation is observed, reducing the reaction temperature should favor the desired sulfonylation.

Potential Cause C: Presence of Unreacted Starting Materials and Byproducts in the Crude Product

After the reaction, the crude product may contain unreacted amine, hydrolyzed sulfonyl chloride (sulfonic acid), and the base. These need to be effectively removed during workup.

Solutions:

  • Aqueous Workup:

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the excess amine and the organic base.

    • Wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove the sulfonic acid byproduct.

    • A final wash with brine will help to remove residual water from the organic layer.

  • Purification Techniques:

    • Recrystallization: This is often an effective method for purifying solid sulfonamides. Common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a reliable alternative.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for sulfonamide synthesis with this compound?

Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally recommended. The choice of solvent can impact the solubility of the reactants and the reaction rate. A solvent that fully dissolves both the amine and the sulfonyl chloride is ideal.

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Spot the reaction mixture alongside the starting materials (amine and sulfonyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the sulfonamide product indicate the progress of the reaction. The product spot can be visualized under UV light and/or by staining with an appropriate reagent like potassium permanganate.

Q3: My purified product shows a broad melting point. What could be the reason?

A broad melting point range is indicative of an impure sample. This could be due to the presence of unreacted starting materials, side products, or residual solvent. Further purification by recrystallization or column chromatography is recommended.

Q4: Can I use an inorganic base like sodium carbonate?

While inorganic bases like sodium carbonate can be used, they are often less soluble in organic solvents, which can lead to a heterogeneous reaction mixture and potentially slower reaction rates. For better solubility and a more homogeneous reaction, organic bases like pyridine or triethylamine are generally preferred.

Q5: What are the best practices for storing this compound?

Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. It is advisable to use the reagent from a freshly opened container or to properly reseal it after use.

IV. Experimental Protocols and Visualizations

General Protocol for Sulfonamide Synthesis
  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the stirred solution.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by silica gel column chromatography.

Reaction Workflow Diagram

Sulfonamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amine Amine in Anhydrous DCM ReactionMix Reaction Mixture (0°C to RT) Amine->ReactionMix Base Pyridine or TEA Base->ReactionMix SulfonylChloride Methyl 5-(chlorosulfonyl)- 2-methylbenzoate in Anhydrous DCM SulfonylChloride->ReactionMix Wash_HCl Wash with 1M HCl ReactionMix->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (Na2SO4) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify FinalProduct Pure Sulfonamide Purify->FinalProduct

Caption: General workflow for the synthesis and purification of sulfonamides.

Troubleshooting Logic Diagram

Troubleshooting_Sulfonamide_Synthesis Start Low Sulfonamide Yield CheckMoisture Check for Moisture Contamination Start->CheckMoisture Possible Cause CheckBase Evaluate Base and Stoichiometry Start->CheckBase Possible Cause CheckAmine Assess Amine Reactivity Start->CheckAmine Possible Cause CheckPurification Review Purification Method Start->CheckPurification Possible Cause Sol_Anhydrous Use Anhydrous Solvents and Inert Atmosphere CheckMoisture->Sol_Anhydrous Solution Sol_Base Use Non-Nucleophilic Base (e.g., Pyridine, TEA) Ensure >1.1 eq. CheckBase->Sol_Base Solution Sol_Amine Increase Temperature Extend Reaction Time Consider Catalyst (DMAP) CheckAmine->Sol_Amine Solution Sol_Purification Optimize Workup (Acid/Base Wash) Recrystallize or Use Column Chromatography CheckPurification->Sol_Purification Solution

Caption: A logical troubleshooting workflow for addressing low sulfonamide yield.

V. References

  • National Center for Biotechnology Information. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into troubleshooting reactions involving sulfonyl chlorides. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower your future research.

Section 1: Understanding the Reactivity of Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles widely used in organic synthesis, most notably for the formation of sulfonamides and sulfonate esters. The sulfur atom in a sulfonyl chloride is highly electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack. However, this high reactivity can also lead to a variety of challenges in the laboratory. This guide will walk you through the most common issues and their solutions.

Section 2: Troubleshooting Common Issues in Sulfonylation Reactions

I. Low or No Product Yield

Question: I am attempting to synthesize a sulfonamide by reacting a sulfonyl chloride with a primary amine, but I am getting very low yield, or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a sulfonylation reaction can be attributed to several factors, ranging from the quality of your reagents to the reaction conditions. Let's break down the potential causes and the steps you can take to resolve them.

Potential Causes & Troubleshooting Steps:
  • Poor Quality of Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially when exposed to atmospheric moisture. Over time, your sulfonyl chloride may have partially or fully converted to the corresponding sulfonic acid, which is unreactive under these conditions.

    • Troubleshooting:

      • Verify the quality: If possible, analyze the sulfonyl chloride by NMR or IR spectroscopy to check for the presence of sulfonic acid.

      • Use fresh reagent: It is always best to use a freshly opened bottle of sulfonyl chloride or to purify the reagent before use.

      • Proper storage: Store sulfonyl chlorides in a desiccator to protect them from moisture.

  • Insufficiently Nucleophilic Amine: The nucleophilicity of the amine is a critical factor.[1] Primary amines are generally more reactive than secondary amines.[1] Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring.

    • Troubleshooting:

      • Increase reaction temperature: Gently heating the reaction mixture can often provide the necessary activation energy for the reaction to proceed. However, be cautious, as excessive heat can lead to side reactions.

      • Use a catalyst: For less reactive amines, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[2][3][4] DMAP works by forming a highly reactive sulfonyl-DMAP intermediate.[2][4]

  • Inappropriate Base or Base Strength: A base is typically required to neutralize the HCl generated during the reaction. The choice and amount of base are crucial.

    • Troubleshooting:

      • Use a non-nucleophilic base: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used as they are non-nucleophilic and will not compete with your primary amine.[5] Pyridine can also be used.[1]

      • Ensure sufficient base: At least one equivalent of base is needed to scavenge the generated acid.[5] Using a slight excess can be beneficial.

      • Consider the pKa: The pKa of the conjugate acid of the base should be high enough to effectively neutralize the HCl.

  • Steric Hindrance: Significant steric bulk on either the sulfonyl chloride (e.g., an ortho-substituent) or the amine can hinder the nucleophilic attack.[6] This "ortho effect" can dramatically slow down the reaction rate.

    • Troubleshooting:

      • Prolonged reaction time and/or heating: Sterically hindered reactions often require more forcing conditions.

      • Use a less hindered base: A very bulky base might have difficulty accessing the proton to be removed.

      • Consider alternative synthetic routes: If the steric hindrance is too great, you may need to explore alternative methods for forming the sulfonamide bond.

Experimental Protocol: DMAP-Catalyzed Sulfonylation of a Hindered Amine
  • To a solution of the hindered amine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Slowly add a solution of the sulfonyl chloride (1.1 equiv) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove the amine bases, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Check Reagent Quality (Sulfonyl Chloride & Amine) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok use_fresh Use Fresh/Purified Reagents reagents_ok->use_fresh No check_conditions Review Reaction Conditions (Base, Solvent, Temperature) reagents_ok->check_conditions Yes use_fresh->check_reagents conditions_ok Conditions Appropriate? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Stronger/Less Hindered Base - Higher Temperature - Different Solvent conditions_ok->optimize_conditions No check_sterics Assess Steric Hindrance conditions_ok->check_sterics Yes optimize_conditions->check_conditions sterics_issue Significant Steric Hindrance? check_sterics->sterics_issue force_conditions Force Conditions: - Prolonged Reaction Time - Higher Temperature - Add Catalyst (e.g., DMAP) sterics_issue->force_conditions Yes success Successful Reaction sterics_issue->success No force_conditions->success alternative_route Consider Alternative Synthetic Route

Caption: A decision-making workflow for troubleshooting low-yield sulfonylation reactions.

II. Formation of Side Products

Question: My reaction is producing the desired sulfonamide, but I am also observing significant amounts of side products. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue in reactions with sulfonyl chlorides due to their high reactivity. The most common side reaction is hydrolysis of the sulfonyl chloride.

Common Side Products and Their Prevention:
  • Sulfonic Acid (from Hydrolysis): This is the most common byproduct, formed by the reaction of the sulfonyl chloride with water.[7][8] While some sulfonyl chlorides are relatively stable in water, the presence of a base can accelerate hydrolysis.

    • Prevention:

      • Use anhydrous solvents and reagents: Ensure your solvent is dry and your amine and base are free of water.

      • Perform the reaction under an inert atmosphere: Using nitrogen or argon can help to exclude atmospheric moisture.

      • Control the temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of hydrolysis relative to the desired reaction.

  • Bis-sulfonylation of Primary Amines: If a primary amine is used with a large excess of sulfonyl chloride and base, a second sulfonylation can occur to form a bis-sulfonylated amine.

    • Prevention:

      • Control stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the sulfonyl chloride.

      • Slow addition: Add the sulfonyl chloride slowly to the solution of the amine and base to maintain a low concentration of the electrophile.

Visualizing the Competing Hydrolysis Reaction

hydrolysis_competition sulfonyl_chloride R-SO₂Cl sulfonamide R-SO₂-NH-R' (Desired Product) sulfonyl_chloride->sulfonamide Reaction with Amine sulfonic_acid R-SO₃H (Side Product) sulfonyl_chloride->sulfonic_acid Reaction with Water (Hydrolysis) amine R'-NH₂ amine->sulfonamide water H₂O water->sulfonic_acid

Caption: The competition between the desired reaction with an amine and the side reaction of hydrolysis.

III. Difficulties in Product Purification

Question: I have successfully formed my sulfonamide product, but I am having trouble purifying it from the reaction mixture. What are the best strategies for purification?

Answer:

Purification challenges often arise from the need to remove unreacted starting materials, the base, and any side products.

Purification Strategies:
  • Aqueous Workup: A standard aqueous workup is the first step in purification.

    • Protocol:

      • Quench the reaction mixture with water.

      • Extract the product into an organic solvent like ethyl acetate or DCM.

      • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base (e.g., TEA, pyridine).

      • Wash with a saturated solution of sodium bicarbonate to remove any unreacted sulfonyl chloride (by converting it to the water-soluble sodium sulfonate) and any sulfonic acid byproduct.

      • Wash with brine to remove residual water.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Crystallization: If your sulfonamide is a solid, crystallization can be a highly effective purification method.

    • Tips:

      • Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives good quality crystals.

  • Column Chromatography: For oils or solids that do not crystallize well, silica gel column chromatography is the most common method of purification.

    • Solvent System: A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will depend on the polarity of your product.

Data Summary: Common Bases in Sulfonylation
BasepKa of Conjugate AcidStructureKey Characteristics
Triethylamine (TEA)10.75Et₃NCommon, inexpensive, non-nucleophilic.
Diisopropylethylamine (DIPEA)11.0(i-Pr)₂NEt"Hünig's base," very sterically hindered, non-nucleophilic.
Pyridine5.25C₅H₅NCan also act as a nucleophilic catalyst.
4-Dimethylaminopyridine (DMAP)9.7Me₂N-C₅H₄NHighly effective nucleophilic catalyst, often used in substoichiometric amounts with another base.[2][3][4]

Section 3: General Mechanism of Sulfonamide Formation

Understanding the reaction mechanism is key to effective troubleshooting. The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine generally proceeds through a nucleophilic substitution at the sulfur atom.

Caption: General mechanism for the formation of a sulfonamide from a sulfonyl chloride and an amine.

The reaction is typically facilitated by a base, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Tomaselli, G. A., et al. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Retrieved from [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(12), 2377-2391. Retrieved from [Link]

  • YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • National Institutes of Health. (2017, May 3). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. Retrieved from [Link]

  • IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]

  • ResearchGate. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

  • ResearchGate. (2022, March 28). Which catalyst is the most efficient in the synthesis of sulfonamide?. Retrieved from [Link]

  • American Chemical Society. (n.d.). SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • National Institutes of Health. (2008, December 17). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • (2023, August 18). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Retrieved from [Link]

  • Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • YouTube. (2021, May 3). Alcoholysis and Hydrolysis of Acid Chlorides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Retrieved from [Link]

  • (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of Methyl 5-(chlorosulfonyl)-2-methylbenzoate via the electrophilic aromatic substitution of methyl 2-methylbenzoate with chlorosulfonic acid is a cornerstone reaction for creating key intermediates in pharmaceutical development. However, the process is dominated by a significant challenge: the management of a powerful exothermic reaction. Chlorosulfonation reactions are notoriously energetic and, if not meticulously controlled, can lead to thermal runaway—a dangerous situation where the reaction rate accelerates in a positive feedback loop with temperature, potentially causing violent release of pressure, equipment failure, and exposure to corrosive materials.[1]

This guide is designed to provide researchers, scientists, and drug development professionals with the in-depth technical and practical knowledge required to safely and efficiently manage this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, offering a framework for proactive control and effective troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry & Safety

This section addresses the fundamental questions surrounding the synthesis, focusing on the "why" behind the experimental protocols.

Q1: What makes the chlorosulfonation of Methyl 2-methylbenzoate so exothermic?

A1: The high exothermicity stems from the potent reactivity of the electrophile and the stability of the final products. The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] Chlorosulfonic acid (ClSO₃H) is a highly aggressive reagent that can act as its own catalyst, generating the potent electrophile SO₂Cl⁺ through auto-protolysis.[3] The substitution of a proton on the aromatic ring with the chlorosulfonyl group is a thermodynamically very favorable process, releasing a significant amount of energy as heat.

Q2: What is "thermal runaway" and why is it a critical concern in this synthesis?

A2: Thermal runaway is a process accelerated by increasing temperature, which in turn releases energy that further increases the temperature.[1] In this synthesis, it represents the most significant safety hazard. If the heat generated by the reaction exceeds the rate at which the cooling system can remove it, the reaction temperature will rise. This temperature increase exponentially accelerates the reaction rate, leading to an even faster rate of heat generation.[4] This uncontrolled feedback loop can cause the reaction mixture to boil violently, releasing large volumes of corrosive gases like HCl and SO₂, and can lead to a "thermal explosion."[1]

Q3: What are the non-negotiable safety precautions and Personal Protective Equipment (PPE) for handling chlorosulfonic acid?

A3: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[5] Contact with moisture in the air releases hydrochloric acid and sulfuric acid mists.[6] Therefore, rigorous safety protocols are mandatory.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with excellent ventilation. An accessible, tested safety shower and eyewash station are imperative.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical splash goggles and a full-face shield are required.[6]

    • Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., neoprene or rubber gauntlet gloves).[6] Check for degradation before each use.

    • Body Protection: Wear a flame-retardant lab coat, supplemented with a chemical-resistant apron. Wool or acrylic fiber clothing is recommended over cotton.[6]

    • Respiratory Protection: For emergencies or potential high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[6]

Q4: What is the optimal temperature range for this reaction, and why is it so critical?

A4: Temperature is the most critical control parameter. The reaction should be initiated at a very low temperature to moderate the initial, most aggressive phase of the reaction.

  • Addition Phase: The substrate (methyl 2-methylbenzoate) should be added to the chlorosulfonic acid while the acid is maintained between -25 °C and -20 °C .[2] This ensures that the initial heat release is immediately absorbed by the cold reaction mass and the cooling system.

  • Reaction Phase: After the addition is complete, the reaction may be allowed to slowly warm or be gently heated to a specific temperature (e.g., 55-60 °C) to ensure completion, though this depends on the specific substrate and desired reaction time.[8] Continuous monitoring is essential during any heating phase.

Q5: How does the stoichiometry of the reactants affect the reaction's safety and efficiency?

A5: In this synthesis, chlorosulfonic acid often serves as both the reactant and the solvent.[9] Using a significant excess of chlorosulfonic acid (e.g., a 4- to 5-fold molar excess relative to the substrate) is common practice.[8][9]

  • Safety Rationale: The large volume of cold chlorosulfonic acid acts as a "heat sink," helping to absorb the energy released as the substrate is added, which provides a crucial buffer against rapid temperature spikes.

  • Efficiency Rationale: A high concentration of the chlorosulfonating agent drives the reaction equilibrium towards the product, ensuring a high conversion of the starting material.[9]

Section 2: Detailed Experimental Protocol for Controlled Synthesis

This protocol integrates safety controls and rationales at each step to ensure a self-validating and safe experimental workflow.

Step 1: Reagent & Equipment Preparation
  • Glassware: Ensure all glassware (three-neck round-bottom flask, dropping funnel, condenser) is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator. Moisture will react violently with chlorosulfonic acid.[5]

  • Cooling Bath: Prepare an efficient cooling bath (e.g., acetone/dry ice or a cryo-cooler) capable of maintaining temperatures at or below -25 °C.

  • Scrubber: Prepare a gas outlet trap (scrubber) containing a sodium hydroxide solution to neutralize the HCl gas that will evolve during the reaction.

  • PPE: Don all required PPE as detailed in FAQ #3.

Step 2: Reaction Setup & Cooling
  • Assemble the dry three-neck flask with a magnetic stirrer, a nitrogen inlet, a temperature probe, and a dropping funnel. Ensure all joints are well-sealed.

  • Place the flask in the cooling bath.

  • Under a positive pressure of nitrogen, carefully measure and transfer chlorosulfonic acid (4.0-5.0 molar equivalents) into the reaction flask.

  • Begin stirring and cool the acid to the target temperature of -25 °C.

    • Rationale: A dry, inert atmosphere prevents the premature and violent reaction of chlorosulfonic acid with atmospheric moisture.[6] Cooling the acid before adding the substrate is a critical preparatory step for managing the exotherm.

Step 3: Substrate Addition (Critical Control Point)
  • Charge the dropping funnel with methyl 2-methylbenzoate (1.0 molar equivalent).

  • Once the chlorosulfonic acid is stable at -25 °C, begin adding the substrate dropwise or in small portions over a period of 20-30 minutes.[2]

  • CRITICAL: Monitor the internal temperature continuously. The rate of addition must be controlled to ensure the temperature does not rise above -20 °C.[2] If the temperature approaches this limit, immediately stop the addition until the cooling system brings it back down.

    • Rationale: Slow, controlled addition is the primary method of managing the reaction rate and, therefore, the rate of heat generation. This ensures the heat produced never overwhelms the cooling capacity of the apparatus.

Step 4: Reaction & Monitoring
  • After the addition is complete, allow the mixture to stir at the low temperature for a set period (e.g., 10-30 minutes).[2]

  • Depending on the specific protocol, the reaction may be allowed to warm slowly to room temperature or be heated to a higher temperature (e.g., 55-60 °C) for 2-3 hours to drive it to completion.[8]

  • To monitor progress, a small aliquot can be carefully extracted and quenched in a chilled mixture of water and acetonitrile. The sample can then be analyzed by HPLC to determine the ratio of starting material to product.[2]

Step 5: Quenching & Product Isolation (Critical Control Point)
  • Prepare a separate, large beaker containing a vigorously stirred mixture of crushed ice and water. The volume should be sufficient to dilute and cool the entire reaction mixture.

  • CRITICAL: Cool the completed reaction mixture back down to 0-5 °C.

  • Very slowly, using a dropping funnel or by pouring in a thin stream, add the reaction mixture to the stirred ice/water slurry. This is a highly exothermic and gas-evolving step. Maintain vigorous stirring and monitor the quench temperature, keeping it below 10 °C by adding more ice if necessary.[2]

  • The product, this compound, should precipitate as a white solid.

  • Stir the slurry for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

    • Rationale: Quenching on ice is necessary to react away the excess chlorosulfonic acid and precipitate the product.[8] This process is extremely hazardous due to the violent acid-water reaction and must be done slowly and with efficient cooling to prevent splashing and the release of a large volume of corrosive fumes.[5]

Step 6: Product Washing & Drying
  • Wash the filter cake with copious amounts of cold water to remove residual acids.

  • Press the cake as dry as possible on the filter.

  • Dry the solid product under vacuum. The product is a sulfonyl chloride and is sensitive to hydrolysis; prolonged contact with water, especially at elevated temperatures, will convert it to the sulfonic acid, reducing the yield.[10]

Section 3: Troubleshooting Guide

Q: The reaction temperature is rising uncontrollably despite controlled addition. What is my emergency action plan?

A: This indicates that the rate of heat generation is exceeding the rate of heat removal—the onset of thermal runaway. Execute the following emergency plan immediately.

G cluster_decision Assess Situation start Temperature Exceeds -15°C and Rising Fast stop_addition IMMEDIATELY STOP ALL REAGENT ADDITION start->stop_addition max_cooling Increase Cooling to Maximum Capacity (Add more dry ice) stop_addition->max_cooling alert Alert Lab Supervisor and Nearby Personnel max_cooling->alert is_controlled Is temperature stabilizing or decreasing? alert->is_controlled monitor Continue to Monitor Temperature Closely is_controlled->monitor  Yes   prepare_quench Prepare Large Emergency Quench Beaker with Ice is_controlled->prepare_quench  No   evacuate If temperature continues to rise uncontrollably: EVACUATE THE AREA prepare_quench->evacuate

Caption: Emergency workflow for a thermal excursion event.

Q: My final product yield is very low. What are the likely causes?

A: Low yield can typically be traced to three main areas:

  • Incomplete Reaction: If the reaction was not allowed to proceed for a sufficient amount of time or at an adequate temperature after addition, starting material will remain. Verify completion with an analytical method like HPLC or TLC before quenching.[2]

  • Product Hydrolysis During Work-up: This is the most common cause. The sulfonyl chloride product can hydrolyze back to the water-soluble sulfonic acid.[2] To mitigate this, ensure the quench is performed quickly and at a low temperature (<10 °C), and that the isolated solid is not left in contact with water for an extended period. Do not use heat for drying.

  • Poor Stoichiometry: An insufficient charge of chlorosulfonic acid may lead to an incomplete reaction. Ensure you are using a sufficient molar excess.[9]

Q: The isolated product is an oil or a sticky solid, not a crystalline powder. What went wrong?

A: This is usually due to trapped water or impurities.

  • Trapped Water: The product may have retained significant moisture from the work-up. Try dissolving the crude product in a suitable organic solvent (like dichloromethane), separating it from any aqueous layer, drying the organic layer with a drying agent (e.g., MgSO₄), and re-concentrating under vacuum.

  • Sulfonic Acid Impurity: The presence of the sulfonic acid byproduct can inhibit crystallization. The hydrolysis product is more polar and can sometimes be removed by additional washes, though preventing its formation is the best strategy.[2]

Q: HPLC analysis shows significant starting material remaining after the reaction time. How do I fix this?

A: This points directly to an incomplete reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: The reaction kinetics may be slower than anticipated. Consider extending the reaction time or allowing the mixture to warm to a higher temperature (e.g., 0 °C or room temperature) while carefully monitoring for any secondary exotherm.

    • Check Reagent Quality: Ensure the chlorosulfonic acid has not degraded from exposure to moisture. It should be a clear, colorless to light-straw-colored liquid.[6]

Section 4: Data & Visualization Summary

Table 1: Key Reaction Parameters & Control Limits
ParameterRecommended ValueRationale & Criticality
Substrate:ClSO₃H Molar Ratio 1 : 4 to 1 : 5Excess ClSO₃H acts as a solvent and heat sink, driving the reaction.[9]
Substrate Addition Temperature -25 °C to -20 °CCRITICAL: Minimizes initial reaction rate for thermal control.[2]
Max. Allowable Temp. Excursion Do not exceed -15 °CA rise above this limit indicates a potential loss of control.
Quench Temperature 0 °C to 10 °CCRITICAL: Minimizes violent reaction with water and prevents product hydrolysis.
Agitation Vigorous & ContinuousPrevents localized hotspots that can initiate thermal runaway.[1]
Diagram: General Synthesis & Control Workflow

Caption: High-level workflow for the synthesis of this compound.

References

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). PubMed Central.
  • Chlorosulfonic Acid Properties, Uses, Storage and Handling. (n.d.). DuPont.
  • CHLOROSULFONIC ACID. (n.d.). CAMEO Chemicals, NOAA.
  • Preparation of Methyl Benzoate. (n.d.). University of Technology, Iraq.
  • Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. (2015).
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
  • Thermal runaway. (n.d.). Wikipedia.
  • Common Name: CHLOROSULPHONIC ACID. (n.d.). New Jersey Department of Health.
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
  • Lithium-Ion Battery Thermal Runaway Suppression Using W
  • What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009).
  • Thermal Runaway in Lithium Ion b
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • Production of organic sulfonyl chlorides. (1963).
  • Chlorosulfonic Acid - A Versatile Reagent. (n.d.). Royal Society of Chemistry.
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Oper

Sources

Strategies to minimize by-product formation with Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-(chlorosulfonyl)-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during its use in chemical synthesis. Our goal is to empower you with the knowledge to minimize by-product formation and optimize your reaction outcomes.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional molecule, valued as a synthetic intermediate. Its reactivity is dominated by the highly electrophilic sulfonyl chloride group, which readily reacts with nucleophiles. The primary application of this reagent is in the synthesis of sulfonamides through reaction with primary or secondary amines. However, the high reactivity of the sulfonyl chloride moiety also makes it susceptible to competing side reactions, most notably hydrolysis.

This guide provides a structured approach to identifying and mitigating the formation of common by-products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My primary reaction is sulfonamide formation, but I am observing a significant amount of a water-soluble, acidic by-product. What is it and how can I prevent it?

Answer:

The most probable by-product you are observing is the sulfonic acid, Methyl 5-(sulfonic acid)-2-methylbenzoate , resulting from the hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly sensitive to moisture, and this hydrolysis is a common side reaction.[1][2][3][4]

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by water, a nucleophile. This reaction is often accelerated by the presence of bases.

Mitigation Strategies:

  • Strict Anhydrous Conditions:

    • Solvent Choice: Utilize anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.

    • Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

    • Reagents: Use anhydrous grades of all reagents, including the amine and any base. If the amine is a salt (e.g., hydrochloride), it must be neutralized and dried before use.

  • Temperature Control:

    • Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to reduce the rate of hydrolysis.[5] The addition of the sulfonyl chloride to the amine solution should be done slowly to control any exotherm.

  • Choice of Base:

    • Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. These bases are less likely to promote hydrolysis compared to aqueous bases like sodium hydroxide.[5]

    • Ensure the base is also anhydrous.

Experimental Protocol: Minimizing Hydrolysis in Sulfonamide Synthesis

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the reaction apparatus under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 - 1.5 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.0 equivalent) in a separate flask containing anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and then gradually warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), not water alone, to neutralize any remaining base.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

FAQ 2: Besides the desired sulfonamide, I have isolated a by-product with a similar mass, but it doesn't seem to be the sulfonic acid. What other possibilities are there?

Answer:

Another potential by-product, especially when using hindered or poorly nucleophilic amines, is the formation of a sulfonic anhydride . This can occur if a small amount of the sulfonic acid is formed via hydrolysis, which then reacts with another molecule of the sulfonyl chloride.

A second, though less common, possibility with certain amines and reaction conditions is the formation of a sulfinamide , arising from over-reduction of the sulfonyl chloride.[5]

Sulfonic Anhydride Formation:

  • Causality: This by-product is a direct consequence of initial hydrolysis. The resulting sulfonic acid can react with the starting sulfonyl chloride.

  • Mitigation: The strategies to prevent hydrolysis (strict anhydrous conditions, low temperature) are the primary methods to prevent anhydride formation.

Sulfinamide Formation:

  • Causality: While less common, certain reagents can reduce the sulfonyl chloride. This is more likely if triphenylphosphine or other reducing agents are present.[5]

  • Mitigation: Ensure that all reagents are pure and that no unintended reducing agents are introduced into the reaction mixture.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired sulfonamide formation versus the primary hydrolytic side reaction.

start This compound sulfonamide Desired Product: Sulfonamide start->sulfonamide + Amine - HCl sulfonic_acid By-product: Sulfonic Acid start->sulfonic_acid + H₂O - HCl amine Primary/Secondary Amine (R-NH₂ or R₂NH) hcl HCl water Water (H₂O) (Trace Moisture)

Caption: Desired vs. Undesired Reaction Pathways.

Data Summary for Reaction Optimization

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF)Minimizes the primary reactant for the hydrolysis side reaction.
Temperature 0 °C to Room Temperature (Initial addition at 0 °C)Controls reaction kinetics, reducing the rate of hydrolysis which often has a higher activation energy.
Base Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)Non-nucleophilic bases that effectively scavenge HCl without promoting side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction vessel.
Work-up Quench Saturated aq. NH₄ClA mild acidic quench to neutralize the base without causing significant hydrolysis of unreacted starting material.

Concluding Remarks

The successful use of this compound hinges on the careful control of reaction conditions to favor the desired nucleophilic substitution by the amine over competing hydrolysis. By implementing the strategies outlined in this guide, researchers can significantly minimize the formation of by-products, leading to higher yields and purer products.

For further assistance, please do not hesitate to contact our technical support team.

References

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (n.d.).
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides - American Chemical Society. (n.d.).
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. (1988, September 20).
  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009, September). Organic Process Research & Development, 13(5), 875-879.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - ACS Publications. (n.d.).
  • The Synthesis of Functionalised Sulfonamides - The world's largest collection of open access research papers. (n.d.).
  • Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | 191471-91-7 | Benchchem. (n.d.).
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (n.d.).

Sources

Technical Support Center: Scale-up Considerations for the Synthesis of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(chlorosulfonyl)-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important chemical intermediate. Here, we will address common challenges and provide practical, field-proven insights to ensure a safe, efficient, and successful synthesis at a larger scale.

I. Reaction Overview and Key Challenges

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of methyl 2-methylbenzoate using chlorosulfonic acid. While the laboratory-scale synthesis is relatively straightforward, scaling up this process introduces significant challenges primarily related to the hazardous nature of chlorosulfonic acid and the exothermic nature of the reaction.

Core Reaction:

  • Starting Material: Methyl 2-methylbenzoate

  • Reagent: Chlorosulfonic Acid (ClSO₃H)

  • Product: this compound

  • Byproduct: Hydrochloric Acid (HCl)

The primary challenges in scaling up this synthesis include:

  • Thermal Management: The reaction is highly exothermic, and improper heat dissipation can lead to thermal runaway.

  • Reagent Handling: Chlorosulfonic acid is extremely corrosive, moisture-sensitive, and reacts violently with water.[1][2][3]

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial to avoid localized "hot spots" and impurity formation.

  • Byproduct Management: The reaction generates significant amounts of HCl gas, which must be safely scrubbed.

  • Work-up and Isolation: The quenching of the reaction mixture with ice/water is also highly exothermic and requires careful control.

Reaction Pathway Visualization

Reaction_Pathway Methyl 2-methylbenzoate Methyl 2-methylbenzoate Reaction Mixture Reaction Mixture Methyl 2-methylbenzoate->Reaction Mixture + Chlorosulfonic Acid This compound This compound Reaction Mixture->this compound Electrophilic Aromatic Substitution HCl (gas) HCl (gas) Reaction Mixture->HCl (gas) Byproduct Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_safety Safety & Control Issues Low_Yield Low_Yield Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Product_Hydrolysis Product_Hydrolysis Low_Yield->Product_Hydrolysis Mechanical_Losses Mechanical_Losses Low_Yield->Mechanical_Losses Impurity_Formation Impurity_Formation Isomeric_Byproducts Isomeric_Byproducts Impurity_Formation->Isomeric_Byproducts Polysulfonation Polysulfonation Impurity_Formation->Polysulfonation Sulfone_Formation Sulfone_Formation Impurity_Formation->Sulfone_Formation Thermal_Runaway Thermal_Runaway Inadequate_Heat_Dissipation Inadequate_Heat_Dissipation Thermal_Runaway->Inadequate_Heat_Dissipation Excessive_Fuming Excessive_Fuming Reaction_with_Moisture Reaction_with_Moisture Excessive_Fuming->Reaction_with_Moisture HCl_Byproduct HCl_Byproduct Excessive_Fuming->HCl_Byproduct Increase_Time/Temp\nCheck_Stoichiometry Increase_Time/Temp Check_Stoichiometry Incomplete_Reaction->Increase_Time/Temp\nCheck_Stoichiometry Controlled_Quench\nEfficient_Extraction Controlled_Quench Efficient_Extraction Product_Hydrolysis->Controlled_Quench\nEfficient_Extraction Optimize_Workup Optimize_Workup Mechanical_Losses->Optimize_Workup Use_Pure_Starting_Material Use_Pure_Starting_Material Isomeric_Byproducts->Use_Pure_Starting_Material Control_Stoichiometry\nLower_Temperature Control_Stoichiometry Lower_Temperature Polysulfonation->Control_Stoichiometry\nLower_Temperature Controlled_Addition Controlled_Addition Sulfone_Formation->Controlled_Addition Improve_Cooling\nSlow_Addition\nUse_Co-solvent Improve_Cooling Slow_Addition Use_Co-solvent Inadequate_Heat_Dissipation->Improve_Cooling\nSlow_Addition\nUse_Co-solvent Dry_Equipment\nInert_Atmosphere Dry_Equipment Inert_Atmosphere Reaction_with_Moisture->Dry_Equipment\nInert_Atmosphere Efficient_Gas_Scrubbing Efficient_Gas_Scrubbing HCl_Byproduct->Efficient_Gas_Scrubbing

Caption: A workflow diagram for troubleshooting common scale-up issues.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling chlorosulfonic acid on a large scale?

A1: Handling chlorosulfonic acid requires strict safety protocols. [2]* Personal Protective Equipment (PPE): Always wear appropriate acid-resistant PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a full acid-resistant suit. [2][4]A self-contained breathing apparatus (SCBA) or a full-face airline respirator should be used, especially in case of insufficient ventilation or emergencies. [3]* Ventilation: Work in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation. [3][4]* Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible. [1][4]* Handling: Never add water to chlorosulfonic acid as it reacts violently. [3]Store it away from incompatible materials such as water, bases, organic materials, and metals. [3] Q2: What is the optimal temperature for the chlorosulfonation of methyl 2-methylbenzoate?

A2: The optimal temperature can vary, but generally, the reaction is initiated at a low temperature (e.g., 0-5 °C) during the addition of the starting material to control the initial exotherm. After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature or gently heated (e.g., 40-50 °C) to ensure the reaction goes to completion. [5]The exact temperature profile should be determined through process development studies for your specific scale and equipment.

Q3: How can I effectively monitor the progress of the reaction?

A3: On a larger scale, taking aliquots for analysis can be challenging.

  • In-process Controls (IPC): If possible, utilize in-situ monitoring techniques.

  • Offline Analysis: For offline monitoring, carefully quench a small aliquot of the reaction mixture in ice/water, extract the product, and analyze it using methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to determine the consumption of the starting material.

Q4: What are the best practices for quenching the reaction on a large scale?

A4: Quenching is a critical and potentially hazardous step.

  • Reverse Addition: Slowly and carefully add the reaction mixture to a vigorously stirred vessel containing a large excess of crushed ice and water. Never add water or ice directly to the reaction mixture.

  • Temperature Control: The quenching vessel should be equipped with a cooling system to manage the heat generated during the quench.

  • Adequate Agitation: Vigorous stirring is essential to ensure rapid heat dissipation and prevent the formation of localized hot spots.

Q5: What is the recommended procedure for isolating and purifying the final product?

A5:

  • Isolation: After quenching, the solid product typically precipitates out of the aqueous solution. It can be collected by filtration. If the product is an oil or remains in solution, it should be extracted with a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Washing: The collected solid or organic extract should be washed with cold water to remove any remaining acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acidic impurities. A final wash with brine can help to remove excess water from the organic layer.

  • Drying: The organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of the product and impurities.

IV. Experimental Protocol: Scale-up Synthesis

This protocol is a general guideline and should be adapted and optimized for your specific equipment and scale.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Gas scrubber system

  • Quenching vessel with overhead stirrer and cooling capabilities

  • Filtration apparatus

  • Personal Protective Equipment (as described in the safety section)

Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (molar equivalents)
Methyl 2-methylbenzoate150.171.0661.0
Chlorosulfonic Acid116.521.7534.0 - 5.0

Procedure:

  • Reactor Setup: Ensure the reactor and all associated glassware are clean and thoroughly dry. Assemble the reactor system and purge with dry nitrogen.

  • Charging Chlorosulfonic Acid: Charge the reactor with the required amount of chlorosulfonic acid (4-5 equivalents).

  • Cooling: Start the cooling circulator and cool the chlorosulfonic acid to 0-5 °C with stirring.

  • Addition of Methyl 2-methylbenzoate: Slowly add the methyl 2-methylbenzoate (1.0 equivalent) dropwise to the cold, stirred chlorosulfonic acid via the addition funnel. Maintain the internal temperature between 0-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for a specified time (e.g., 1 hour). Then, slowly allow the mixture to warm to room temperature and continue stirring. The reaction may be gently heated if necessary to drive it to completion. Monitor the reaction progress by a suitable analytical method.

  • Quenching: In a separate quenching vessel, prepare a mixture of crushed ice and water. With vigorous stirring, slowly transfer the completed reaction mixture into the ice/water mixture, ensuring the temperature of the quench mixture remains low.

  • Isolation: The solid product, this compound, will precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Characterize the final product by appropriate analytical techniques (e.g., melting point, NMR, IR, and purity by HPLC).

V. References

  • CSA. (n.d.). Safety Precautions. Retrieved from

  • Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from

  • Atul Ltd. (n.d.). Chlorosulfonic acid. Retrieved from

  • NJ.gov. (n.d.). CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from

  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Retrieved from

  • Benchchem. (n.d.). Common side reactions during the chlorosulfonation of dichlorobenzoic acids. Retrieved from

  • Benchchem. (n.d.). Methyl 2-[(chlorosulfonyl)methyl]benzoate. Retrieved from _

  • Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from

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Validation & Comparative

A Comparative Analysis of Sulfonylating Agents: Unveiling the Profile of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the strategic installation of sulfonyl groups is a cornerstone for modulating the physicochemical and biological properties of molecules. The choice of sulfonylating agent is a critical decision that dictates reaction efficiency, substrate scope, and ultimately, the success of a synthetic campaign. This guide provides a comprehensive comparative analysis of Methyl 5-(chlorosulfonyl)-2-methylbenzoate alongside other canonical sulfonylating agents, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and sulfuryl chloride (SO₂Cl₂). By delving into their reactivity profiles, supported by available experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Sulfonylation Reaction: A Gateway to Diverse Functionality

Sulfonylation, the process of introducing a sulfonyl group (-SO₂-) into a molecule, is a versatile transformation that gives rise to two principal classes of compounds: sulfonamides and sulfonate esters. Sulfonamides, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, are a privileged structural motif in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and anticancer drugs.[1] Sulfonate esters, resulting from the reaction of a sulfonyl chloride with an alcohol, are excellent leaving groups in nucleophilic substitution and elimination reactions, thus serving as crucial intermediates in the synthesis of complex molecules.

The general mechanism of sulfonylation involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Profiling the Sulfonylating Agents

This compound

This compound is a substituted aromatic sulfonyl chloride that offers a unique combination of electronic and steric features. The presence of a methoxycarbonyl group (-COOCH₃) and a methyl group (-CH₃) on the benzene ring influences its reactivity. The methoxycarbonyl group is moderately electron-withdrawing, which is expected to enhance the electrophilicity of the sulfonyl sulfur, thereby increasing its reactivity compared to unsubstituted benzenesulfonyl chloride. Conversely, the methyl group is weakly electron-donating, which would slightly diminish this effect. The steric hindrance around the sulfonyl group is moderate, suggesting it should be accessible to a range of nucleophiles.

p-Toluenesulfonyl Chloride (TsCl)

p-Toluenesulfonyl chloride, commonly known as tosyl chloride, is one of the most widely used sulfonylating agents in organic synthesis. The resulting tosylate group is an excellent leaving group, making it invaluable for the activation of alcohols. The tosyl group is also used as a protecting group for amines and alcohols. The methyl group in the para position is weakly electron-donating, which slightly reduces the reactivity of TsCl compared to unsubstituted benzenesulfonyl chloride. Tosylates are often crystalline solids, which can facilitate their purification.[4]

Methanesulfonyl Chloride (MsCl)

Methanesulfonyl chloride, or mesyl chloride, is an aliphatic sulfonyl chloride that is highly reactive due to the small size of the methyl group and the absence of resonance stabilization.[4] It is a potent reagent for the formation of mesylates from alcohols, which are also excellent leaving groups. The high reactivity of MsCl allows for faster reaction times and is often effective for the sulfonylation of less reactive alcohols.[4] However, the resulting mesylates are often oils, which can be more challenging to purify than the crystalline tosylates.

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a highly reactive and versatile reagent that can act as both a chlorinating and a sulfonating agent. In the context of sulfonylation, it can react with phenols and amines to produce the corresponding sulfonyl chlorides or sulfonamides. Its high reactivity stems from the two chlorine atoms attached to the sulfonyl group. However, this high reactivity can also lead to a lack of selectivity and the formation of side products.

Comparative Performance: A Data-Driven Analysis

To provide a quantitative comparison of these sulfonylating agents, the following tables summarize available experimental data for the sulfonylation of common substrates: aniline, phenol, and benzyl alcohol. It is important to note that direct comparative data for this compound is limited, and thus its performance is largely inferred from established principles of chemical reactivity.

Table 1: Sulfonylation of Aniline

Sulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
This compound PyridineDCMRT-Predicted High-
p-Toluenesulfonyl Chloride (TsCl)PyridineDCMRT2Quantitative[5]
Methanesulfonyl Chloride (MsCl)PyridineDCM0 to RT-High
Sulfuryl Chloride (SO₂Cl₂)----Variable-

Predicted High Yield: Based on the electronic properties of the substituents, a high yield is expected under standard conditions. Variable Yield: The reaction of sulfuryl chloride with aniline can lead to a mixture of products, and the yield of the desired sulfonamide can be variable.

Table 2: Sulfonylation of Phenol

Sulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
This compound PyridineDCMRT-Predicted High-
p-Toluenesulfonyl Chloride (TsCl)PyridineDichloromethaneRT1289 (with 2-chlorophenol)[6][7]
Methanesulfonyl Chloride (MsCl)TriethylamineDichloromethane0 to RT-64 (with 3,5-dimethylphenol)[6]
Sulfuryl Chloride (SO₂Cl₂)-Cyclohexane/Dimethyl Carbonate60-725-[8]

Predicted High Yield: A high yield is anticipated due to the activated nature of the sulfonyl chloride.

Table 3: Sulfonylation of Benzyl Alcohol

Sulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
This compound PyridineDCMRT-Predicted High-
p-Toluenesulfonyl Chloride (TsCl)K₂CO₃Solid-stateRT0.08Quantitative[9]
Methanesulfonyl Chloride (MsCl)TriethylamineToluene25-54-80[10]
Sulfuryl Chloride (SO₂Cl₂)----Not typical-

Predicted High Yield: Expected to proceed efficiently to the corresponding sulfonate ester. Not a typical application: Sulfuryl chloride is more commonly used for chlorination of alcohols.

Experimental Protocols

Synthesis of this compound

A representative synthesis of a related compound, methyl 2-(chlorosulfonyl)-5-methoxybenzoate, involves the chlorosulfonation of the corresponding benzoic acid ester. A similar approach can be envisioned for this compound.

Procedure:

  • To a stirred solution of methyl 2-methylbenzoate in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid (typically 3-5 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

General Procedure for the Sulfonylation of an Amine (e.g., Aniline)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in DCM to the stirred aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • The crude product can be purified by recrystallization or column chromatography.

General Procedure for the Sulfonylation of an Alcohol (e.g., Benzyl Alcohol)

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the sulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude sulfonate ester can be purified by column chromatography or recrystallization.[11]

Visualizing the Workflow and Mechanism

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve Nucleophile (Amine/Alcohol) & Base in Anhydrous Solvent cool Cool to 0 °C prep_reactants->cool addition Slowly Add Sulfonyl Chloride Solution cool->addition prep_reagent Prepare Solution of Sulfonyl Chloride prep_reagent->addition stir Stir at 0 °C then Warm to RT addition->stir monitor Monitor by TLC stir->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/ Chromatography) dry->purify end purify->end start start->prep_reactants

Caption: General mechanism of a base-mediated sulfonylation reaction.

Conclusion: Selecting the Optimal Sulfonylating Agent

The choice of a sulfonylating agent is a nuanced decision that depends on a variety of factors, including the nucleophilicity of the substrate, the desired reactivity, and practical considerations such as the ease of purification.

  • This compound presents itself as a moderately activated sulfonylating agent, likely exhibiting greater reactivity than TsCl due to the electron-withdrawing nature of the methoxycarbonyl group. This makes it a potentially attractive option for sulfonylation of moderately reactive to reactive nucleophiles where faster reaction times are desired.

  • p-Toluenesulfonyl chloride (TsCl) remains a reliable and cost-effective choice for a wide range of applications. Its moderate reactivity and the often-crystalline nature of its products make it a workhorse in many synthetic laboratories.

  • Methanesulfonyl chloride (MsCl) offers high reactivity, making it suitable for unreactive substrates or when rapid reactions are necessary. However, purification of the resulting mesylates can sometimes be more challenging.

  • Sulfuryl chloride (SO₂Cl₂) is a powerful but less selective reagent, and its use in sulfonylation is often limited to specific applications where its high reactivity is a distinct advantage and potential side reactions can be controlled.

Ultimately, the selection of the optimal sulfonylating agent requires a careful consideration of the specific synthetic challenge at hand. By understanding the relative reactivities and practical advantages of each reagent, researchers can make informed decisions to achieve their synthetic goals efficiently and effectively.

References

  • Ngassa, F. N., et al. (2011). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Arkivoc, 2011(5), 63-74.
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  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values.
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A Senior Application Scientist's Guide to Sulfonyl Chlorides in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various sulfonyl chlorides in the synthesis of sulfonamides, a cornerstone reaction in medicinal chemistry and drug development. We will move beyond simple protocols to explore the underlying chemical principles that govern reactivity, enabling you to make informed decisions for your specific synthetic challenges. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group is a privileged scaffold in modern pharmaceuticals, owing to its unique combination of chemical stability, geometric properties, and hydrogen bonding capabilities. The most common and classical method for constructing this vital linkage is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][2] While seemingly straightforward, the choice of sulfonyl chloride can dramatically impact reaction efficiency, yield, and even the feasibility of the synthesis, particularly with complex or sensitive substrates.

This guide will dissect the key factors influencing the efficacy of different sulfonyl chlorides, providing a framework for rational reagent selection. We will explore electronic and steric effects, leaving group abilities, and the practical considerations of experimental design.

Core Principles of the Sulfonylation Reaction

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl substitution-type reaction. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct and to deprotonate the initially formed sulfonamide in the case of primary amines, which can sometimes inhibit the reaction.

G cluster_mech Sulfonamide Formation Mechanism Amine R'-NH₂ Intermediate [R-SO₂(Cl)(NH₂R')⁺] Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl SulfonylChloride->Intermediate Base Base Product R-SO₂NHR' Intermediate->Product Elimination of HCl Salt Base-H⁺ Cl⁻

Caption: General mechanism for sulfonamide synthesis.

Several factors dictate the rate and success of this transformation:

  • Electrophilicity of the Sulfur Atom: The more electron-deficient the sulfur atom, the more susceptible it is to nucleophilic attack. Electron-withdrawing groups (EWGs) on the 'R' group of the sulfonyl chloride (R-SO₂Cl) increase reactivity, while electron-donating groups (EDGs) decrease it.

  • Steric Hindrance: Bulky groups on either the amine or the sulfonyl chloride can impede the approach of the nucleophile, slowing down or even preventing the reaction. This is a critical consideration when working with hindered substrates.[3]

  • Nucleophilicity of the Amine: The reactivity of the amine is also crucial. Primary aliphatic amines are generally more nucleophilic and reactive than anilines, where the nitrogen lone pair is delocalized into the aromatic ring. Sterically hindered secondary amines can also be challenging substrates.[4]

  • Reaction Conditions: The choice of base and solvent plays a pivotal role. A base is necessary to quench the HCl generated. Pyridine is often used as both a base and a solvent. For sensitive substrates, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid side reactions.[4]

A Comparative Analysis of Common Sulfonyl Chlorides

The selection of the appropriate sulfonyl chloride is a strategic decision based on the desired reactivity, the nature of the amine substrate, and the overall synthetic goal. Below is a comparison of some of the most frequently used sulfonyl chlorides.

Sulfonyl ChlorideStructure (R-SO₂Cl)Key CharacteristicsTypical Applications & Causality
Tosyl Chloride (TsCl) p-CH₃C₆H₄-SO₂ClSolid, crystalline, easy to handle. Moderately reactive. The tosyl group is relatively stable.Formation of stable sulfonamides for purification and characterization. The methyl group is slightly electron-donating, making it less reactive than benzenesulfonyl chloride, which can be advantageous for controlling selectivity.
Mesyl Chloride (MsCl) CH₃-SO₂ClLiquid, highly reactive, less sterically hindered.General sulfonamide synthesis, especially when higher reactivity is needed. Its small size makes it ideal for reacting with sterically hindered amines where bulkier sulfonyl chlorides might fail.
Benzenesulfonyl Chloride (BsCl) C₆H₅-SO₂ClLiquid, baseline reactivity for aromatic sulfonyl chlorides.A standard reagent for introducing a simple phenylsulfonyl group. Useful as a benchmark for comparing the reactivity of other substituted aryl sulfonyl chlorides.
Nosyl Chloride (NsCl) o-NO₂C₆H₄-SO₂Cl or p-NO₂C₆H₄-SO₂ClSolid, highly reactive. The nosyl group can be cleaved under mild conditions.Primarily used for the protection of amines. The strong electron-withdrawing nitro group significantly increases the electrophilicity of the sulfur atom, facilitating rapid reaction. More importantly, the nosyl group can be readily removed with a thiol and a base, making it an excellent protecting group.[3]
Brosyl Chloride (BsCl) p-BrC₆H₄-SO₂ClSolid, more reactive than TsCl.Used when higher reactivity than tosyl chloride is required. The electron-withdrawing bromine atom activates the sulfonyl group towards nucleophilic attack.

Experimental Design and Protocols

To provide a practical context for the comparison, we present a general protocol for sulfonamide synthesis and a workflow for selecting the appropriate reagent.

General Experimental Protocol for Sulfonamide Synthesis

This protocol is a self-validating system, with in-process checks and clear endpoints.

  • Reagent Preparation:

    • Dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions are crucial as sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid. The excess base ensures complete neutralization of the HCl byproduct.

  • Reaction Initiation:

    • Cool the amine solution to 0 °C in an ice bath.

    • Causality: This is an exothermic reaction. Cooling helps to control the reaction rate and minimize the formation of side products.

    • Slowly add a solution of the sulfonyl chloride (1.1 eq) in the same solvent to the stirred amine solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Causality: Monitoring ensures the reaction goes to completion and prevents unnecessary degradation of the product over extended reaction times.

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous wash removes the hydrochloride salt of the base and any remaining water-soluble impurities.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

  • Characterization:

    • Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Decision Workflow for Sulfonyl Chloride Selection

This logical workflow guides the researcher to the optimal reagent choice based on the synthetic objective.

G Start Start: Need to Synthesize a Sulfonamide Q1 Is the goal to protect the amine? Start->Q1 UseNsCl Use Nosyl Chloride (NsCl) for facile deprotection Q1->UseNsCl Yes Q2 Is the amine sterically hindered? Q1->Q2 No End Proceed to Synthesis UseNsCl->End UseMsCl Use Mesyl Chloride (MsCl) due to its small size Q2->UseMsCl Yes Q3 Is high reactivity with an unhindered amine required? Q2->Q3 No UseMsCl->End UseBsCl Consider Benzenesulfonyl Chloride (BsCl) or Brosyl Chloride (BsCl) Q3->UseBsCl Yes UseTsCl Use Tosyl Chloride (TsCl) for moderate reactivity and crystalline products Q3->UseTsCl No UseBsCl->End UseTsCl->End

Caption: Decision tree for selecting an appropriate sulfonyl chloride.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Sterically hindered or poorly nucleophilic amine.3. Insufficient base.1. Use fresh or newly purchased sulfonyl chloride.2. Switch to a less hindered and more reactive sulfonyl chloride (e.g., MsCl). Increase reaction temperature or use a stronger base.3. Ensure at least 1.5-2.0 equivalents of base are used.
Formation of Bis-Sulfonylated Product (with primary amines) 1. Excess sulfonyl chloride.2. Strong base deprotonating the initial sulfonamide, followed by a second reaction.1. Use a slight excess of the amine or add the sulfonyl chloride slowly.2. Use a milder base or carefully control the stoichiometry.
Reaction Stalls The hydrochloride salt of the amine may precipitate out of solution.Use a base like pyridine as a co-solvent to maintain a homogenous solution.

Conclusion

The synthesis of sulfonamides via sulfonyl chlorides is a robust and versatile reaction. However, optimal results are achieved through a careful and informed selection of the sulfonylating agent. Highly reactive reagents like mesyl chloride and nosyl chloride are ideal for challenging or specific applications such as reacting with hindered amines or for amine protection, respectively. In contrast, tosyl chloride offers a balance of reactivity and ease of handling, often yielding stable, crystalline products suitable for routine synthesis. By understanding the interplay of electronic effects, steric hindrance, and reaction conditions, the medicinal chemist can confidently select the right tool for the job, accelerating the path to novel molecular entities.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008).
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2008).
  • The Synthesis of Functionalised Sulfonamides. (2011). CORE.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.

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A Comparative Guide to the Synthesis and Structural Validation of Sulfonamides from Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group stands as a cornerstone moiety, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. The synthesis of novel sulfonamide derivatives is a continuous pursuit for chemists aiming to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the synthesis of sulfonamides starting from Methyl 5-(chlorosulfonyl)-2-methylbenzoate and a comparative overview of the critical analytical techniques required for their unambiguous structural validation. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to aid researchers in making informed decisions in their synthetic and analytical workflows.

I. Synthesis of Sulfonamides from this compound: The Classical Approach

The most direct and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is favored for its reliability and broad substrate scope. This compound is a versatile starting material, offering multiple points for further chemical modification.

The core of this synthesis is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the displacement of the chloride ion. A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Diagram 1: General Reaction Scheme

Sulfonamide Synthesis cluster_reactants Reactants cluster_products Products start_material This compound product N-substituted Sulfonamide start_material->product + Amine amine Primary or Secondary Amine (R-NH2) amine->product base Base (e.g., Pyridine) hcl HCl base->hcl Neutralizes

Caption: General reaction for the synthesis of N-substituted sulfonamides.

This protocol details the synthesis of Methyl 2-methyl-5-(N-benzylsulfamoyl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

  • Amine and Base Addition: Cool the solution to 0°C using an ice bath. To this, add benzylamine, followed by the slow, dropwise addition of pyridine.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1M HCl and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient. Combine the fractions containing the pure product and evaporate the solvent to yield the final sulfonamide. Recrystallization can also be an effective purification method for solid products.[1]

Diagram 2: Synthetic and Purification Workflow

Synthesis Workflow A Dissolve Sulfonyl Chloride in DCM B Cool to 0°C A->B C Add Amine and Base B->C D Stir at Room Temperature (12-18h) C->D E Reaction Work-up (Acid/Base Wash) D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Characterize Pure Product G->H

Caption: Step-by-step workflow for sulfonamide synthesis and purification.

II. A Comparative Look at Alternative Synthetic Routes

While the reaction of sulfonyl chlorides with amines is a robust method, several alternative routes have been developed to overcome some of its limitations, such as the use of harsh reagents.[2]

MethodStarting MaterialsAdvantagesDisadvantages
Classical Method Sulfonyl Chloride + AmineHigh yields, broad scope, well-established.Can require harsh conditions, generates HCl.
From Thiols Thiol + Amine (with oxidant)Readily available starting materials, avoids pre-synthesis of sulfonyl chloride.[2][3]Requires an oxidant, which can have compatibility issues.
From Sulfonic Acids Sulfonic Acid/Salt + AmineDirect, can be performed under microwave irradiation for faster reactions.[2][4]May require activating agents.
C-N Cross-Coupling Aryl Halide + SulfonamideGood for N-(hetero)aryl sulfonamides.[3]Reduced nucleophilicity of sulfonamides can be a challenge.[3]
From Methyl Sulfinates Methyl Sulfinate + Lithium AmideMilder conditions, avoids hazardous sulfonyl chlorides.[5]Two-step process (sulfinamide formation then oxidation).[5]
III. The Imperative of Structural Validation: A Multi-Technique Approach

Confirming the structure of the synthesized sulfonamide is a critical step that relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[6]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Expected Signals for Methyl 2-methyl-5-(N-benzylsulfamoyl)benzoate:

      • A singlet for the methyl group on the benzoate ring (~2.5 ppm).

      • A singlet for the methyl ester protons (~3.9 ppm).

      • Aromatic protons on the benzoate ring appearing as doublets and a doublet of doublets (7.5-8.5 ppm).

      • Aromatic protons of the benzyl group (7.2-7.4 ppm).

      • A doublet for the methylene (-CH₂-) protons of the benzyl group, coupled to the N-H proton (~4.3 ppm).

      • A triplet for the sulfonamide N-H proton (can be broad and exchangeable with D₂O, ~8.0-10.0 ppm).[7][8]

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

    • Expected Signals:

      • Signals for the methyl carbons (~20-25 ppm and ~52 ppm).

      • Signal for the methylene carbon (~47 ppm).

      • Aromatic carbon signals (125-145 ppm).

      • A signal for the carbonyl carbon of the ester (~165 ppm).[8]

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[9]

  • Key Vibrational Bands for Sulfonamides:

    • S=O Stretching: Two strong absorption bands are characteristic of the sulfonyl group, appearing at approximately 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[7][10]

    • N-H Stretching: A peak in the region of 3300-3200 cm⁻¹ indicates the presence of the N-H bond in primary or secondary sulfonamides.[11]

    • C=O Stretching: A strong absorption around 1720 cm⁻¹ corresponding to the ester carbonyl group.

    • S-N Stretching: A weaker band is typically observed around 930 cm⁻¹.[7]

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.[12]

  • Expected Data:

    • Molecular Ion Peak (M⁺): The mass spectrometer will detect the intact molecule, providing its molecular weight. For Methyl 2-methyl-5-(N-benzylsulfamoyl)benzoate (C₁₆H₁₇NO₄S), the expected monoisotopic mass is approximately 319.09 g/mol .

    • Fragmentation: Common fragmentation patterns for sulfonamides include the loss of SO₂.[13] Other fragments corresponding to the cleavage of the benzyl group and the methyl ester would also be expected.

TechniqueInformation ProvidedSample RequirementsKey AdvantageLimitation
¹H & ¹³C NMR Detailed connectivity, stereochemistry, and electronic environment of atoms.[6][12]1-10 mg, soluble in deuterated solvent.Provides the most comprehensive structural information in solution.Can be complex to interpret for large molecules; requires pure sample.
IR Spectroscopy Presence of specific functional groups (S=O, N-H, C=O).[9][10]Small amount of solid or liquid.Quick, non-destructive, and excellent for functional group identification.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Molecular weight and fragmentation patterns.[12][14]Micrograms, requires ionization.High sensitivity, provides exact molecular formula with high resolution MS.Isomeric compounds can be difficult to distinguish without fragmentation analysis.
X-ray Crystallography Unambiguous 3D structure, bond lengths, and angles.High-quality single crystal.The "gold standard" for absolute structure determination.Growing a suitable crystal can be a significant challenge.

Diagram 3: Structural Validation Workflow

Validation Workflow Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) - Confirm Connectivity - Proton/Carbon Environments Start->NMR IR IR Spectroscopy - Identify Functional Groups (S=O, N-H, C=O) Start->IR MS Mass Spectrometry - Determine Molecular Weight - Analyze Fragmentation Start->MS Conclusion Structure Validated NMR->Conclusion Corroborate Data IR->Conclusion Corroborate Data MS->Conclusion Corroborate Data

Caption: Integrated workflow for the structural validation of synthesized sulfonamides.

IV. Conclusion

The synthesis of sulfonamides from this compound is a reliable and versatile method for generating novel compounds of interest to medicinal chemists and drug development professionals. However, the synthesis is only the first step. Rigorous structural validation is paramount to ensure the identity and purity of the target molecule. A multi-faceted analytical approach, combining the detailed connectivity information from NMR, the functional group confirmation from IR, and the molecular weight verification from mass spectrometry, provides a self-validating system for structural elucidation. While each technique has its strengths and weaknesses, their combined application provides the necessary confidence for researchers to proceed with further studies, such as biological activity screening.

References

  • Benchchem. A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides.
  • ResearchGate. Syntbetic Routes of Sulfonarnide Derivatives: A Brief Review.
  • Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Bentham Science Publisher. Synthetic Routes of Sulfonamide Derivatives: A Brief Review.
  • Benchchem. Byproduct identification and removal in sulfonamide synthesis.
  • Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • PMC - NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • ResearchGate. Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy.
  • Google Patents. Sulfonamide purification process.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • Benchchem. Validating the Structure of Sulfonamide-Containing Heterocycles: A Comparative Guide to X-ray Crystallography and Alternative Methods.
  • The world's largest collection of open access research papers. The Synthesis of Functionalised Sulfonamides.
  • PubMed. Identification of sulfonamides by NMR spectroscopy.
  • MDPI. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy.
  • PMC - NIH. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • PMC - PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Google Patents. Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides.
  • Google Patents. Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives.
  • Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl-)-benzene sulfonamide.
  • Journal of the Chemical Society (Resumed) (RSC Publishing). The infrared spectra of some sulphonamides.
  • ResearchGate. Research Article Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of.
  • ResearchGate. (PDF) Characterization of Sulfonamides by Flow Injection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry after Online Photoderivatization.
  • Google Patents. Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.

Sources

A Comparative Spectroscopic Guide to Methyl 5-(chlorosulfonyl)-2-methylbenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of reactive intermediates is a cornerstone of successful synthesis and downstream application. This guide provides an in-depth spectroscopic characterization of Methyl 5-(chlorosulfonyl)-2-methylbenzoate, a versatile bifunctional reagent. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile.[1]

This analysis is further enriched by a comparative study with a widely used alternative, p-toluenesulfonyl chloride (tosyl chloride), offering a practical framework for researchers to evaluate their choice of sulfonating agent. We will also explore the expected spectroscopic transformations of this compound upon reaction to form key derivatives, such as sulfonamides and sulfonate esters.

Spectroscopic Profile of this compound

The molecular structure of this compound incorporates a methyl ester and a chlorosulfonyl group on a toluene framework. This unique arrangement of electron-withdrawing and -donating groups gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the aromatic ring.

¹H NMR Spectroscopy: The aromatic region is expected to show a complex splitting pattern due to the ortho, meta, and para relationships between the protons and the various substituents. The electron-withdrawing nature of the chlorosulfonyl and methyl ester groups will deshield the aromatic protons, shifting them downfield.

¹³C NMR Spectroscopy: The carbon spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon of the ester and the carbons directly attached to the sulfonyl group and the ester will be significantly deshielded.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H~ 8.2 - 8.4dH-6
¹H~ 8.0 - 8.2ddH-4
¹H~ 7.5 - 7.7dH-3
¹H~ 3.9s-OCH₃
¹H~ 2.6sAr-CH₃
¹³C~ 165sC=O (Ester)
¹³C~ 145sC-SO₂Cl
¹³C~ 140sC-CH₃
¹³C~ 135dC-H (Aromatic)
¹³C~ 132dC-H (Aromatic)
¹³C~ 130sC-COOCH₃
¹³C~ 128dC-H (Aromatic)
¹³C~ 53q-OCH₃
¹³C~ 21qAr-CH₃

Predicted data is based on additive models and comparison with similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound will be dominated by strong absorptions from the carbonyl and sulfonyl chloride groups.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3100 - 3000C-H Stretch (Aromatic)
~ 2960 - 2850C-H Stretch (Aliphatic -CH₃)
~ 1730 - 1715C=O Stretch (Ester)
~ 1600 - 1450C=C Stretch (Aromatic)
~ 1380 - 1370S=O Asymmetric Stretch (Sulfonyl Chloride)
~ 1190 - 1170S=O Symmetric Stretch (Sulfonyl Chloride)
~ 1300 - 1200C-O Stretch (Ester)
~ 600 - 500S-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉ClO₄S), the monoisotopic mass is approximately 247.99 g/mol .[1]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z ≈ 248, corresponding to the intact molecule. The presence of chlorine will result in a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak.

  • Loss of Chlorine: A significant fragment at [M-Cl]⁺ (m/z ≈ 213).

  • Loss of Methoxyl Group: A fragment corresponding to [M-OCH₃]⁺ (m/z ≈ 217).

  • Loss of SO₂: A potential rearrangement and loss of SO₂ to give a fragment at [M-SO₂]⁺ (m/z ≈ 184).[2]

  • Base Peak: The base peak could arise from the stable acylium ion formed by the loss of the chlorosulfonyl group, or the tropylium-like ion from the aromatic ring.

Spectroscopic Characterization of Reaction Products

The chlorosulfonyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution. We will predict the spectroscopic changes upon reaction with an amine (benzylamine) and an alcohol (phenol) to form a sulfonamide and a sulfonate ester, respectively.

Case Study 1: Formation of Methyl 5-(N-benzylsulfamoyl)-2-methylbenzoate

The reaction with benzylamine is expected to yield the corresponding sulfonamide.

Expected Spectroscopic Changes:

  • ¹H NMR: Appearance of a broad singlet for the N-H proton (typically δ 5-8 ppm), and new signals for the benzyl group protons (δ 7.2-7.4 ppm and a singlet or triplet around δ 4.3 ppm for the CH₂).

  • IR: A characteristic N-H stretching band will appear in the region of 3350-3250 cm⁻¹. The S=O stretching frequencies will shift slightly compared to the sulfonyl chloride.

  • MS: The molecular ion peak will shift to reflect the new molecular weight (approx. 319 g/mol ). Fragmentation may involve cleavage of the benzyl group and loss of SO₂.

Case Study 2: Formation of Methyl 2-methyl-5-(phenoxysulfonyl)benzoate

Reaction with phenol would yield a sulfonate ester.

Expected Spectroscopic Changes:

  • ¹H NMR: New signals corresponding to the protons of the phenyl ester group will appear in the aromatic region.

  • IR: The S-Cl absorption will disappear. The S=O stretching frequencies will be at slightly different positions compared to the sulfonyl chloride.

  • MS: The molecular ion peak will increase to the new molecular weight (approx. 306 g/mol ). Fragmentation will likely involve the cleavage of the phenoxy group.

Comparative Analysis: this compound vs. p-Toluenesulfonyl Chloride

p-Toluenesulfonyl chloride (tosyl chloride) is a common alternative for introducing a sulfonyl group. A comparison of their spectroscopic properties provides valuable insights for reagent selection.

Table 3: Spectroscopic Data Comparison

FeatureThis compound (Predicted)p-Toluenesulfonyl Chloride (Experimental)[3][4][5]
¹H NMR More complex aromatic region due to less symmetry.Simpler aromatic region with two doublets (AA'BB' system).
¹³C NMR More signals due to lower symmetry.Fewer signals due to higher symmetry.
IR (S=O Str.) ~1380, ~1190 cm⁻¹~1370, ~1180 cm⁻¹
MS (M⁺) m/z ≈ 248m/z ≈ 190

Key Differences and Implications:

  • Spectroscopic Simplicity: The higher symmetry of tosyl chloride leads to simpler NMR spectra, which can be advantageous for reaction monitoring and product characterization. The spectra of derivatives of this compound will be inherently more complex.

  • Reactivity and Functionality: this compound offers an additional functional handle (the methyl ester) which can be further modified, making it a more versatile building block for certain synthetic strategies. Tosyl chloride is primarily used for sulfonylation and as a protecting group.

Experimental Protocols

Accurate spectroscopic data acquisition is paramount. Below are generalized protocols for the characterization of these compounds.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to TMS.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Scan a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and propose structures for the major fragment ions.

Visualizing the Characterization Workflow

Spectroscopic_Workflow cluster_starting_material Starting Material cluster_spectroscopy Spectroscopic Analysis cluster_products Reaction Products SM Methyl 5-(chlorosulfonyl)- 2-methylbenzoate NMR NMR (¹H, ¹³C) SM->NMR Characterize IR IR SM->IR Characterize MS MS SM->MS Characterize Sulfonamide Sulfonamide Derivative SM->Sulfonamide React with Amine Sulfonate_Ester Sulfonate Ester Derivative SM->Sulfonate_Ester React with Alcohol Sulfonamide->NMR Re-characterize Sulfonamide->IR Re-characterize Sulfonamide->MS Re-characterize Sulfonate_Ester->NMR Re-characterize Sulfonate_Ester->IR Re-characterize Sulfonate_Ester->MS Re-characterize

Caption: Workflow for the spectroscopic characterization of the title compound and its derivatives.

Molecular Structures and Key Data

Caption: Key predicted and experimental data for the title compound and a common alternative.

Conclusion

This compound is a valuable synthetic intermediate whose structural features are clearly distinguishable through a combination of NMR, IR, and MS techniques. While experimental data is not widely published, a predictive approach based on established spectroscopic principles provides a reliable framework for its characterization. The presence of the methyl ester group, in addition to the reactive sulfonyl chloride, offers broader synthetic possibilities compared to simpler reagents like tosyl chloride, albeit with an increase in spectroscopic complexity. This guide provides the foundational data and comparative context necessary for researchers to confidently employ and characterize this versatile molecule and its derivatives in their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). General Spectroscopic Data for Benzoate Derivatives. Retrieved from RSC Publishing.[6]

  • Royal Society of Chemistry. (n.d.). Spectroscopic Data for Sulfonylated Benzoates. Retrieved from RSC Publishing.[7]

  • PubChem. (n.d.). 4-Methanesulfonylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link][8]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1034-1043.[2]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link][9]

  • SpectraBase. (n.d.). p-Toluenesulfonyl chloride. John Wiley & Sons, Inc. Retrieved from [Link][4]

  • PubChem. (n.d.). 4-Toluenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Carboxylation. Retrieved from RSC Publishing.[10]

  • Royal Society of Chemistry. (n.d.). Supporting information - Mechanochemical Modification of Cellulose Nanocrystals by Tosylation and Nucleophilic Substitution. Retrieved from RSC Publishing.[11]

  • ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Comparison of the experimental and predicted 13 C chemical shifts with HOSE code. Retrieved from [Link][14]

  • mzCloud. (n.d.). Methyl 2 sulfamoylmethyl benzoate. Retrieved from [Link][15]

  • PubChem. (n.d.). 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link][16]

  • PubChemLite. (n.d.). This compound (C9H9ClO4S). Retrieved from [Link][1]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link][17]

  • NIST. (n.d.). Methyl 2-(aminosulfonyl)benzoate. National Institute of Standards and Technology. Retrieved from [Link][18]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate. John Wiley & Sons, Inc. Retrieved from [Link][19]

  • Matrix Fine Chemicals. (n.d.). 4-METHYLBENZENE-1-SULFONYL CHLORIDE | CAS 98-59-9. Retrieved from [Link][20]

  • Weidolf, L. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. Retrieved from [Link][21]

  • IndiaMART. (n.d.). Methyl 2-Methoxy-5-Sulfamoyl Benzoate, For Pharmaceutical. Retrieved from [Link][22]

Sources

A Comparative Guide to HPLC and TLC Analysis for Reaction Monitoring of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In-Process Analysis

Methyl 5-(chlorosulfonyl)-2-methylbenzoate is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals, notably in the production of sulfonylurea herbicides.[1][2] The efficiency of its synthesis, typically via chlorosulfonation of methyl 2-methylbenzoate, dictates the purity and yield of the final active ingredient. The chlorosulfonyl group (-SO₂Cl) is highly reactive and susceptible to hydrolysis, making precise monitoring of the reaction's progress essential.[3][4] Failure to accurately track the consumption of starting material and the formation of the desired product can lead to side reactions, primarily hydrolysis to the corresponding sulfonic acid, which complicates downstream processing and compromises product quality.

This guide provides a comprehensive comparison of two fundamental analytical techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the in-process analysis of reaction mixtures containing this compound. We will delve into the underlying principles, provide field-tested experimental protocols, and offer expert insights into the causal factors behind methodological choices, empowering researchers to select the optimal technique for their specific needs.

The Analytical Challenge: Taming a Reactive Intermediate

The primary analytical hurdle is the inherent reactivity of the sulfonyl chloride functional group.[5] It readily reacts with nucleophiles, including water, which can be present as a trace impurity in solvents or absorbed from the atmosphere.

  • Analyte 1 (Starting Material): Methyl 2-methylbenzoate (less polar)

  • Analyte 2 (Product): this compound (intermediate polarity, reactive)

  • Analyte 3 (Byproduct): Methyl 5-(sulfo)-2-methylbenzoate (sulfonic acid, highly polar)

Any analytical method must be designed to minimize the on-plate or on-column hydrolysis of the target compound to ensure that the measured composition accurately reflects the state of the reaction vessel.

Thin-Layer Chromatography (TLC): The Rapid Qualitative Workhorse

TLC is an invaluable technique for rapid, cost-effective, and qualitative monitoring of reaction progress directly in the synthesis lab.[6] Its speed allows for near-real-time decision-making, such as determining the point of reaction completion.

Causality Behind the TLC Method Design

Our objective is to separate three compounds with significantly different polarities. We employ "normal-phase" chromatography, where a polar stationary phase is paired with a less polar mobile phase.[7]

  • Stationary Phase Selection: We select silica gel (SiO₂) as the stationary phase. Its surface is rich in polar silanol (-Si-OH) groups, which will interact most strongly with the most polar analyte (the sulfonic acid byproduct) and least strongly with the least polar analyte (the starting material).[7][8] This differential interaction is the basis for separation.

  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving clear separation. A single solvent is rarely sufficient. We use a binary mixture to "tune" the eluting strength.

    • Non-Polar Component (e.g., Hexane): This component has a low eluting strength and ensures that non-polar compounds do not travel too quickly up the plate.

    • Polar Component (e.g., Ethyl Acetate): This component competes with the analytes for binding sites on the silica gel, promoting their movement up the plate.

    • The Ratio: A starting ratio of 7:3 (v/v) Hexane:Ethyl Acetate is a robust choice. It is non-polar enough to retain the starting material near the baseline while being polar enough to move the product to the middle of the plate and the highly polar sulfonic acid spot with a very low Retention Factor (Rƒ). The Rƒ value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—is a key diagnostic.[9]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Handle a silica gel 60 F₂₅₄ TLC plate by the edges to avoid contamination. Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture (e.g., 1 drop) in a suitable, dry solvent like dichloromethane or ethyl acetate (approx. 0.5 mL) in a small vial.

    • Prepare reference spots of the starting material (Methyl 2-methylbenzoate) and, if available, the purified product in the same solvent.

  • Spotting: Using a fine glass capillary, spot small, concentrated dots of the reaction mixture and references onto the origin line, ensuring about 0.5-1 cm between spots. Allow the solvent to fully evaporate between applications.

  • Development: Pour the mobile phase (7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate via capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm. The aromatic rings of all three key compounds will quench the fluorescence, appearing as dark spots. Circle the spots with a pencil.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Analysis Plate 1. Prepare Silica Plate (Draw Origin Line) Sample 2. Prepare Samples (Reaction Mixture, Refs) Plate->Sample Spot 3. Spot Samples on Origin Line Sample->Spot Develop 4. Develop Plate in Chamber Spot->Develop Dry 5. Dry Plate Develop->Dry UV 6. Visualize under UV Light Dry->UV Interpret 7. Interpret Results (Calculate Rƒ) UV->Interpret

Caption: Workflow for TLC monitoring of the reaction.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

For precise, quantitative analysis, HPLC is the industry standard. It offers superior resolution, sensitivity, and reproducibility, making it ideal for accurate determination of conversion, yield, and impurity profiles.[10][11]

Causality Behind the HPLC Method Design

We will develop a "reversed-phase" HPLC (RP-HPLC) method, which is the most common and versatile mode of liquid chromatography.

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is the workhorse of RP-HPLC. The long alkyl chains create a non-polar stationary phase. In this mode, retention is primarily driven by hydrophobic interactions. The most polar compound (sulfonic acid byproduct) will elute first, while the least polar (starting material) will be retained the longest.[12]

  • Mobile Phase Selection: The mobile phase is a mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile).

    • Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is essential. This allows for the sharp elution of both the early-eluting polar byproduct and the late-eluting non-polar starting material within a single, efficient run.

    • Acidic Modifier: The addition of a small amount of acid, such as 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid , to the mobile phase is non-negotiable.[12] The sulfonic acid byproduct is a strong acid. Without an acidic modifier, its carboxyl and sulfo groups would be deprotonated (anionic), leading to poor interaction with the C18 phase and resulting in severe peak tailing. The acid suppresses this ionization, ensuring sharp, symmetrical peaks for all analytes.

  • Detector Selection: A UV-Vis detector , set at a wavelength where all aromatic components absorb strongly (e.g., 254 nm ), provides excellent sensitivity for the compounds of interest.[13][14]

Experimental Protocol: RP-HPLC Analysis
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 30
    10.0 90
    12.0 90
    12.1 30

    | 15.0 | 30 |

  • Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture (e.g., 50 µL) in a known volume of diluent (e.g., 5 mL of 50:50 Acetonitrile:Water) in a volumetric flask. This immediately stops the reaction and dilutes the sample to an appropriate concentration for analysis. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection & Analysis: Inject 10 µL of the prepared sample into the HPLC system. The system will automatically perform the separation and generate a chromatogram. Identify peaks based on the retention times of pre-run standards. Quantify by comparing the peak area of each component to a calibration curve.

Workflow for HPLC Analysisdot

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing Quench 1. Quench & Dilute Reaction Aliquot Filter 2. Filter Sample (0.45 µm) Quench->Filter Inject 3. Inject into HPLC System Filter->Inject Separate 4. Separate on C18 Column Inject->Separate Detect 5. Detect with UV Detector Separate->Detect Chromatogram 6. Generate Chromatogram Detect->Chromatogram Quantify 7. Integrate & Quantify Peak Areas Chromatogram->Quantify

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Methyl 5-(chlorosulfonyl)-2-methylbenzoate (C₉H₉ClO₄S, Molecular Weight: 248.68 g/mol ) is a key building block whose bifunctional nature—a methyl ester and a highly reactive sulfonyl chloride group—presents distinct synthetic advantages and significant analytical challenges.

This guide provides an in-depth comparison of robust analytical methodologies for assessing the purity of this critical intermediate. We will move beyond simple protocol recitation to explore the underlying scientific rationale for method selection, focusing on techniques that provide self-validating, trustworthy data essential for regulatory scrutiny and successful downstream synthesis.

The Core Analytical Challenge: Reactivity and Instability

The primary obstacle in the analysis of this compound is the inherent reactivity of the sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis to the corresponding sulfonic acid (Methyl 5-(sulfo)-2-methylbenzoate).[1] This instability dictates every aspect of the analytical strategy, from sample preparation to the choice of instrumentation and solvents.[2][3] Any analytical method employed must either prevent this degradation or accurately distinguish and quantify the parent compound from its degradants.

Comparative Analysis of Key Purity Assessment Techniques

The selection of an analytical technique must be a deliberate choice based on the specific information required. For a reactive intermediate like this compound, a multi-pronged approach is often necessary. Here, we compare the primary methods: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Table 1: At-a-Glance Comparison of Analytical Methodologies
Technique Primary Application Key Advantages Key Limitations Trustworthiness Factor
Quantitative ¹H NMR (qNMR) Absolute Purity & AssayPrimary method; no need for analyte-specific reference standard; provides structural confirmation; highly accurate.[4][5]Lower sensitivity than HPLC; requires a certified internal standard; higher initial instrument cost.High: Direct proportionality of signal to molar concentration provides an absolute measure of purity.
Reverse-Phase HPLC (RP-HPLC) Impurity Profiling & QuantificationHigh sensitivity and resolution for separating impurities; widely available.[6]Analyte can degrade on-column if mobile phase is not strictly controlled; requires a well-characterized reference standard.Moderate to High: Dependent on the stability of the analyte during analysis and the quality of the reference standard.
Mass Spectrometry (MS) Identification & Impurity IDUnambiguous mass confirmation; powerful when coupled with LC for impurity identification.Not inherently quantitative without extensive calibration; potential for in-source degradation.High (for Identification): Provides definitive molecular weight and fragmentation data for structural confirmation.

Quantitative ¹H NMR (qNMR): The Gold Standard for a Reactive Intermediate

Expertise & Experience: For a compound that may lack a certified, stable reference standard, qNMR is the most authoritative method for determining absolute purity.[4] The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal. By comparing the integral of a unique proton signal from the analyte to that of a known mass of a certified internal standard, one can calculate the absolute concentration and thus the purity of the analyte without a reference standard of the compound itself.[5][7]

Trustworthiness: This method is self-validating because its accuracy is tied to the certified purity of the internal standard and the precision of weighing, not the stability or purity of an analyte-specific standard.

Anticipated ¹H NMR Spectrum

While no public spectra for this compound are available[8], based on its structure and data from close isomers[9], we can predict the following key signals in an aprotic solvent like CDCl₃:

  • Aromatic Protons (3H): Complex multiplets or distinct doublets and a singlet in the ~7.5-8.5 ppm region.

  • Methyl Ester Protons (-OCH₃, 3H): A sharp singlet around ~3.9 ppm.

  • Aromatic Methyl Protons (-CH₃, 3H): A sharp singlet around ~2.5-2.7 ppm.

The key is to select a signal unique to the analyte that does not overlap with signals from the solvent, internal standard, or potential impurities.

Experimental Protocol: Purity Assessment by qNMR
  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) that is stable, has a simple NMR spectrum with signals far from the analyte's signals, and is soluble in the chosen deuterated solvent.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation. This is critical for accurate integration. A long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (analyte and standard) is required. Typically, a D1 of 30-60 seconds is a safe starting point.

    • Ensure a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.

  • Data Processing & Calculation:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte (Int_analyte) and a signal from the internal standard (Int_std).

    • Calculate the purity using the following formula:

    Purity (%) = (Int_analyte / N_analyte) * (N_std / Int_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

Workflow for qNMR Purity Assessment

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve Dissolve in Anhydrous Deuterated Solvent weigh_std->dissolve acquire Acquire Spectrum (Long D1, 90° Pulse) dissolve->acquire process Phase & Baseline Correct acquire->process integrate Integrate Analyte & Std Peaks process->integrate calculate Calculate Purity (%) using Standard qNMR Formula integrate->calculate

Caption: Workflow for qNMR-based purity determination.

High-Performance Liquid Chromatography (HPLC): A Tool for High-Sensitivity Impurity Profiling

Expertise & Experience: HPLC is indispensable for detecting trace-level impurities that may be missed by NMR. The primary challenge, as stated, is the on-column hydrolysis of the sulfonyl chloride. The causality behind a successful HPLC method is the aggressive exclusion of water. This is achieved by using anhydrous solvents for both the sample diluent and the mobile phase.

Trustworthiness: The method's validity hinges on demonstrating the stability of the analyte during the analysis. This is accomplished by running a time-course experiment on the sample solution to ensure no degradation occurs and by comparing the peak area of a freshly prepared sample to one that has been sitting in the autosampler.

Potential Impurities

Based on the likely synthesis route (chlorosulfonation of methyl 2-methylbenzoate), key impurities to monitor include:

  • Starting Material: Methyl 2-methylbenzoate.

  • Hydrolysis Product: Methyl 5-(sulfo)-2-methylbenzoate.

  • Isomeric Impurities: Other positional isomers formed during chlorosulfonation.

Experimental Protocol: RP-HPLC Purity Assessment
  • Instrumentation and Materials:

    • HPLC System with a UV detector (detection at ~230 nm).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Solvents: HPLC-grade anhydrous acetonitrile and anhydrous methanol. HPLC-grade water and phosphoric acid for comparison/degradant identification.

    • Sample Diluent: Anhydrous Acetonitrile.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Self-Validating Modification: For the primary analysis, use a non-aqueous mobile phase to prevent degradation, e.g., a gradient of anhydrous acetonitrile and anhydrous methanol. The aqueous method is used to deliberately degrade the sample to confirm the identity of the hydrolysis peak.

    • Gradient: 60% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare all samples immediately before injection.

    • Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of anhydrous acetonitrile.

  • Validation & Analysis Sequence:

    • Inject the diluent (anhydrous acetonitrile) as a blank.

    • Inject a solution of the starting material (methyl 2-methylbenzoate) to determine its retention time.

    • Inject the synthesized sample.

    • Forced Degradation: Take an aliquot of the sample solution, add a drop of water, let it sit for 30 minutes, and inject. The appearance of a new, more polar peak (shorter retention time) and a corresponding decrease in the main peak area helps identify the hydrolysis product.

  • Purity Calculation:

    • Calculate purity using area normalization (Area %): Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Workflow for HPLC Impurity Profiling

G cluster_prep Sample Preparation cluster_analysis Analysis Sequence cluster_calc Calculation prep_sample Dissolve Sample in Anhydrous Acetonitrile (Prepare Immediately) inject_blank 1. Inject Blank prep_sample->inject_blank inject_sm 2. Inject Starting Material (Determine RT) inject_blank->inject_sm inject_sample 3. Inject Synthesized Sample inject_sm->inject_sample inject_degraded 4. Inject Force-Degraded Sample (ID Hydrolysis Peak) inject_sample->inject_degraded calculate Calculate Purity (Area Percent) inject_sample->calculate

Sources

Benchmarking the Performance of Methyl 5-(chlorosulfonyl)-2-methylbenzoate in Drug Intermediate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast portfolio of pharmaceuticals, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1] Its unique electronic and steric properties allow it to act as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions with biological targets.[2] Consequently, the efficient and reliable synthesis of sulfonamides is a critical task for researchers and professionals in drug development.

Methyl 5-(chlorosulfonyl)-2-methylbenzoate is a key bifunctional reagent designed for this purpose. It provides a highly reactive sulfonyl chloride group for the formation of the sulfonamide bond, while its methyl ester and methyl-substituted aromatic core offer sites for further synthetic elaboration. This guide provides an in-depth, objective comparison of this compound against a range of classical and contemporary alternatives. By examining performance based on experimental data, reaction efficiency, safety, and scalability, we aim to equip researchers with the critical insights needed to select the optimal synthetic strategy for their specific drug discovery and development programs.

Profile of a Workhorse Reagent: this compound

This compound is a crystalline solid that serves as a powerful electrophile in organic synthesis. Its utility is derived from the convergence of several structural features.

  • The Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive site. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable sulfonamide bond.

  • The Aromatic Core: The benzene ring provides a rigid scaffold. The para relationship between the methyl group and the ester, and the meta relationship of the chlorosulfonyl group, influence the overall electronic environment and reactivity.

  • The Methyl Ester (-COOCH₃) and Methyl (-CH₃) Groups: These substituents provide opportunities for post-sulfonamidation modifications. The ester can be hydrolyzed to a carboxylic acid for solubility modulation or further coupling reactions, while the methyl group can be a site for metabolic blocking or other structural modifications.

PropertyValueReference
Molecular Formula C₉H₉ClO₄S[3]
Molecular Weight 248.68 g/mol [4]
IUPAC Name This compound[3]
CAS Number 139332-41-5N/A
Physical Appearance White to off-white crystalline solidN/A
Key Hazard Statements Causes severe skin burns and eye damage. Reacts violently with water.[5][6]

The Classical Approach: Sulfonamide Synthesis

The reaction of a sulfonyl chloride with an amine is the most established and widely practiced method for sulfonamide synthesis. The choice to use a reagent like this compound is based on its predictable reactivity and the desire to incorporate its specific structural motifs into the target molecule.

Causality of Experimental Choices

The reaction mechanism involves the nucleophilic nitrogen of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The resulting product is a protonated sulfonamide, and the liberated chloride combines with the proton to form hydrochloric acid (HCl). The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is critical. This base acts as a scavenger for the generated HCl, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Workflow: Classical Sulfonamide Synthesis

reagents Reagents: - this compound - Primary/Secondary Amine - Pyridine (Base) - Dichloromethane (Solvent) reaction Reaction Vessel (0°C to RT) reagents->reaction Combine workup Aqueous Workup (e.g., 1M HCl wash) reaction->workup Quench extraction Extraction (e.g., with DCM) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: Substituted Sulfonamide purification->product

Caption: Workflow for classical sulfonamide synthesis.

Standard Laboratory Protocol
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to manage the exothermicity of the reaction and prevent side reactions.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess pyridine, while the basic wash removes any unreacted starting material or acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide product.

Comparative Performance Analysis

While effective, the classical use of sulfonyl chlorides like this compound is not without its drawbacks, particularly concerning safety, handling, and environmental impact.[7][8] Modern synthetic chemistry offers several alternatives that address these limitations.

Method / Reagent ClassPrecursorKey ReagentsTypical Yield (%)Reaction TimeKey AdvantagesLimitations & Safety Concerns
This compound Benzoate EsterChlorosulfonic Acid (for prep), Amine, BaseVariable, can be highHoursWell-established, versatile, predictable reactivity.Highly corrosive and moisture-sensitive reagent; generates HCl byproduct.[5][6]
Tosyl/Mesyl/Benzenesulfonyl Chloride (TsCl/MsCl/BsCl) Toluene/Methane/BenzeneAmine, BaseGenerally HighHoursCommercially available, extensive literature.Similar handling issues to the title compound; limited structural diversity.
Sustainable Oxidative Chlorination ThiolNaDCC·2H₂O, AmineGood to Excellent1-6 hoursEnvironmentally friendly ("green") solvents (water, EtOH), mild conditions.[9]Requires thiol precursor which can be prone to oxidation.
Flow Chemistry Synthesis Sulfonyl ChlorideAmine, NaHCO₃>95%MinutesRapid, highly scalable, excellent process control, safer handling of reagents.Requires specialized flow reactor equipment.
Sulfinate-Based Synthesis SulfinateLithium Amide, MCPBA (oxidant)High to ExcellentHoursAvoids hazardous sulfonyl chlorides; stable and easy-to-handle precursors.[10]Two-step process; requires strong base (lithium amide).
Sandmeyer-Type Chlorosulfonylation AnilineDABSO (SO₂ source), CuCl₂, t-BuONO, HClHighHoursUses readily available anilines; avoids direct use of thiols or sulfonyl chlorides.[11][12]Requires careful control of diazotization step; uses a nitrite reagent.
Pentafluorophenyl Sulfonate Esters Boronic AcidDABSO, Pd(OAc)₂, CuBr₂, PentafluorophenolGoodHoursStable, solid reagents that mimic sulfonyl chloride reactivity; easy to handle.[13]Multi-component reaction requiring transition metal catalysts.
Discussion of Performance Metrics
  • Yield and Reactivity: this compound is a highly reactive electrophile, generally providing good to high yields in a predictable manner. Its reactivity is comparable to other aromatic sulfonyl chlorides like TsCl and BsCl. Newer methods, such as those based on sulfinates or flow chemistry, also report excellent yields, often with the advantage of faster reaction times or milder conditions.[10]

  • Safety and Handling: This is a primary differentiator. The classical method requires the synthesis and/or handling of sulfonyl chlorides, which are corrosive, water-reactive, and classified as dangerous goods for transport.[5][14] They cause severe skin burns and eye damage upon contact.[4][6] In contrast, methods utilizing sulfinates or pentafluorophenyl sulfonate esters offer a significant safety advantage as these precursors are typically more stable, crystalline solids that are easier to handle and store.[10][13]

  • Scalability and Green Chemistry: The traditional batch synthesis using large excesses of chlorosulfonic acid to prepare the starting material generates significant acidic waste, posing environmental challenges.[7] Flow chemistry represents a paradigm shift for scalability, enabling rapid and safe production with minimal waste and superior control over reaction parameters.[15] Similarly, sustainable oxidative chlorination methods that operate in water or ethanol are designed explicitly to be more environmentally benign.[9]

  • Substrate Scope: While the classical method is broadly applicable, sensitive functional groups on the amine substrate may not tolerate the reaction conditions or the HCl byproduct. Milder, modern methods often exhibit broader functional group tolerance, making them more suitable for complex, late-stage functionalization in a drug synthesis campaign.[10]

Decision-Making in Reagent Selection

The choice of a sulfonylation strategy is a multifactorial decision. A researcher must weigh the established reliability of a classical reagent against the safety, environmental, and efficiency benefits of modern alternatives.

start Project Start: Need to Synthesize a Sulfonamide q1 Is the amine substrate complex or acid-sensitive? start->q1 q2 Is this for large-scale (kg) synthesis? q1->q2 No modern_mild Consider Sulfinate-based methods or Pentafluorophenyl Sulfonate Esters. q1->modern_mild Yes q3 Are safety and handling a primary concern? q2->q3 No flow Implement a Flow Chemistry protocol. q2->flow Yes classical Use this compound or other standard sulfonyl chloride. q3->classical No (Standard Lab Scale) green Prioritize Sustainable Oxidative Chlorination or Sandmeyer-type reactions. q3->green Yes

Caption: Decision matrix for selecting a sulfonylation method.

Conclusion and Future Outlook

This compound remains a potent and valuable reagent in the synthetic chemist's toolbox, particularly for its ability to introduce a specific, functionalizable scaffold in a predictable manner. Its high reactivity ensures its place in discovery chemistry for the rapid generation of new sulfonamide derivatives.

However, the landscape of chemical synthesis is evolving. For process development, scale-up, and applications where safety and environmental impact are paramount, the limitations of classical sulfonyl chlorides are significant. The data strongly suggest a move towards alternative methods. Flow chemistry offers unparalleled advantages in scalability and safety, while protocols based on more stable precursors like sulfinates or those employing greener catalytic systems are becoming increasingly robust and accessible.

The future of sulfonamide synthesis will likely involve a multi-pronged approach, where classical reagents are used for initial discovery, but are quickly replaced by safer, more sustainable, and highly efficient modern methods as a drug candidate progresses through the development pipeline.

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A Comparative Guide to the Cross-Reactivity of Methyl 5-(chlorosulfonyl)-2-methylbenzoate with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, a comprehensive understanding of the reactivity of key chemical intermediates is paramount. Methyl 5-(chlorosulfonyl)-2-methylbenzoate, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, making it a prime target for nucleophilic attack. This guide provides an in-depth, objective comparison of the cross-reactivity of this compound with a range of common and relevant nucleophiles.

While direct, side-by-side comparative kinetic data for this compound with a broad spectrum of nucleophiles under identical conditions is not extensively available in peer-reviewed literature, this guide synthesizes established principles of sulfonyl chloride reactivity and data from structurally similar analogs to provide a robust predictive framework. The insights herein are designed to empower researchers to make informed decisions in reaction design, optimization, and impurity profiling.

The Electrophilic Heart of the Molecule: The Sulfonyl Chloride Group

The reactivity of this compound is centered on the sulfur atom of the sulfonyl chloride moiety (-SO₂Cl). This sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic attack on this sulfur center initiates a substitution reaction, typically proceeding through a nucleophilic substitution at sulfur (SNAr-like) mechanism.

The substituents on the benzene ring, a methyl group at the 2-position and a methyl ester at the 1-position, also play a crucial role in modulating the reactivity of the sulfonyl chloride. The ortho-methyl group can exert a steric effect, potentially hindering the approach of bulky nucleophiles. Electronically, the methyl group is weakly electron-donating, while the methyl ester is electron-withdrawing, influencing the overall electron density of the aromatic ring and, consequently, the electrophilicity of the sulfonyl sulfur.

Comparative Reactivity with Key Nucleophiles

The rate and outcome of the reaction of this compound with various nucleophiles are dictated by several factors, primarily the nucleophilicity of the attacking species, steric hindrance at both the nucleophile and the electrophile, and the reaction conditions (solvent, temperature, and presence of a base).

Amines: The Formation of Sulfonamides

The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone of sulfonamide synthesis, a class of compounds with significant therapeutic importance. The reaction is generally rapid and high-yielding.

Mechanism: The reaction typically proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the expulsion of the chloride ion. A base, often a tertiary amine like triethylamine or pyridine, is typically added to neutralize the HCl generated.

Reactivity Trend:

  • Primary Amines vs. Secondary Amines: Primary amines are generally more reactive than secondary amines towards sulfonyl chlorides, primarily due to less steric hindrance.

  • Aliphatic vs. Aromatic Amines: Aliphatic amines are more nucleophilic and thus react more readily than aromatic amines, whose lone pair of electrons is delocalized into the aromatic ring.

  • Electronic Effects: Electron-donating groups on the amine increase its nucleophilicity and reaction rate, while electron-withdrawing groups have the opposite effect.

Illustrative Reactivity Comparison:

NucleophileStructureExpected Relative ReactivityKey Considerations
Primary Aliphatic Amine e.g., ButylamineVery HighRapid reaction, often exothermic.
Secondary Aliphatic Amine e.g., DiethylamineHighSlightly slower than primary amines due to increased steric bulk.
Primary Aromatic Amine e.g., AnilineModerateLess nucleophilic than aliphatic amines; may require heating.
Secondary Aromatic Amine e.g., N-MethylanilineLow to ModerateSteric hindrance and reduced nucleophilicity lead to slower reactions.

Experimental Workflow for Sulfonamide Synthesis

reagents This compound + Amine (1.1 eq) + Triethylamine (1.2 eq) + Dichloromethane (DCM) reaction Stir at 0 °C to room temperature (Monitor by TLC/HPLC) reagents->reaction Reaction Setup workup Aqueous Workup (e.g., wash with 1M HCl, sat. NaHCO₃, brine) reaction->workup Quenching & Extraction purification Dry over Na₂SO₄ Concentrate in vacuo Purify by column chromatography or recrystallization workup->purification Isolation product Characterized Sulfonamide Product purification->product Final Product

Caption: General workflow for the synthesis of sulfonamides.

Alcohols and Phenols: The Formation of Sulfonate Esters

The reaction with alcohols and phenols yields sulfonate esters, which are valuable intermediates in organic synthesis, often used as leaving groups in substitution and elimination reactions.

Mechanism: Similar to the reaction with amines, the alcohol or phenol oxygen acts as the nucleophile, attacking the sulfonyl sulfur. A base is required to deprotonate the alcohol/phenol, increasing its nucleophilicity, and to neutralize the generated HCl.

Reactivity Trend:

  • Alcohols vs. Phenols: Alcohols are generally more nucleophilic than phenols and react more readily.

  • Primary > Secondary > Tertiary Alcohols: The reactivity of alcohols follows the order of steric hindrance, with primary alcohols being the most reactive.

  • Substituted Phenols: Electron-donating groups on the phenol increase the nucleophilicity of the hydroxyl group, accelerating the reaction, while electron-withdrawing groups have the opposite effect.[1]

Illustrative Reactivity Comparison:

NucleophileStructureExpected Relative ReactivityKey Considerations
Primary Alcohol e.g., MethanolHighGenerally proceeds smoothly in the presence of a base.
Secondary Alcohol e.g., IsopropanolModerateSlower reaction rates due to increased steric hindrance.
Phenol ModerateRequires a base for deprotonation to the more nucleophilic phenoxide.
Electron-rich Phenol e.g., p-CresolHighIncreased nucleophilicity of the phenoxide leads to faster reaction.
Electron-deficient Phenol e.g., p-NitrophenolLowReduced nucleophilicity of the phenoxide results in slower reaction.

Reaction Mechanism for Sulfonate Ester Formation

reagents This compound + R-OH + Base intermediate [Intermediate Complex] reagents->intermediate Nucleophilic Attack product Sulfonate Ester + Base-HCl intermediate->product Chloride Elimination

Caption: Simplified mechanism of sulfonate ester formation.

Thiols: The Formation of Thiosulfonates

Thiols are potent nucleophiles and react readily with sulfonyl chlorides to form thiosulfonates.

Mechanism: The reaction mechanism is analogous to that with amines and alcohols, with the sulfur atom of the thiol acting as the nucleophile. A base is used to deprotonate the thiol to the more nucleophilic thiolate anion.

Reactivity Trend:

  • Thiols vs. Alcohols: Thiols are generally more nucleophilic than their corresponding alcohols, leading to faster reaction rates.

  • Aliphatic vs. Aromatic Thiols: Aliphatic thiols are more nucleophilic than aromatic thiols.

Illustrative Reactivity Comparison:

NucleophileStructureExpected Relative ReactivityKey Considerations
Aliphatic Thiol e.g., ButanethiolVery HighVery rapid reaction, often requiring cooling.
Aromatic Thiol e.g., ThiophenolHighMore reactive than the corresponding phenol.
Water: Hydrolysis

The reaction of sulfonyl chlorides with water leads to their hydrolysis to the corresponding sulfonic acid. This is often an undesired side reaction, and reactions are typically carried out under anhydrous conditions to minimize it.

Mechanism: Water acts as a nucleophile, attacking the sulfonyl sulfur. The reaction is generally slower than with other nucleophiles but can be significant, especially at elevated temperatures or in the presence of moisture. The hydrolysis of some sulfonyl chlorides has been found to be acid-catalyzed.[2]

Reactivity Considerations:

  • The rate of hydrolysis is generally much slower than the rate of reaction with stronger nucleophiles like amines and thiolates.

  • The presence of a base can accelerate hydrolysis by generating hydroxide ions, which are more nucleophilic than water.

Experimental Protocols

General Protocol for a Comparative Cross-Reactivity Study

1. Materials:

  • This compound

  • A selection of nucleophiles (e.g., butylamine, diethylamine, aniline, methanol, isopropanol, phenol, butanethiol)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Base (e.g., triethylamine or pyridine)

  • Internal standard for kinetic analysis (e.g., a stable, non-reactive compound with a distinct chromatographic retention time)

  • Reagents for workup and purification (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

2. Reaction Setup and Kinetic Monitoring:

  • In a series of reaction vessels, dissolve this compound and the internal standard in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C).

  • In separate vials, prepare solutions of each nucleophile and the base in the same anhydrous solvent.

  • Initiate the reactions by adding the nucleophile/base solution to the sulfonyl chloride solution with vigorous stirring.

  • At timed intervals, withdraw aliquots from each reaction mixture and quench them (e.g., by diluting with a solvent mixture and adding a small amount of a scavenger for the unreacted sulfonyl chloride if necessary).

  • Analyze the quenched aliquots by a validated HPLC method to determine the concentration of the starting material and the product over time.

3. Data Analysis:

  • Plot the concentration of this compound versus time for each nucleophile.

  • Determine the initial reaction rate for each reaction.

  • If the reaction follows pseudo-first-order kinetics (with the nucleophile in large excess), calculate the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln[Sulfonyl Chloride] vs. time.

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the nucleophile.

  • Compare the second-order rate constants to establish a quantitative ranking of nucleophile reactivity.

4. Product Isolation and Characterization:

  • Upon completion of the reactions (as determined by TLC or HPLC), perform an aqueous workup to remove the base, salts, and any water-soluble components.

  • Dry the organic layer, concentrate it, and purify the product by column chromatography or recrystallization.

  • Characterize the purified products using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the sulfonamide, sulfonate ester, or thiosulfonate.

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., S=O stretches in the sulfonamide/sulfonate ester).[3]

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

HPLC Method for Reaction Monitoring
  • Column: A C18 reversed-phase column is generally suitable for separating the relatively nonpolar starting material from the more polar products.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or TFA for better peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the starting material and the product have significant absorbance (e.g., around 254 nm).

  • Quantification: Use of an internal standard is recommended for accurate quantification of reaction progress.

Conclusion

This compound is a highly reactive electrophile that readily undergoes nucleophilic substitution at the sulfonyl sulfur. The cross-reactivity with various nucleophiles follows a predictable trend based on their inherent nucleophilicity and steric profile:

Thiols > Amines > Alcohols/Phenols > Water

Within each class of nucleophiles, reactivity is further modulated by electronic and steric factors. This guide provides a foundational understanding and practical framework for researchers to approach the use of this compound in their synthetic endeavors. By understanding these reactivity principles and employing robust experimental and analytical methodologies, scientists can optimize reaction conditions, predict potential side products, and ultimately accelerate the drug discovery and development process.

References

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  • MDPI. (2022). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. [Link]

  • ResearchGate. (2009). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl). [Link]

  • KoreaScience. (2012). Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of reactive chemical intermediates like Methyl 5-(chlorosulfonyl)-2-methylbenzoate demand a rigorous, protocol-driven approach. This guide provides essential, field-proven procedures for its safe management, moving beyond a simple checklist to explain the causality behind each critical step.

Core Hazard Assessment: Understanding the Reactivity

This compound belongs to the sulfonyl chloride class of compounds. Its primary hazard profile is dictated by the electrophilic sulfur atom, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesis and the primary driver of its disposal protocols.

Key Hazards:

  • Water Reactivity: Like other sulfonyl chlorides, it reacts exothermically and potentially violently with water and other protic solvents (e.g., alcohols) to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2][3] This reaction is rapid and can lead to the release of corrosive acid fumes.

  • Corrosivity: Due to its reaction with moisture (including humidity in the air or on skin) to form strong acids, the compound itself is classified as corrosive. It can cause severe skin burns and eye damage.[1][4]

  • Halogenated Organic: As a chlorinated organic compound, it is subject to specific hazardous waste regulations that often prohibit drain disposal of the un-neutralized material.[5][6]

Immediate Safety & Handling Protocols

Before any handling or disposal begins, establishing a safe working environment is paramount.

Personal Protective Equipment (PPE): Handling this compound requires a multi-layered defense against exposure. The mandatory PPE is summarized below.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the chemical and the violent evolution of acid gas upon accidental contact with water.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves immediately.Prevents skin contact, which can lead to severe chemical burns.[7]
Body Protection A chemical-resistant lab coat or apron.Protects skin and personal clothing from contamination.
Respiratory All handling must be performed inside a certified chemical fume hood.Prevents inhalation of the compound or its corrosive decomposition products (HCl gas).[1]

Waste Management: Segregation, Collection & Spill Control

Proper disposal begins with correct segregation at the point of generation. Mishandling at this stage can create dangerous and costly waste mixtures.

Waste Segregation

This compound must be treated as Reactive, Halogenated Hazardous Waste .[5][8]

  • DO NOT mix with aqueous waste streams.

  • DO NOT mix with bases or oxidizers in the same waste container.[9]

  • DO collect halogenated and non-halogenated organic waste in separate containers to reduce disposal costs and complexity.[5][9]

Spill Management

In the event of a spill, the response must be swift and methodical.

  • Evacuate & Ventilate: Ensure the spill area is clear of personnel and that the chemical fume hood is operating to ventilate the area.

  • Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Never use combustible materials like paper towels or sawdust as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable organic solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal & Decontamination Procedures

The appropriate disposal path depends on the quantity and nature of the waste. The following workflow and protocols provide clear, actionable guidance.

Disposal Decision Workflow

The following diagram outlines the decision-making process for selecting the correct disposal protocol.

G start Start: Waste Generated decision1 Type of Waste? start->decision1 decision2 Small Quantity? (<5g or residual) decision1->decision2  Reaction Residue/ Contaminated Items   protocol_A Protocol A: Bulk Waste Disposal decision1->protocol_A  Unused/Bulk Chemical   spill_protocol Spill Management Protocol decision1->spill_protocol  Accidental Spill   decision2->protocol_A No protocol_B Protocol B: Neutralization (Quenching) decision2->protocol_B Yes end_disposal Dispose via EHS/ Licensed Contractor protocol_A->end_disposal protocol_B->end_disposal Dispose of neutralized aqueous waste according to local regulations spill_protocol->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols

This is the most direct and preferred method for disposing of the chemical in its original container or as collected spill residue.

  • Container Selection: Use a clean, dry, chemical-compatible container with a secure, tightly sealing cap. The container must be compatible with halogenated organic waste.[10]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[10][11] Clearly list all chemical constituents, including "this compound" and any solvents. Do not use abbreviations.[10]

  • Transfer: In a chemical fume hood, carefully transfer the waste into the labeled container.

  • Storage: Keep the container tightly closed when not in use.[10] Store it in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials.[5]

  • Pickup: Arrange for disposal through your institution's EHS department or a licensed chemical waste contractor.[1][12]

This protocol is suitable only for small residual amounts, such as the remainder in a reaction flask after use. The principle is to safely hydrolyze the sulfonyl chloride to its corresponding sulfonic acid and HCl, and then neutralize the resulting acids.

Causality: The high reactivity of the sulfonyl chloride necessitates a controlled reaction. By slowly adding the chemical to a cold, stirred basic solution, we manage the exothermic heat of reaction and safely neutralize the acidic byproducts as they form, preventing the violent release of HCl gas.

  • Prepare a Quenching Solution: In a flask or beaker large enough to accommodate the reaction volume and potential foaming, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). Place this beaker in an ice bath and stir.

  • Slow Addition: While wearing full PPE and working in a fume hood, slowly and carefully add the solution containing the residual this compound to the cold, stirred bicarbonate solution dropwise.

    • CRITICAL: Never add water or the basic solution to the sulfonyl chloride. This can cause a violent, uncontrolled reaction.

  • Monitor the Reaction: Observe for gas evolution (CO₂ from the neutralization of acid by bicarbonate). Control the addition rate to keep the reaction gentle.

  • Ensure Neutralization: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. Check the pH of the solution with pH paper or a calibrated meter to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution.

  • Final Disposal: Once fully neutralized, this aqueous solution may be eligible for drain disposal with copious amounts of water, but only if permitted by local and institutional regulations. [13] If drain disposal is not permitted, the neutralized solution must be collected as hazardous aqueous waste.

References

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  • Laboratory chemical waste disposal guidelines. University of Otago.

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  • 7.15 Reactive and Potentially Explosive Chemicals. Cornell University, Environment, Health and Safety.

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.

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  • SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. Fisher Scientific.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. Methyl 5-(chlorosulfonyl)-2-methylbenzoate, a member of the sulfonyl chloride family, is a valuable reagent. However, its utility is matched by its significant hazards. The sulfonyl chloride functional group is highly electrophilic and moisture-sensitive, demanding a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It provides a comprehensive, field-tested framework for personal protective equipment (PPE) and handling procedures, grounded in the chemical's reactivity. Our goal is to build a culture of safety through a deep understanding of the risks, enabling you to work with confidence and precision.

Part 1: Hazard Analysis - The 'Why' Behind the Protocol

Understanding the inherent chemical properties of this compound is the first step in building a self-validating safety system. Its primary threats stem from two key characteristics:

  • Corrosivity : Like many sulfonyl chlorides, this compound is expected to be severely corrosive. Direct contact with skin or eyes can cause immediate and severe chemical burns. The GHS classification for similar sulfonyl chloride compounds is consistently "Skin Corrosion/Irritation Category 1B" and "Serious Eye Damage/Eye Irritation Category 1".[1][2]

  • High Reactivity : Sulfonyl chlorides react exothermically and violently with nucleophiles. The most common nucleophile in a lab environment is water (including ambient humidity), which hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[3][4][5] This reaction is often vigorous and can release corrosive vapors, posing a significant inhalation hazard.[1]

Hazard ClassGHS CategoryDescription
Skin Corrosion / IrritationCategory 1BCauses severe skin burns and eye damage.[1][2]
Serious Eye Damage / IrritationCategory 1Causes serious eye damage.[1][2]
ReactivityNot ClassifiedReacts violently with water, liberating toxic and corrosive gas (HCl).[1]

Part 2: The Core PPE Ensemble - A System of Protection

Your PPE is not just a set of individual items but an integrated system designed to provide a complete barrier to exposure. All PPE selections must be based on a thorough hazard assessment as mandated by OSHA standard 29 CFR 1910.132.[6][7]

Eye and Face Protection: The Non-Negotiable Barrier

Given the severe corrosive nature of this chemical, eye and face protection is paramount.

  • Primary Protection : Wear snug-fitting, indirectly vented chemical splash goggles that comply with the ANSI Z87.1 standard.[6] Standard safety glasses, even with side shields, are insufficient as they do not protect against chemical splashes.

  • Secondary Protection : A full-face shield must be worn over the chemical splash goggles.[8][9] This is critical because it protects the entire face from splashes that could occur during transfer, reaction quenching, or spill cleanup.

Hand Protection: Preventing Dermal Contact

The choice of gloves is critical. The sulfonyl chloride group can degrade or permeate inadequate materials quickly.

  • Material Selection : Use chemical-resistant gloves. Nitrile or neoprene are generally recommended for corrosive materials and sulfonyl chlorides.[8] Avoid thin, disposable latex gloves, which offer minimal protection.

  • Best Practices :

    • Double-Gloving : Wear two pairs of nitrile gloves. This provides a backup barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

    • Check Breakthrough Times : Always consult the glove manufacturer's compatibility chart for data on sulfonyl chlorides or similar chemicals.

    • Regular Changes : Change gloves frequently (e.g., every 30-60 minutes) or immediately upon suspected contact.[10]

Body and Foot Protection: Shielding from Spills and Splashes
  • Body Protection : A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities (>50 g) or a higher risk of splashing, supplement this with a chemical-resistant apron made of rubber or PVC.[11] Ensure the lab coat is fully buttoned and the sleeves cover the wrists.

  • Footwear : Sturdy, closed-toe shoes that cover the entire foot are mandatory.[12] Perforated shoes or sandals are strictly forbidden. In areas with a high risk of dropped objects or large spills, steel-toed chemical-resistant boots are recommended.[6]

Respiratory Protection: Controlling the Inhalation Hazard

The primary method for controlling respiratory hazards is through engineering controls, not respirators.

  • Primary Control : All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood with adequate airflow.[1][13]

  • Secondary Control (Respirators) : A respirator should only be necessary in non-routine situations, such as a large spill or a failure of the primary engineering controls. In such an event, a NIOSH-approved respirator is required.[1][14] This could be a full-face respirator with cartridges for acid gases or a self-contained breathing apparatus (SCBA), depending on the severity of the release.[8][15] All personnel who may need to wear a respirator must be part of a respiratory protection program that includes medical clearance and annual fit-testing, as required by OSHA standard 29 CFR 1910.134.[7]

Part 3: Operational and Disposal Plans

Proper procedure is as critical as the PPE itself. The following workflow integrates safety measures at every step.

Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood (Check certification & airflow) B 2. Assemble Equipment (Dry glassware, spill kit) A->B C 3. Don Full PPE (Lab coat, double gloves, goggles, face shield) B->C D 4. Weigh/Dispense Chemical (Use inert atmosphere if necessary) C->D Enter Fume Hood E 5. Perform Reaction (Monitor for exotherms/gas evolution) D->E F 6. Quench & Workup (Slowly add to anti-solvent or base) E->F G 7. Decontaminate & Clean (Rinse equipment with appropriate solvent) F->G Complete Reaction H 8. Segregate Waste (Halogenated liquid, solid, sharps) G->H I 9. Doff PPE (Remove outer gloves first, then face shield, etc.) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[1][9]

    • Assemble all necessary glassware, ensuring it is completely dry to prevent violent reactions.

    • Have a spill kit readily available. The kit should contain a neutral absorbent material like sand or vermiculite (do not use combustible materials) and a container for waste.[8][16]

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of nitrile gloves over the first.

    • Put on chemical splash goggles.

    • Put on the full-face shield.

  • Chemical Handling (Inside Fume Hood) :

    • Perform all manipulations of the chemical well inside the fume hood (at least 6 inches from the sash).

    • When weighing or transferring, do so carefully to avoid generating dust or splashes.

    • Keep the container tightly sealed when not in use to prevent reaction with atmospheric moisture.

  • Waste Disposal :

    • Chemical Waste : All excess chemical and reaction mixtures must be disposed of in a clearly labeled, sealed hazardous waste container for halogenated organic waste.

    • Contaminated Materials : Dispose of used gloves, absorbent materials from cleanups, and any other contaminated disposable items in a designated solid hazardous waste container.[17]

    • Empty Containers : Do not rinse the empty container with water. "Empty" containers should be sealed and disposed of as solid hazardous waste, as they will contain chemical residue.

  • Doffing PPE :

    • Remove PPE before leaving the laboratory.

    • Remove the outer pair of gloves first.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves, using a technique that avoids touching the outer surface.[13]

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Part 4: Emergency Procedures

Skin Contact :

  • Immediately go to the nearest safety shower.

  • Remove all contaminated clothing while under the shower.

  • Flush the affected area with copious amounts of water for at least 15 minutes.[1]

  • Seek immediate medical attention.

Eye Contact :

  • Immediately go to the nearest eyewash station.

  • Hold the eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes.[1]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Small Spill (Inside Fume Hood) :

  • Ensure your PPE is intact.

  • Cover the spill with a non-combustible absorbent material like sand or vermiculite.

  • Carefully scoop the material into a designated hazardous waste container.

  • Wipe the area with a cloth dampened with an appropriate solvent (e.g., toluene or dichloromethane), and place the cloth in the solid waste container.

  • Do not use water for cleanup.[8]

By integrating this expert-level understanding of the hazards with meticulous operational and PPE protocols, you can ensure a safe and productive research environment. This proactive approach to safety is the bedrock of scientific excellence.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link][14]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link][18]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 90-117). Retrieved from [Link]

  • Avetta. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved from [Link][6]

  • CPWR - The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link][19]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link][3]

  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link][20]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Standards. Retrieved from [Link][7]

  • Avetta. (n.d.). OSHA Standards for Personal Protective Equipment. Retrieved from [Link][21]

  • Tucker Safety Products. (n.d.). PPE Requirements – OSHA. Retrieved from [Link][22]

  • Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp. Retrieved from [Link][4]

  • EHSLeaders. (2024, April 8). Back to Basics: OSHA's PPE Requirements. Retrieved from [Link][9]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link][23]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate. PubChem. Retrieved from [Link][2]

  • Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water?. Retrieved from [Link][5]

  • Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link][24]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link][15]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link][11]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link][12]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link][10]

  • Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link][25]

  • International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link][26]

  • University of the Fraser Valley. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link][27]

Sources

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